Product packaging for Phoslactomycin F(Cat. No.:CAS No. 122856-30-8)

Phoslactomycin F

Cat. No.: B052482
CAS No.: 122856-30-8
M. Wt: 641.7 g/mol
InChI Key: WPDKXNAUNHUXQR-GAYOLXQXSA-N
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Description

Phoslactomycin F is a structurally unique natural product isolated from Streptomyces species, recognized for its potent and selective inhibition of serine/threonine protein phosphatase 2A (PP2A). This specific mechanism of action disrupts key cellular signaling pathways, particularly the Ras/MAPK and PI3K/Akt cascades, leading to altered gene expression, induction of apoptosis, and inhibition of cellular proliferation. Its primary research value lies in its utility as a chemical probe to elucidate the complex biological roles of PP2A in cell cycle regulation, signal transduction, and oncogenesis. Researchers leverage this compound to investigate novel therapeutic strategies in oncology, as it demonstrates significant cytotoxic activity against various cancer cell lines. Furthermore, this compound exhibits promising antifungal and antibacterial properties, making it a valuable tool for studying bacterial resistance and developing new antibiotic agents. Supplied for research applications only, this compound is an essential compound for biochemical and pharmacological studies focused on phosphatase biology, cancer mechanisms, and infectious disease.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52NO10P B052482 Phoslactomycin F CAS No. 122856-30-8

Properties

CAS No.

122856-30-8

Molecular Formula

C32H52NO10P

Molecular Weight

641.7 g/mol

IUPAC Name

[3-[(1E,3E,9E)-8-(2-aminoethyl)-10-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-5,8-dihydroxy-7-phosphonooxydeca-1,3,9-trienyl]cyclohexyl] 4-methylhexanoate

InChI

InChI=1S/C32H52NO10P/c1-4-23(3)13-15-30(35)41-27-12-8-10-24(21-27)9-6-7-11-26(34)22-29(43-44(38,39)40)32(37,19-20-33)18-17-28-25(5-2)14-16-31(36)42-28/h6-7,9,11,14,16-18,23-29,34,37H,4-5,8,10,12-13,15,19-22,33H2,1-3H3,(H2,38,39,40)/b9-6+,11-7+,18-17+

InChI Key

WPDKXNAUNHUXQR-GAYOLXQXSA-N

Isomeric SMILES

CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O

Canonical SMILES

CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCC(C2)OC(=O)CCC(C)CC)O)OP(=O)(O)O)O

Synonyms

phoslactomycin F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin F is a member of the phoslactomycin family of natural products, a series of potent inhibitors of serine/threonine protein phosphatase 2A (PP2A). Isolated from Streptomyces nigrescens, these compounds have garnered significant interest from the scientific community due to their antifungal, antibacterial, and potential antitumor activities. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols for its isolation and characterization, and visualizations of its structure and mechanism of action.

Chemical Structure

This compound is a complex polyketide-derived metabolite characterized by a distinctive α,β-unsaturated δ-lactone ring, a phosphate ester moiety, a conjugated diene system, and a substituted cyclohexane ring. The molecular formula of this compound is C₃₂H₅₂NO₁₀P.[1] The core structure is shared among the different phoslactomycin analogues, with variations typically occurring in the substituent attached to the cyclohexane ring. In the case of this compound, this substituent is an isobutyryloxy group. The structure was elucidated through extensive spectroscopic analysis, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[2]

Caption: Chemical structure of this compound with stereochemistry.

Stereochemistry

The intricate stereochemistry of this compound is crucial for its biological activity. The absolute configurations of the multiple chiral centers in the phoslactomycin core have been established through total synthesis studies of related family members, such as Phoslactomycin A and B.[3][4][5][6] These studies have consistently demonstrated a conserved stereochemical architecture. The key stereocenters in this compound are presumed to follow this established pattern. The relative stereochemistry was initially proposed based on NMR spectroscopic data, particularly nuclear Overhauser effect (NOE) experiments and the analysis of proton-proton coupling constants.[2]

Quantitative Data

The physicochemical and spectroscopic data for this compound are summarized in the table below. This data is essential for the identification and characterization of the compound.

PropertyValue
Molecular Formula C₃₂H₅₂NO₁₀P
Molecular Weight 641.73 g/mol
Appearance Colorless powder
Solubility Soluble in methanol, chloroform; slightly soluble in water
UV λmax (MeOH) 237 nm
¹H NMR (CDCl₃) Complex spectrum with characteristic signals for the conjugated diene, lactone, and cyclohexane protons.
¹³C NMR (CDCl₃) 32 distinct carbon signals confirming the molecular formula.
Mass Spectrometry High-resolution mass spectrometry confirms the elemental composition.

Experimental Protocols

The following protocols are based on the methodologies reported for the isolation and characterization of phoslactomycins from Streptomyces nigrescens.[2]

Fermentation and Isolation
  • Cultivation: Streptomyces nigrescens SC-273 is cultured in a suitable production medium under aerobic conditions.

  • Extraction: The culture broth is centrifuged to separate the mycelium from the supernatant. The supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate.

  • Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

Purification
  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of chloroform and methanol to separate fractions based on polarity.

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile and water.

Characterization
  • NMR Spectroscopy: The structure of the purified this compound is determined by one- and two-dimensional NMR experiments, including ¹H, ¹³C, COSY, HMQC, and HMBC, in a deuterated solvent like chloroform-d.

  • Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass and confirm the molecular formula.

  • UV-Vis Spectroscopy: The UV-Vis spectrum is recorded in methanol to identify the characteristic absorption maxima of the conjugated diene system.

Mechanism of Action: PP2A Inhibition

Phoslactomycins exert their biological effects primarily through the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in numerous cellular processes, including cell cycle regulation, signal transduction, and apoptosis. By inhibiting PP2A, this compound can modulate these signaling pathways, leading to its observed antifungal and potential anticancer activities.[3]

PP2A_Inhibition PLM_F This compound PP2A Protein Phosphatase 2A PLM_F->PP2A Inhibits Phospho_Substrate Phosphorylated Substrate Protein PP2A->Phospho_Substrate Dephosphorylates Dephospho_Substrate Dephosphorylated Substrate Protein Cellular_Response Downstream Cellular Response Dephospho_Substrate->Cellular_Response

Caption: Inhibition of PP2A by this compound.

Conclusion

This compound is a structurally complex natural product with significant biological activity. Its detailed chemical structure and stereochemistry have been elucidated through a combination of spectroscopic techniques and confirmed by the total synthesis of related compounds. The information presented in this guide provides a foundational understanding for researchers and drug development professionals interested in the phoslactomycin family of compounds and their potential therapeutic applications. Further research into the synthesis of this compound analogues and a deeper understanding of their structure-activity relationships may lead to the development of novel therapeutic agents.

References

A Technical Guide to the Biological Activity Spectrum of Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities of Phoslactomycin F (PLM-F), a natural product isolated from the actinomycete Streptomyces nigrescens.[1] Phoslactomycins are a family of potent and selective inhibitors of Protein Phosphatase 2A (PP2A), a critical enzyme in cellular signaling.[2][3] This document consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms and workflows associated with PLM-F's bioactivity.

Core Mechanism of Action: Protein Phosphatase 2A Inhibition

The primary and most well-characterized biological activity of this compound is the inhibition of the serine/threonine protein phosphatase 2A (PP2A).[2] PP2A is a crucial cellular enzyme that removes phosphate groups from substrate proteins, thereby regulating a vast array of signaling pathways involved in cell cycle progression, growth, and apoptosis.

By inhibiting PP2A, this compound maintains the phosphorylated (often activated) state of PP2A substrates. This targeted disruption of cellular dephosphorylation is the foundational mechanism for its other observed biological effects. While the exact binding site for PLM-F has not been detailed, studies on the closely related Phoslactomycin A have shown that it directly binds to the Cys-269 residue of the PP2A catalytic subunit, a mechanism likely conserved across the phoslactomycin family.[4]

PP2A_Inhibition_Pathway PLMF This compound PP2A Protein Phosphatase 2A (PP2A) PLMF->PP2A Inhibits DephosphoProtein Dephosphorylated Protein (Inactive) PP2A->DephosphoProtein Catalyzes PhosphoProtein Phosphorylated Substrate Protein (e.g., Vimentin) PhosphoProtein->PP2A Target for Dephosphorylation CellularEffect Downstream Cellular Effects (e.g., Actin Depolymerization) PhosphoProtein->CellularEffect Accumulation Leads To

Fig. 1: Mechanism of this compound as a PP2A inhibitor.

Quantitative Biological Activity Data

The following table summarizes the key quantitative metrics reported for this compound. This data highlights its potency and the concentrations at which specific biological effects are observed.

Activity TypeTarget / SystemMetricValueReference(s)
Enzyme InhibitionProtein Phosphatase 2A (PP2A)IC₅₀4.7 µM[2][5]
Enzyme InhibitionProtein Phosphatase 1 (PP1)IC₅₀> 47 µM (Weakly active)[2]
Cytoskeletal DisruptionNIH/3T3 FibroblastsEffective Conc.10 µM[2][5]

Spectrum of Biological Activities

A significant consequence of PP2A inhibition by this compound is the disruption of the cellular cytoskeleton. In NIH/3T3 fibroblasts, treatment with 10 µM PLM-F induces a reversible depolymerization of actin filaments after four hours.[2][5] This effect is believed to be indirect, as PLM-F does not inhibit the polymerization of purified actin in vitro.[2] The mechanism is linked to the hyperphosphorylation of regulatory proteins. For instance, PLM-F treatment leads to the increased phosphorylation of vimentin, an intermediate filament protein and a known PP2A substrate.[2]

The phoslactomycin class of compounds was initially discovered and isolated based on their antifungal properties.[1] They exhibit strong activity against a variety of fungi, with particular efficacy noted against phytopathogenic species such as Botrytis cinerea and Alternaria kikuchiana.[1] While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature, the antifungal activity is a recognized characteristic of the entire phoslactomycin family.[6][7]

Given their core mechanism as potent PP2A inhibitors, phoslactomycins are recognized for their potential in other therapeutic areas. The PP2A pathway is a key regulator in cell growth and proliferation, making its inhibitors, including PLM-F, compounds of interest for their potential antitumor and antibacterial activities.[3]

Experimental Protocols and Methodologies

This section provides detailed, generalized protocols for the key experiments used to characterize the biological activity of this compound.

This colorimetric assay is used to determine the IC₅₀ value of an inhibitor by measuring the activity of purified PP2A enzyme.[8][9]

Materials:

  • Purified recombinant PP2A catalytic subunit

  • This compound (or other inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 0.1 mM CaCl₂, 1 mM MnCl₂, pH 7.0)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • Stop Solution (e.g., 1M NaOH)

  • 96-well microplate and plate reader (405 nm)

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the PP2A enzyme solution, and the this compound dilutions. Include controls for no enzyme (blank) and no inhibitor (100% activity).

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the pNPP substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes. The enzyme will hydrolyze pNPP, producing the yellow-colored p-nitrophenol.

  • Stop Reaction: Add the stop solution to all wells to terminate the reaction.

  • Measurement: Read the absorbance of each well at 405 nm using a microplate reader.

  • Analysis: Subtract the blank reading from all wells. Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control. Plot the inhibition percentage against the log of the inhibitor concentration and fit a dose-response curve to determine the IC₅₀ value.

PP2A_Assay_Workflow A 1. Prepare Serial Dilutions of this compound B 2. Add PP2A Enzyme and Inhibitor to Microplate Wells A->B C 3. Pre-incubate at 37°C B->C D 4. Add pNPP Substrate to Initiate Reaction C->D E 5. Incubate for 30-60 min D->E F 6. Add Stop Solution E->F G 7. Measure Absorbance at 405 nm F->G H 8. Calculate IC50 Value G->H

Fig. 2: Experimental workflow for an in vitro PP2A inhibition assay.

This methodology is used to visualize the effect of this compound on the actin cytoskeleton of cultured cells via fluorescence microscopy.[2]

Materials:

  • NIH/3T3 fibroblasts (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently-labeled Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed NIH/3T3 cells onto glass coverslips in a petri dish and allow them to adhere and grow for 24 hours.

  • Treatment: Treat the cells with 10 µM this compound dissolved in the culture medium. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the cells for the desired time period (e.g., 4 hours) at 37°C in a CO₂ incubator.

  • Fixation: Gently wash the cells with PBS, then fix them with the paraformaldehyde solution for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells again with PBS and then permeabilize them with the Triton X-100 buffer for 5-10 minutes.

  • Staining: Wash with PBS. Incubate the cells with the fluorescent phalloidin solution (to stain F-actin) and DAPI (to stain the nucleus) for 30-60 minutes in the dark.

  • Mounting: After a final wash with PBS, mount the coverslips onto microscope slides using mounting medium.

  • Visualization: Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Compare the structure and organization of actin filaments in the treated cells versus the control cells.

Cytoskeleton_Workflow A 1. Seed NIH/3T3 Cells on Coverslips B 2. Treat Cells with This compound (10 µM) A->B C 3. Incubate for 4 Hours B->C D 4. Fix and Permeabilize Cells C->D E 5. Stain with Fluorescent Phalloidin and DAPI D->E F 6. Mount Coverslips on Slides E->F G 7. Visualize via Fluorescence Microscopy F->G H 8. Analyze Actin Filament Structure G->H

Fig. 3: Workflow for analyzing cytoskeletal disruption in cells.

References

Phoslactomycin F: A Technical Guide to its Antifungal and Antitumor Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin (PLM) F is a member of a family of natural products isolated from Streptomyces species.[1][2] These compounds, characterized by an α,β-unsaturated δ-lactone, a phosphate ester, and a cyclohexane ring, have garnered significant interest for their diverse biological activities.[1] This technical guide provides an in-depth analysis of the antifungal and antitumor properties of Phoslactomycin F, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. The core of its activity lies in the potent and selective inhibition of Protein Phosphatase 2A (PP2A), a critical regulator of numerous cellular processes.[3][4] This document consolidates available data, presents detailed methodologies for key assays, and offers visual representations of its molecular pathway and experimental workflows to support further research and development.

Introduction

The phoslactomycins (PLMs) are a class of microbial metabolites first isolated from the culture broth of Streptomyces nigrescens.[1] The family includes several analogs, designated A through F, which differ primarily in the substituents on the cyclohexane ring moiety.[1] Early investigations revealed that these compounds exhibit strong activity against a variety of fungi, particularly phytopathogenic species.[5] Subsequent research has elucidated that the primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A).[3][4] PP2A is a crucial tumor suppressor and a key enzyme in cellular signaling, regulating processes such as cell cycle progression, apoptosis, and cytoskeletal organization.[3] By inhibiting PP2A, phoslactomycins disrupt these fundamental pathways, leading to their observed antifungal and potential antitumor effects. This compound (PLM-F), specifically, has been identified as a potent inhibitor of PP2A, making it a valuable tool for studying cellular signaling and a promising lead for therapeutic development.[3][6]

Antifungal Properties of this compound
2.1 Mechanism of Action

The antifungal activity of this compound is linked to its inhibition of essential protein phosphatases in fungal cells. While the precise fungal orthologs of mammalian PP2A are the presumed targets, the downstream consequences involve the disruption of cellular integrity and growth. This inhibition leads to a hyperphosphorylated state in the cell, affecting critical processes such as cell cycle control, morphogenesis, and stress responses, ultimately leading to growth inhibition or fungal cell death.

2.2 Antifungal Activity Spectrum

Phoslactomycins A through F have demonstrated potent activity against various phytopathogenic fungi. While specific Minimum Inhibitory Concentration (MIC) values for this compound are not extensively detailed in the available literature, the class as a whole is reported to be highly effective.

Table 1: Antifungal Activity of the Phoslactomycin Class

Fungal SpeciesPhoslactomycin Analog(s)Reported ActivityCitation
Botrytis cinereaPLMs A-FStrong Activity[5]
Alternaria kikuchianaPLMs A-FStrong Activity[5]
Pyricularia oryzaePLM DerivativesED50: 7-16 µM[7]
Septoria triticiPLM DerivativesED50: 7-16 µM[7]

Note: Specific MIC values for this compound are not detailed in the cited literature. Activity is reported for the general class or for other derivatives.

2.3 Experimental Protocol: Antifungal Broth Microdilution Assay

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal species, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[9]

    • Further dilute the suspension in the test medium (e.g., RPMI 1640 buffered with MOPS) to achieve the final target inoculum concentration (typically 0.4-5 x 10⁴ CFU/mL).[8][10]

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the test medium.

    • In a 96-well microtiter plate, perform two-fold serial dilutions of this compound to cover the desired concentration range (e.g., 0.03 to 16 µg/mL).[8][11] Each well should contain 100 µL of the diluted compound.

  • Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

    • Incubate the plate at 35°C for 24-48 hours, depending on the growth rate of the fungus.[8]

  • Endpoint Determination:

    • The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible growth (typically ≥50% or ≥80% reduction) compared to the drug-free control well.[9][12] The endpoint can be read visually or with a spectrophotometer.

Antitumor Properties of this compound
3.1 Mechanism of Action: Inhibition of Protein Phosphatase 2A (PP2A)

The primary mechanism underlying the antitumor potential of this compound is its specific inhibition of Protein Phosphatase 2A (PP2A).[3] PP2A is a crucial serine/threonine phosphatase that dephosphorylates a wide array of substrate proteins, acting as a tumor suppressor by negatively regulating key oncogenic signaling pathways.

By inhibiting PP2A, this compound induces a state of hyperphosphorylation. This leads to several downstream effects detrimental to cancer cells:

  • Cytoskeletal Disruption: PLM-F treatment stimulates the phosphorylation of proteins like vimentin, a key component of intermediate filaments.[3] This leads to the depolymerization of the actin filament network, compromising cell structure, motility, and division.[3][6]

  • Cell Cycle Arrest and Apoptosis: PP2A regulates multiple cell cycle checkpoints and pro-apoptotic proteins. Its inhibition can lead to cell cycle arrest and the induction of programmed cell death. While not directly detailed for PLM-F, this is a known consequence of PP2A inhibition by related compounds.

The specific interaction of a related compound, Phoslactomycin A, has been mapped to the Cysteine-269 residue of the PP2A catalytic subunit (PP2Ac), suggesting a direct binding mechanism.[13]

3.2 In Vitro Antitumor Activity

This compound demonstrates potent inhibitory activity against PP2A, which is the basis for its cytotoxic effects against tumor cells.

Table 2: In Vitro Inhibitory Activity of this compound

TargetCell Line / Assay TypeIC50 ValueCitation
Protein Phosphatase 2A (PP2A)In Vitro Enzyme Assay4.7 µM[3][6]
Protein Phosphatase 1 (PP1)In Vitro Enzyme Assay> 4.7 µM (Less potent)[3]

Note: IC50 values against specific cancer cell lines for this compound are not detailed in the cited literature. The activity is inferred from its potent inhibition of the key oncogenic regulator, PP2A.

3.3 Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a standard colorimetric method to assess the metabolic activity of cells and, by extension, cell viability and cytotoxicity following exposure to a compound like this compound.[14][15][16]

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., HCT116, MCF-7) under standard conditions.

    • Trypsinize and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Allow cells to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of PLM-F. Include a solvent control (e.g., DMSO) and an untreated control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[15]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[14][15]

  • Solubilization and Measurement:

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[14][15]

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of >650 nm can be used to subtract background noise.[15]

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

3.4 Experimental Protocol: Protein Phosphatase Inhibition Assay

This protocol describes a colorimetric method to measure the direct inhibitory effect of this compound on PP2A activity.

  • Reagent Preparation:

    • Enzyme: Use purified, recombinant PP2A catalytic subunit. Dilute the enzyme to a working concentration in a suitable assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • Substrate: Use a chromogenic substrate like p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide substrate.[17]

    • Inhibitor: Prepare serial dilutions of this compound in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the diluted PP2A enzyme to each well.

    • Add 20 µL of the various this compound dilutions (or buffer for the control) to the wells. Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the substrate solution (e.g., pNPP).

    • Incubate the plate at 30°C for 10-30 minutes, allowing the dephosphorylation reaction to proceed.

    • Stop the reaction by adding a stop solution (e.g., NaOH for pNPP, or Malachite Green reagent for phosphopeptide assays).[17]

  • Data Acquisition and Analysis:

    • Measure the absorbance at the appropriate wavelength (405 nm for pNPP, ~620 nm for Malachite Green).[17]

    • The amount of color produced is proportional to the phosphatase activity.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the uninhibited control.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Visualizations: Workflows and Pathways
4.1 General Isolation and Purification Workflow

The following diagram illustrates the typical workflow for isolating phoslactomycins from a Streptomyces fermentation culture.

G cluster_0 Upstream Processing cluster_1 Downstream Processing start_end start_end process process fraction fraction final final A Streptomyces sp. Culture B Large-Scale Fermentation A->B Inoculation C Harvest Culture Broth B->C Harvest D Solvent Extraction (e.g., Butanol) C->D E Crude Extract D->E F Gel Filtration Chromatography E->F G Active Fractions F->G Bioassay Guided H Reverse-Phase HPLC G->H I Pure this compound H->I Purification

Caption: General workflow for the isolation and purification of this compound.

4.2 Signaling Pathway of this compound

This diagram illustrates the mechanism of action for this compound, focusing on its inhibition of PP2A and the downstream effects on the cellular cytoskeleton.

G inhibitor inhibitor enzyme enzyme protein protein process process outcome outcome PLM This compound PP2A Protein Phosphatase 2A (PP2A) PLM->PP2A Inhibits Vimentin_P Phosphorylated Vimentin PP2A->Vimentin_P Dephosphorylates Vimentin Vimentin Vimentin_P->Vimentin ActinDepoly Actin Depolymerization (Disrupted) Vimentin_P->ActinDepoly Leads to ActinPoly Actin Filament Network (Organized) Vimentin->ActinPoly Regulates

Caption: this compound inhibits PP2A, leading to cytoskeletal disruption.

Conclusion

This compound is a potent natural product with significant biological activity stemming from its specific inhibition of protein phosphatase 2A. Its demonstrated antifungal properties make it a subject of interest for agricultural applications, while its ability to disrupt a key tumor-suppressing phosphatase highlights its potential as a lead compound in oncology. The detailed protocols and mechanistic diagrams provided in this guide serve as a resource for researchers aiming to further explore the therapeutic applications of this compound and its analogs. Future work should focus on obtaining a broader profile of its antifungal MIC and cancer cell line IC50 values, as well as exploring in vivo efficacy and safety to translate its promising in vitro activity into tangible therapeutic strategies.

References

The Biosynthesis Pathway of Phoslactomycins: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of the phoslactomycin (PLM) family of compounds, potent inhibitors of protein phosphatase 2A with significant antifungal, antibacterial, and antitumor activities. This document details the genetic and enzymatic basis of PLM production, presents available quantitative data, and provides detailed experimental protocols for key research techniques in this field.

The Phoslactomycin Biosynthetic Gene Cluster and Pathway

The biosynthesis of phoslactomycins is orchestrated by a type I polyketide synthase (PKS) system, encoded by a gene cluster identified in Streptomyces sp. HK-803 and Streptomyces platensis SAM-0654.[1][2] The pathway initiates with the loading of a cyclohexanecarboxylic acid (CHC) starter unit onto the PKS assembly line. The polyketide chain is then extended through the sequential addition of malonyl-CoA and ethylmalonyl-CoA extender units across seven PKS modules. Following the synthesis of the polyketide backbone, a series of post-PKS tailoring modifications, including hydroxylations, phosphorylation, amination, and esterification, lead to the diverse array of phoslactomycin analogs.

The core PKS is encoded by a set of genes, including plm1-plm8 in Streptomyces sp. HK-803.[1] The gene cluster also contains genes responsible for the synthesis of the CHC-CoA starter unit and the ethylmalonyl-CoA extender unit, as well as regulatory and transporter genes.[2]

Polyketide Chain Assembly

The PKS assembly line consists of a loading module and seven extension modules. Each module contains a specific set of catalytic domains that mediate the incorporation and modification of a specific extender unit. The final polyketide chain is released from the PKS, likely as a malonylated intermediate.

Post-PKS Tailoring Modifications

After the polyketide chain is released, it undergoes a series of modifications by tailoring enzymes to yield the final phoslactomycin compounds. The sequence of these events has been elucidated through gene knockout studies and in vitro enzymatic assays. A proposed pathway for the post-PKS modifications is as follows:

  • Decarboxylation: The initially released malonylated product undergoes decarboxylation, potentially catalyzed by PnT2, to form a key intermediate.

  • Hydroxylation: The intermediate is then hydroxylated at positions C-8 and C-25 by the cytochrome P450 monooxygenase PnT3.

  • Oxidation: The C-25 hydroxyl group is further oxidized by PnT3.

  • Phosphorylation: PnT4, a kinase, phosphorylates the hydroxyl group at C-9.

  • Transamination: The oxidized C-25 position is converted to an amino group by the aminotransferase PnT1, yielding Phoslactomycin B (PLM-B).

  • Further Hydroxylation: PLM-B can be further hydroxylated at C-18 by the cytochrome P450 monooxygenase PnT7 (also known as PlmS2 in Streptomyces sp. HK-803) to produce Phoslactomycin G.

  • Esterification: Finally, the C-18 hydroxyl group of Phoslactomycin G is esterified with various acyl-CoAs by an acyltransferase to generate the other phoslactomycin analogs (A, C-F).

Quantitative Data

Quantitative analysis of the phoslactomycin biosynthetic pathway is crucial for understanding its efficiency and for metabolic engineering efforts. The following table summarizes the available quantitative data.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Titer/YieldOrganism/ConditionsReference
PlmS2 (PnT7)Phoslactomycin B45.3 ± 9.00.27 ± 0.04-In vitro assay[3]
----6-fold higher than wild-typeStreptomyces sp. HK-803 ΔplmS2 mutant producing PLM-B[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the phoslactomycin biosynthetic pathway.

Gene Knockout in Streptomyces using REDIRECT

This protocol describes the generation of a targeted gene deletion mutant in Streptomyces using the PCR-targeting REDIRECT technology.

Materials:

  • E. coli BW25113/pIJ790

  • Cosmid containing the phoslactomycin gene cluster

  • pIJ773 plasmid (template for apramycin resistance cassette)

  • Primers with 5' extensions homologous to the target gene flanking regions and 3' ends priming on the resistance cassette

  • Appropriate antibiotics (apramycin, kanamycin, chloramphenicol)

  • Reagents for PCR, plasmid isolation, and E. coli transformation

  • Streptomyces growth media (e.g., MS agar, TSB broth)

  • Lysozyme, Proteinase K

  • Reagents for intergeneric conjugation between E. coli and Streptomyces

Procedure:

  • Design and PCR amplify the disruption cassette: Design forward and reverse primers with ~39 nucleotide 5' extensions homologous to the regions flanking the gene to be deleted and 3' ends that amplify the apramycin resistance cassette from pIJ773. Perform PCR to generate the linear disruption cassette.

  • Electroporate the disruption cassette into E. coli BW25113/pIJ790 containing the target cosmid: Prepare electrocompetent E. coli BW25113/pIJ790 cells carrying the phoslactomycin gene cluster cosmid. Electroporate the purified PCR product into these cells. The λ-Red recombinase system expressed from pIJ790 will mediate the recombination of the cassette into the cosmid.

  • Select for recombinant cosmids: Plate the transformed cells on media containing apramycin and kanamycin to select for cells that have incorporated the resistance cassette into the cosmid.

  • Verify the recombinant cosmid: Isolate the recombinant cosmid DNA and verify the correct insertion of the disruption cassette by PCR and restriction digestion.

  • Introduce the recombinant cosmid into Streptomyces: Transfer the verified recombinant cosmid from E. coli into the desired Streptomyces strain via intergeneric conjugation.

  • Select for double-crossover mutants: Plate the exconjugants on media containing apramycin to select for single-crossover events. Subsequently, screen for colonies that have lost the vector backbone (e.g., by replica plating to identify loss of a vector-borne resistance marker) to identify double-crossover mutants.

  • Confirm the gene deletion: Confirm the gene deletion in the Streptomyces mutant by PCR analysis of genomic DNA.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the expression of genes in the phoslactomycin biosynthetic cluster.

Materials:

  • Streptomyces cultures grown under desired conditions

  • RNA isolation kit suitable for Gram-positive bacteria

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qPCR instrument

  • SYBR Green or TaqMan-based qPCR master mix

  • Primers specific for the target genes and a housekeeping gene (e.g., hrdB)

Procedure:

  • RNA Isolation: Harvest Streptomyces mycelia from liquid cultures at the desired time point. Isolate total RNA using a suitable kit, including a mechanical lysis step (e.g., bead beating) to efficiently break the cell wall.

  • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random hexamers or gene-specific primers.

  • Primer Design and Validation: Design primers for the target biosynthetic genes and the housekeeping gene. The amplicons should be between 100-200 bp. Validate the primer efficiency by running a standard curve with a serial dilution of cDNA.

  • qPCR Reaction Setup: Prepare the qPCR reactions in triplicate for each sample and primer pair. Include a no-template control and a no-reverse-transcriptase control.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes, normalized to the expression of the housekeeping gene.

Isotope Labeling and Analysis

This protocol describes a feeding experiment with ¹³C-labeled precursors to trace the origin of the carbon atoms in the phoslactomycin backbone.

Materials:

  • Streptomyces strain producing phoslactomycins

  • Defined production medium

  • ¹³C-labeled precursors (e.g., [1-¹³C]-glucose, [1,2-¹³C₂]-acetate, [¹³C-methyl]-L-methionine)

  • Solvents for extraction (e.g., ethyl acetate)

  • Chromatography materials for purification (e.g., silica gel, HPLC)

  • NMR spectrometer

Procedure:

  • Cultivation and Precursor Feeding: Grow the Streptomyces strain in a defined medium. At a specific time point during growth (e.g., late exponential phase), add the ¹³C-labeled precursor to the culture.

  • Fermentation and Extraction: Continue the fermentation for a period to allow for the incorporation of the labeled precursor into phoslactomycin. After fermentation, extract the culture broth and mycelium with an appropriate organic solvent.

  • Purification of Phoslactomycins: Purify the phoslactomycin compounds from the crude extract using chromatographic techniques.

  • NMR Analysis: Acquire ¹³C NMR and 2D NMR (e.g., HSQC, HMBC) spectra of the purified, labeled phoslactomycin.

  • Data Interpretation: Analyze the NMR spectra to determine the positions and extent of ¹³C enrichment in the phoslactomycin molecule. This information will reveal the biosynthetic origins of the different carbon atoms in the structure.

Visualizations

Phoslactomycin Biosynthetic Pathway

Phoslactomycin_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) cluster_post_pks Post-PKS Tailoring CHC-CoA CHC-CoA Loading_Module Loading Module CHC-CoA->Loading_Module Malonyl-CoA Malonyl-CoA Module_1 Module 1 Malonyl-CoA->Module_1 Module_2 Module 2 Malonyl-CoA->Module_2 Module_4 Module 4 Malonyl-CoA->Module_4 Module_5 Module 5 Malonyl-CoA->Module_5 Module_6 Module 6 Malonyl-CoA->Module_6 Module_7 Module 7 Malonyl-CoA->Module_7 Ethylmalonyl-CoA Ethylmalonyl-CoA Module_3 Module 3 Ethylmalonyl-CoA->Module_3 Loading_Module->Module_1 Module_1->Module_2 Module_2->Module_3 Module_3->Module_4 Module_4->Module_5 Module_5->Module_6 Module_6->Module_7 TE_Domain Thioesterase Domain Module_7->TE_Domain Malonylated_Intermediate Malonylated Intermediate TE_Domain->Malonylated_Intermediate Decarboxylation Decarboxylation (PnT2?) Malonylated_Intermediate->Decarboxylation Intermediate_1 Intermediate Decarboxylation->Intermediate_1 Hydroxylation_8_25 C8/C25 Hydroxylation (PnT3) Intermediate_1->Hydroxylation_8_25 Intermediate_2 Di-hydroxylated Intermediate Hydroxylation_8_25->Intermediate_2 Oxidation_25 C25 Oxidation (PnT3) Intermediate_2->Oxidation_25 Intermediate_3 Keto Intermediate Oxidation_25->Intermediate_3 Phosphorylation_9 C9 Phosphorylation (PnT4) Intermediate_3->Phosphorylation_9 Intermediate_4 Phosphorylated Intermediate Phosphorylation_9->Intermediate_4 Transamination_25 C25 Transamination (PnT1) Intermediate_4->Transamination_25 PLM_B Phoslactomycin B Transamination_25->PLM_B Hydroxylation_18 C18 Hydroxylation (PnT7/PlmS2) PLM_B->Hydroxylation_18 PLM_G Phoslactomycin G Hydroxylation_18->PLM_G Esterification Esterification PLM_G->Esterification PLM_A_C_F Phoslactomycins A, C-F Esterification->PLM_A_C_F

Caption: Overview of the phoslactomycin biosynthetic pathway.

Experimental Workflow for Gene Knockout

Gene_Knockout_Workflow Start Start Primer_Design Design primers with homologous arms Start->Primer_Design PCR_Cassette PCR amplify resistance cassette Primer_Design->PCR_Cassette Electroporation Electroporate cassette into E. coli with target cosmid and pIJ790 PCR_Cassette->Electroporation Selection_Ecoli Select for recombinant cosmids (Apramycin + Kanamycin) Electroporation->Selection_Ecoli Verification Verify recombinant cosmid (PCR, restriction digest) Selection_Ecoli->Verification Conjugation Conjugate into Streptomyces Verification->Conjugation Selection_Strepto Select for double-crossover mutants Conjugation->Selection_Strepto Confirmation Confirm gene deletion by PCR Selection_Strepto->Confirmation End End Confirmation->End

Caption: Workflow for targeted gene knockout in Streptomyces.

Experimental Workflow for qRT-PCR

qRT_PCR_Workflow Start Start RNA_Isolation Isolate total RNA from Streptomyces Start->RNA_Isolation DNase_Treatment DNase I treatment RNA_Isolation->DNase_Treatment cDNA_Synthesis Synthesize cDNA DNase_Treatment->cDNA_Synthesis Primer_Validation Design and validate primers cDNA_Synthesis->Primer_Validation qPCR_Setup Set up qPCR reactions Primer_Validation->qPCR_Setup qPCR_Run Perform qPCR qPCR_Setup->qPCR_Run Data_Analysis Analyze data using ΔΔCt method qPCR_Run->Data_Analysis End End Data_Analysis->End

Caption: Workflow for qRT-PCR analysis of gene expression.

References

Unlocking Nature's Arsenal: A Technical Guide to the Key Enzymes in Phoslactomycin F Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins (PLMs) are a family of natural products renowned for their potent and selective inhibition of protein phosphatase 2A (PP2A), a key regulator of cellular processes. This inhibitory action imparts PLMs with a wide spectrum of biological activities, including antifungal, antibacterial, and antitumor properties, making them promising candidates for therapeutic development. Phoslactomycin F, a prominent member of this family, is assembled through a complex and fascinating biosynthetic pathway orchestrated by a suite of specialized enzymes. This technical guide provides an in-depth exploration of the core enzymatic machinery responsible for the biosynthesis of this compound, offering a valuable resource for researchers seeking to understand, harness, and engineer this intricate process for novel drug discovery and development.

Core Biosynthetic Machinery

The biosynthesis of this compound is initiated by a modular Type I Polyketide Synthase (PKS) and is followed by a series of intricate post-PKS modifications. The key enzymes involved can be categorized as follows:

  • Polyketide Synthase (PKS): A large, multi-domain enzymatic assembly line responsible for constructing the polyketide backbone.

  • Post-PKS Tailoring Enzymes: A diverse set of enzymes that modify the PKS-derived intermediate to yield the final bioactive phoslactomycin. These include cytochrome P450 monooxygenases, an aminotransferase, a kinase, an oxidoreductase, and a dehydratase.

  • Accessory Enzymes: Including a Type II Thioesterase (TEII) that plays a crucial "proofreading" role to ensure the fidelity and efficiency of the biosynthetic process.

  • Regulatory Proteins: Transcriptional regulators that control the expression of the biosynthetic gene cluster.

Quantitative Analysis of Key Enzymatic Activities

The following tables summarize the available quantitative data for the key enzymes involved in Phoslactomycin biosynthesis. This data is crucial for understanding the efficiency and substrate specificity of these biocatalysts.

Enzyme ModuleSubstratekcat (min⁻¹) [Hydrolysis]Km (µM) [Hydrolysis]kcat (min⁻¹) [Transacylation]Km (µM) [Transacylation]
PnB_KS-AT1 Malonyl-CoA1.3 ± 0.1180 ± 300.9 ± 0.1170 ± 50
PnB_KS-AT2 Malonyl-CoA1.4 ± 0.1120 ± 201.0 ± 0.1130 ± 30
PnC_KS-AT Ethylmalonyl-CoA0.8 ± 0.170 ± 201.5 ± 0.180 ± 20
Malonyl-CoA0.2 ± 0.05150 ± 40--
PnD_KS-AT Malonyl-CoA1.5 ± 0.2110 ± 301.1 ± 0.1120 ± 40

Table 1: Kinetic Parameters of Phoslactomycin Polyketide Synthase Modules. Data obtained from in vitro reconstitution studies of the PKS from Streptomyces platensis.[1] "Transacylation" refers to the transfer of the extender unit to the acyl carrier protein (ACP), while "Hydrolysis" represents the offloading of the extender unit as a free acid. The data for PnC_KS-AT highlights its preference for ethylmalonyl-CoA over malonyl-CoA.

EnzymeSubstrateKm (µM)kcat (s⁻¹)
PlmS2 Phoslactomycin B45.3 ± 9.00.27 ± 0.04

Table 2: Kinetic Parameters of PlmS2 Cytochrome P450 Monooxygenase. This enzyme from Streptomyces sp. HK-803 is responsible for the hydroxylation of Phoslactomycin B at the C-18 position.

This compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process involving a modular polyketide synthase and a series of post-PKS tailoring enzymes. The pathway commences with the loading of a cyclohexanecarboxylic acid starter unit onto the PKS, followed by sequential chain elongation with malonyl-CoA and ethylmalonyl-CoA extender units. The resulting polyketide intermediate is then released and undergoes a cascade of modifications, including hydroxylations, phosphorylation, and amination, to yield the final product.

Caption: Overview of the this compound biosynthetic pathway.

Experimental Workflows and Logical Relationships

The characterization of the Phoslactomycin biosynthetic pathway involves a combination of genetic, biochemical, and analytical techniques. A typical workflow for characterizing a key enzyme is depicted below.

Enzyme_Characterization_Workflow Gene_Identification Gene Identification (from Biosynthetic Gene Cluster) Gene_Cloning Gene Cloning & Expression Gene_Identification->Gene_Cloning Functional_Validation In vivo Functional Validation (Gene Knockout/Complementation) Gene_Identification->Functional_Validation Protein_Purification Protein Purification Gene_Cloning->Protein_Purification Biochemical_Assay Biochemical Assay (e.g., in vitro reconstitution) Protein_Purification->Biochemical_Assay Structural_Analysis Structural Analysis (e.g., X-ray Crystallography) Protein_Purification->Structural_Analysis Kinetic_Analysis Kinetic Parameter Determination (Km, kcat) Biochemical_Assay->Kinetic_Analysis Biochemical_Assay->Functional_Validation

Caption: A generalized workflow for the characterization of a biosynthetic enzyme.

The regulation of the Phoslactomycin biosynthetic gene cluster is controlled by the positive transcriptional regulators PnR1 and PnR2. Their regulatory relationship is illustrated in the following diagram.

Regulatory_Pathway PnR2 PnR2 PnR1 PnR1 PnR2->PnR1 Activates Transcription PLM_Genes Phoslactomycin Biosynthetic Genes PnR2->PLM_Genes Activates Transcription PnR1->PLM_Genes Activates Transcription

Caption: Regulatory cascade of Phoslactomycin biosynthesis.

Detailed Experimental Protocols

In Vitro Reconstitution of the Phoslactomycin PKS Activity

This protocol describes the general procedure for the in vitro reconstitution of the Phoslactomycin Polyketide Synthase to assess the activity and substrate specificity of its modules.

a. Protein Expression and Purification:

  • The genes encoding the PKS modules (e.g., pnB, pnC, pnD) are cloned into suitable expression vectors (e.g., pET vectors) with an affinity tag (e.g., His-tag) for purification.

  • The constructs are transformed into an appropriate expression host, such as E. coli BL21(DE3).

  • Protein expression is induced by the addition of IPTG, and the cells are grown at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

  • Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization.

  • The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA agarose), followed by size-exclusion chromatography for further purification and buffer exchange.

b. In Vitro PKS Reaction:

  • The reaction mixture (typically 50-100 µL) contains the purified PKS protein(s) (e.g., PnB, PnC-TE) in a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.2).

  • The starter unit, cyclohexanecarboxyl-CoA (or a suitable analog), and extender units, malonyl-CoA and/or ethylmalonyl-CoA, are added to the reaction.

  • The reaction is initiated by the addition of NADPH as a cofactor for the ketoreductase domains.

  • The reaction is incubated at a controlled temperature (e.g., 28-30°C) for a specific duration (e.g., 2-4 hours).

c. Product Analysis:

  • The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate).

  • The polyketide products are extracted into the organic phase.

  • The extracted products are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify and quantify the synthesized polyketides.

Biochemical Assay for PlmS2 (Cytochrome P450) Activity

This protocol outlines a method to determine the kinetic parameters of the cytochrome P450 monooxygenase, PlmS2.

a. Reaction Setup:

  • The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the purified PlmS2 enzyme.

  • A spinach ferredoxin and ferredoxin-NADP+ reductase system is used to provide electrons to the P450.

  • The substrate, Phoslactomycin B, is added at varying concentrations.

  • The reaction is initiated by the addition of NADPH.

b. Incubation and Quenching:

  • The reaction mixture is incubated at a constant temperature (e.g., 30°C) with shaking.

  • Aliquots are taken at different time points and the reaction is stopped by adding an organic solvent (e.g., acetonitrile).

c. Analysis and Data Interpretation:

  • The reaction products are analyzed by HPLC to separate the substrate (Phoslactomycin B) from the hydroxylated product.

  • The rate of product formation is determined by quantifying the peak areas.

  • The kinetic parameters, Km and kcat, are calculated by fitting the initial velocity data to the Michaelis-Menten equation.

Thioesterase (PnG) Activity Assay

This protocol provides a general method for assessing the hydrolytic activity of the Type II Thioesterase, PnG.

a. Synthesis of Acyl-ACP Substrates:

  • The apo-acyl carrier protein (ACP) is expressed and purified.

  • The apo-ACP is converted to holo-ACP using a phosphopantetheinyl transferase (e.g., Sfp).

  • The holo-ACP is then acylated with the desired acyl-CoA (e.g., acetyl-CoA, butyryl-CoA) to generate the acyl-ACP substrate.

b. Hydrolysis Assay:

  • The assay is performed in a suitable buffer (e.g., 50 mM HEPES, pH 7.5).

  • The purified PnG enzyme is added to the reaction mixture containing the acyl-ACP substrate.

  • The release of the free fatty acid is monitored over time.

c. Detection of Product:

  • The amount of free thiol generated from the hydrolysis of the thioester bond can be quantified using Ellman's reagent (DTNB), which produces a colored product that can be measured spectrophotometrically at 412 nm.

  • Alternatively, the fatty acid product can be extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) or HPLC-MS.

Conclusion

The enzymatic machinery responsible for this compound biosynthesis represents a highly coordinated and efficient system for the production of a complex and valuable natural product. A thorough understanding of the key enzymes, their kinetic properties, and the intricate regulatory networks that govern their expression is paramount for harnessing the full potential of this biosynthetic pathway. The data, protocols, and visualizations presented in this guide offer a foundational resource for researchers in natural product chemistry, enzymology, and drug development. Future efforts focused on the detailed characterization of the remaining uncharacterized enzymes and the elucidation of their three-dimensional structures will undoubtedly pave the way for the rational engineering of this pathway to generate novel Phoslactomycin analogs with enhanced therapeutic properties.

References

The Phoslactomycin Core: A Technical Guide to Natural Analogs and Their Origins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural analogs of Phoslactomycin F (A-E, G, H, and I), a class of potent inhibitors of protein serine/threonine phosphatase 2A (PP2A) with significant antifungal, antibacterial, and antitumor activities.[1][2] This document details their microbial origins, summarizes their biological activities with quantitative data, outlines key experimental protocols for their isolation and characterization, and visualizes the pertinent biosynthetic and signaling pathways.

Natural Analogs of Phoslactomycin and Their Microbial Origins

The phoslactomycins (PLMs) are a family of polyketide natural products produced by various species of actinomycetes, primarily belonging to the genus Streptomyces.[1][3] These compounds share a common structural scaffold characterized by an α,β-unsaturated δ-lactone ring, a phosphate ester, a conjugated diene system, and a cyclohexane ring.[4] The structural diversity within the phoslactomycin family arises from variations in the acyl group attached to the C-18 hydroxyl group and other modifications to the core structure.

Table 1: Natural Analogs of Phoslactomycin (A-E, G, H, I) and Their Producing Organisms

Phoslactomycin AnalogProducing Organism(s)Reference(s)
Phoslactomycin AStreptomyces nigrescens SC-273[4][5]
Phoslactomycin BStreptomyces sp. HK-803, Streptomyces nigrescens SC-273[2][3][5]
Phoslactomycin CStreptomyces sp. HK-803, Streptomyces nigrescens SC-273[3][5]
Phoslactomycin DStreptomyces sp. HK-803, Streptomyces nigrescens SC-273[3][5]
Phoslactomycin EStreptomyces sp. HK-803, Streptomyces nigrescens SC-273, Streptomyces sp. CMB-MW079[3][5][6]
Phoslactomycin GProposed intermediate in Streptomyces sp. HK 803[7]
Phoslactomycin HStreptomyces sp. MLA1839[7][8][9]
Phoslactomycin IStreptomyces sp. MLA1839[7][8][9]

Quantitative Biological Activity

Phoslactomycins exhibit a range of biological activities, with their primary mechanism of action being the inhibition of protein phosphatase 2A (PP2A), a key regulator of numerous cellular processes.[1][10] This inhibition leads to downstream effects that contribute to their antifungal, antibacterial, and antitumor properties.

Table 2: Quantitative Bioactivity of Phoslactomycin Analogs

Phoslactomycin AnalogTarget/AssayActivity (IC₅₀/MIC)Reference(s)
Phoslactomycin AAntifungal (various fungi)MIC: 1.56 - 12.5 µg/mL[4]
Phoslactomycin BProtein Phosphatase 2A (PP2A)IC₅₀: 4.8 nM[2]
Phoslactomycin BAntifungal (Candida albicans)MIC: 25 µg/mL[2]
Phoslactomycin HAntifungal (Puccinia triticina)EC₅₀: 1.3 ppm[7]
Phoslactomycin IAntifungal (Puccinia triticina)EC₅₀: 0.8 ppm[7]

Note: Comprehensive quantitative data for all analogs against a standardized panel of targets is not consistently available in the cited literature. The presented data is based on available reports.

Experimental Protocols

General Fermentation and Isolation of Phoslactomycins

The following is a generalized protocol for the production and isolation of phoslactomycins from Streptomyces species, based on methodologies described in the literature. Specific parameters may need optimization depending on the producing strain.

Workflow for Phoslactomycin Production and Isolation

cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Streptomyces spores into seed medium B Incubation of seed culture (e.g., 28°C, 2-3 days, shaking) A->B C Inoculation of production medium with seed culture B->C D Large-scale fermentation (e.g., 28°C, 5-7 days, aeration) C->D E Harvest of culture broth D->E F Centrifugation to separate mycelium and supernatant E->F G Extraction of mycelium with organic solvent (e.g., methanol) F->G H Extraction of supernatant with organic solvent (e.g., ethyl acetate) F->H I Combine and concentrate extracts G->I H->I J Crude extract I->J K Silica gel column chromatography J->K L Further purification by reversed-phase HPLC K->L M Pure Phoslactomycin analogs L->M

Caption: Generalized workflow for phoslactomycin production and purification.

Detailed Methodology:

  • Fermentation:

    • Prepare a seed culture by inoculating a suitable seed medium with spores of the Streptomyces strain. Incubate at 28°C for 2-3 days with shaking.

    • Inoculate a production medium with the seed culture. The production medium composition can be optimized for high yields.

    • Conduct large-scale fermentation for 5-7 days at 28°C with controlled aeration and agitation.

  • Extraction:

    • Harvest the culture broth and separate the mycelium from the supernatant by centrifugation.

    • Extract the mycelial cake with an organic solvent such as methanol or acetone.

    • Extract the supernatant with a water-immiscible organic solvent like ethyl acetate.

    • Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography using a gradient of solvents (e.g., chloroform-methanol) to fractionate the components.

    • Monitor the fractions for antifungal or PP2A inhibitory activity.

    • Pool the active fractions and subject them to further purification using reversed-phase high-performance liquid chromatography (HPLC) to isolate the individual phoslactomycin analogs.

Structure Elucidation

The chemical structures of the isolated phoslactomycins are determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and molecular weight of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure, including the connectivity of atoms and the stereochemistry.

Biosynthesis and Mechanism of Action

Phoslactomycin Biosynthesis

Phoslactomycins are synthesized via a type I polyketide synthase (PKS) pathway. The biosynthesis starts with a cyclohexanecarboxylic acid (CHC) primer unit.[2][3] The PKS machinery then sequentially adds extender units, which are typically malonyl-CoA and ethylmalonyl-CoA.[1][11] Post-PKS modifications, including hydroxylations and acylations, lead to the diverse array of phoslactomycin analogs.[2]

Simplified Phoslactomycin Biosynthetic Pathway

CHC Cyclohexanecarboxylic acid (CHC) starter unit PKS Polyketide Synthase (PKS) - Malonyl-CoA - Ethylmalonyl-CoA CHC->PKS LinearPolyketide Linear Polyketide Intermediate PKS->LinearPolyketide PostPKS Post-PKS Modifications - Hydroxylation (PnT3, PnT7) - Acylation LinearPolyketide->PostPKS PLM_G Phoslactomycin G (Proposed Intermediate) PostPKS->PLM_G PLM_Analogs Phoslactomycin Analogs (A-F, H, I, etc.) PLM_G->PLM_Analogs

Caption: Simplified biosynthetic pathway of phoslactomycins.

Mechanism of Action: Inhibition of PP2A Signaling

The primary molecular target of phoslactomycins is the serine/threonine protein phosphatase 2A (PP2A).[1][10] PP2A is a crucial tumor suppressor that plays a role in regulating cell cycle progression, apoptosis, and signal transduction. By inhibiting PP2A, phoslactomycins maintain the phosphorylated state of various substrate proteins, leading to cell cycle arrest and apoptosis in cancer cells.

Phoslactomycin's Impact on the PP2A Signaling Pathway

cluster_pathway PP2A Signaling PP2A Protein Phosphatase 2A (PP2A) Substrate Dephosphorylated Substrate PP2A->Substrate Substrate_P Phosphorylated Substrate (e.g., p-Akt, p-Erk, p-Bcl2) Substrate_P->PP2A Dephosphorylation CellCycle Cell Cycle Progression Substrate_P->CellCycle Promotes Apoptosis Apoptosis Substrate->Apoptosis Inhibits Phoslactomycin Phoslactomycin Phoslactomycin->PP2A Inhibits

Caption: Inhibition of PP2A by phoslactomycin leads to cell cycle arrest and apoptosis.

Conclusion

The natural analogs of phoslactomycin represent a promising class of bioactive compounds with significant therapeutic potential. Their potent and selective inhibition of PP2A makes them valuable tools for studying cellular signaling and attractive lead compounds for the development of novel anticancer and antifungal agents. Further research into the biosynthesis of these molecules could enable the engineered production of novel analogs with improved pharmacological properties.

References

Structural Symbiosis: A Comparative Analysis of Phoslactomycin F and Fostriecin

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the realm of natural product chemistry and cancer research, the structural and functional relationships between bioactive molecules offer a fertile ground for discovery. Phoslactomycin F and fostriecin, both secondary metabolites derived from Streptomyces species, represent a compelling case study in this regard. These compounds, while sharing a common biosynthetic heritage as polyketides, exhibit distinct potencies as inhibitors of serine/threonine protein phosphatases, particularly protein phosphatase 2A (PP2A). This technical guide provides an in-depth comparative analysis of the structural relationship between this compound and fostriecin, detailing their biochemical activities, the experimental protocols for their characterization, and the signaling pathways they modulate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these promising therapeutic leads.

Structural and Physicochemical Comparison

This compound and fostriecin are both characterized by a core structure featuring a phosphate ester, an α,β-unsaturated δ-lactone ring, and a conjugated polyene chain.[1][2] However, key differences in their side chains and stereochemistry contribute to their differential biological activities.

Fostriecin , first isolated from Streptomyces pulveraceus, is a potent and highly selective inhibitor of PP2A and the related PP4.[2] Its structure is defined by a conjugated triene system and a C9 phosphate group, which are crucial for its high-affinity binding to the active site of PP2A.[3]

This compound , produced by Streptomyces nigrescens, is one of several analogs in the phoslactomycin family.[4] Structurally, it shares the core lactone and phosphate ester motifs with fostriecin but possesses a distinct polyene chain and a cyclohexane ring moiety.[4] This structural divergence leads to a significantly lower inhibitory potency against PP2A compared to fostriecin.

Below is a diagram illustrating the core structural relationship between the phoslactomycin/fostriecin family.

G Polyketide Precursor Polyketide Precursor Type I PKS Type I PKS Polyketide Precursor->Type I PKS Biosynthesis Unsaturated Polyene Chain Unsaturated Polyene Chain Type I PKS->Unsaturated Polyene Chain α,β-Unsaturated δ-Lactone α,β-Unsaturated δ-Lactone Unsaturated Polyene Chain->α,β-Unsaturated δ-Lactone Core Features Phosphate Ester Phosphate Ester Unsaturated Polyene Chain->Phosphate Ester Core Features Fostriecin Fostriecin α,β-Unsaturated δ-Lactone->Fostriecin Specific Tailoring This compound This compound α,β-Unsaturated δ-Lactone->this compound Specific Tailoring Phosphate Ester->Fostriecin Phosphate Ester->this compound

Core biosynthetic relationship of fostriecin and this compound.

Quantitative Data Presentation: Inhibitory Activity

The differential inhibitory activities of fostriecin and this compound against various serine/threonine protein phosphatases are summarized below. The data highlights the remarkable potency and selectivity of fostriecin for PP2A.

CompoundPP1 (IC₅₀)PP2A (IC₅₀)PP4 (IC₅₀)PP5 (IC₅₀)
Fostriecin 131 µM[2]1.4 - 3.2 nM[2][3]~4 nM~60 µM[3]
This compound Not Reported4.7 µM[5]Not ReportedNot Reported

Experimental Protocols: Protein Phosphatase Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC₅₀) values for fostriecin and this compound is typically achieved through a radiometric protein phosphatase assay. The following is a detailed methodology based on established protocols.

Objective: To measure the inhibition of protein phosphatase activity by this compound and fostriecin using a 32P-labeled substrate.

Materials:

  • Purified protein phosphatase enzymes (PP1, PP2A, PP4, PP5)

  • [γ-32P]ATP

  • Protein kinase (e.g., PKA for phosphorylating histone)

  • Substrate protein (e.g., histone H1)

  • This compound and fostriecin stock solutions

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM DTT, 0.1 mM EDTA)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Preparation of 32P-labeled Substrate:

    • Incubate the substrate protein (e.g., histone H1) with a suitable protein kinase (e.g., PKA) and [γ-32P]ATP in a kinase buffer.

    • Allow the phosphorylation reaction to proceed to achieve a high specific activity.

    • Separate the 32P-labeled protein from unincorporated [γ-32P]ATP using a desalting column.

    • Determine the protein concentration and radioactivity of the purified substrate.

  • Inhibition Assay:

    • Prepare serial dilutions of this compound and fostriecin in the assay buffer.

    • In a 96-well plate, add a fixed amount of the purified protein phosphatase to each well.

    • Add the various concentrations of the inhibitors to the respective wells and pre-incubate for 10-15 minutes at 30°C to allow for inhibitor binding.

    • Initiate the phosphatase reaction by adding the 32P-labeled substrate to each well.

    • Incubate the reaction mixture for a defined period (e.g., 10-30 minutes) at 30°C, ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a solution of trichloroacetic acid (TCA) to precipitate the protein.

    • Centrifuge the plate to pellet the precipitated protein.

    • Carefully remove the supernatant containing the released 32P-inorganic phosphate.

    • Wash the protein pellet with TCA to remove any remaining free phosphate.

  • Quantification and Data Analysis:

    • Dissolve the protein pellet in a suitable solvent.

    • Add scintillation fluid to each sample and measure the remaining radioactivity in the protein pellet using a scintillation counter.

    • The amount of radioactivity is inversely proportional to the phosphatase activity.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in phosphatase activity, by fitting the data to a dose-response curve.

The following diagram illustrates the general workflow of the protein phosphatase inhibition assay.

G cluster_0 Substrate Preparation cluster_1 Inhibition Assay cluster_2 Quantification Protein Substrate Protein Substrate Kinase + [γ-32P]ATP Kinase + [γ-32P]ATP Protein Substrate->Kinase + [γ-32P]ATP Phosphorylation 32P-labeled Substrate 32P-labeled Substrate Kinase + [γ-32P]ATP->32P-labeled Substrate Phosphatase Phosphatase Reaction Mixture Reaction Mixture Phosphatase->Reaction Mixture Inhibitor Inhibitor Inhibitor->Reaction Mixture Add 32P-labeled Substrate Add 32P-labeled Substrate Reaction Mixture->Add 32P-labeled Substrate Incubation Incubation Add 32P-labeled Substrate->Incubation TCA Precipitation TCA Precipitation Incubation->TCA Precipitation Scintillation Counting Scintillation Counting TCA Precipitation->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis IC50 Determination IC50 Determination Data Analysis->IC50 Determination

Workflow for a radiometric protein phosphatase inhibition assay.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects primarily through the inhibition of PP2A. This inhibition leads to a hyperphosphorylated state of various cellular proteins, thereby affecting downstream signaling cascades. A key observed effect of this compound is the disruption of the actin cytoskeleton.[5] Treatment of NIH/3T3 fibroblasts with this compound induces the depolymerization of actin filaments and stimulates the phosphorylation of vimentin, an intermediate filament protein.[5]

The diagram below illustrates the proposed signaling pathway through which this compound impacts the cytoskeleton. By inhibiting PP2A, this compound prevents the dephosphorylation of key kinases that, in turn, phosphorylate cytoskeletal regulatory proteins. This sustained phosphorylation leads to the observed changes in actin and vimentin dynamics.

G This compound This compound PP2A PP2A This compound->PP2A Inhibits Upstream Kinase(s) Upstream Kinase(s) PP2A->Upstream Kinase(s) Dephosphorylates Cytoskeletal Regulatory Proteins Cytoskeletal Regulatory Proteins Upstream Kinase(s)->Cytoskeletal Regulatory Proteins Phosphorylates Actin Depolymerization Actin Depolymerization Cytoskeletal Regulatory Proteins->Actin Depolymerization Vimentin Phosphorylation Vimentin Phosphorylation Cytoskeletal Regulatory Proteins->Vimentin Phosphorylation

Proposed signaling pathway of this compound-induced cytoskeletal disruption.

Conclusion

This compound and fostriecin, while structurally related, demonstrate a significant disparity in their biological activity, with fostriecin being a substantially more potent inhibitor of PP2A. This difference underscores the critical role of specific structural motifs in determining the affinity and selectivity of these natural products for their molecular targets. The detailed experimental protocols and an understanding of the signaling pathways they modulate are essential for the continued investigation of these compounds as potential anticancer agents. Further structure-activity relationship studies, guided by the insights presented in this guide, will be instrumental in the design of novel, highly potent, and selective PP2A inhibitors for therapeutic applications.

References

The Pivotal Role of the Phosphate Ester Moiety in Phoslactomycin F's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycins are a family of natural products isolated from Streptomyces species, exhibiting a range of biological activities, most notably as potent inhibitors of protein phosphatase 2A (PP2A). This technical guide delves into the critical role of the phosphate ester moiety in the bioactivity of a representative member of this class, Phoslactomycin F. Through an examination of structure-activity relationships, detailed experimental protocols, and pathway visualizations, we will elucidate the indispensable nature of this functional group for its potent and selective inhibition of PP2A, a key regulator of numerous cellular processes.

The Essential Nature of the Phosphate Ester: A Quantitative Perspective

The data presented in Table 1 clearly demonstrates that the dephosphorylated analog of fostriecin is essentially inactive against PP2A, with an IC50 value greater than 100 µM. In stark contrast, fostriecin potently inhibits PP2A in the nanomolar range. This represents a greater than 71,000-fold decrease in activity upon removal of the phosphate moiety. Phoslactomycins are known to be weaker inhibitors of PP2A compared to fostriecin, but the fundamental requirement of the phosphate group for high-affinity binding to the active site of PP2A is a shared characteristic across this class of natural products. Interestingly, dephosphorylated derivatives of phoslactomycins, known as lactomycins, have been found to exhibit different biological activities, such as the inhibition of cathepsin B, further highlighting the phosphate ester's role in dictating the specific molecular target.

CompoundTargetIC50 Value
FostriecinProtein Phosphatase 2A (PP2A)1.4 ± 0.3 nM
DephosphofostriecinProtein Phosphatase 2A (PP2A)> 100 µM

Table 1: Comparative Inhibitory Activity of Fostriecin and its Dephosphorylated Analog against Protein Phosphatase 2A. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Isolation and Purification of this compound from Streptomyces

The following is a representative protocol for the isolation and purification of phoslactomycins from a Streptomyces fermentation culture. Optimization of specific parameters may be required depending on the producing strain and fermentation conditions.

1. Fermentation:

  • Inoculate a suitable seed medium with a spore suspension or vegetative mycelia of the Streptomyces strain.

  • Incubate at 28-30°C with shaking (200-250 rpm) for 2-3 days.

  • Transfer the seed culture to a production medium and continue fermentation for 5-7 days under the same conditions.

2. Extraction:

  • Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or butanol, multiple times.

  • Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude extract.

3. Chromatographic Purification:

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol) and adsorb it onto silica gel.

    • Apply the dried silica-adsorbed extract to a silica gel column.

    • Elute the column with a stepwise or gradient solvent system of increasing polarity (e.g., chloroform-methanol or hexane-ethyl acetate).

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify fractions containing phoslactomycins.

  • Reverse-Phase HPLC:

    • Pool the phoslactomycin-containing fractions and concentrate.

    • Dissolve the concentrated material in a suitable solvent (e.g., methanol-water mixture).

    • Purify the target compound, this compound, using a preparative reverse-phase HPLC column (e.g., C18) with a suitable mobile phase gradient (e.g., acetonitrile-water or methanol-water).

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

4. Structure Verification:

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of this compound against PP2A. This method is based on the dephosphorylation of a synthetic phosphopeptide by PP2A, where the released phosphate is quantified.

Materials:

  • Purified Protein Phosphatase 2A (catalytic subunit)

  • Ser/Thr Phosphatase Assay Buffer (e.g., 20 mM HEPES pH 7.5, 100 mM NaCl, 0.1 mM EGTA, 5 mM DTT, 0.025% Tween-20)

  • Synthetic phosphopeptide substrate (e.g., K-R-pT-I-R-R)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Malachite Green Phosphate Detection Solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents: Dilute the PP2A enzyme and phosphopeptide substrate to their working concentrations in the assay buffer. Prepare a serial dilution of this compound in the assay buffer.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • This compound at various concentrations (or vehicle control)

    • PP2A enzyme

  • Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add the phosphopeptide substrate to each well to start the dephosphorylation reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Stop Reaction and Detect Phosphate: Stop the reaction by adding the Malachite Green Phosphate Detection Solution. This solution will react with the free phosphate released during the reaction to produce a colored product.

  • Measure Absorbance: After a short incubation period for color development, measure the absorbance at the appropriate wavelength (e.g., ~620-650 nm) using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-enzyme control from all other readings.

    • Plot the percentage of inhibition versus the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To better understand the context of this compound's activity, the following diagrams illustrate the PP2A signaling pathway and a typical experimental workflow for its study.

PP2A_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Signaling Cascade cluster_downstream Downstream Cellular Processes Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K MAPK_Pathway MAPK Pathway (e.g., ERK) Growth_Factors->MAPK_Pathway Stress Cellular Stress PP2A Protein Phosphatase 2A (PP2A) Stress->PP2A Modulates Activity Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Cycle Cell Cycle Progression MAPK_Pathway->Cell_Cycle Apoptosis Apoptosis PP2A->Akt Dephosphorylates (Inactivates) PP2A->MAPK_Pathway Dephosphorylates (Inactivates) PP2A->Apoptosis Regulates Phoslactomycin_F This compound Phoslactomycin_F->PP2A Inhibits

Caption: PP2A Signaling Pathway and the Action of this compound.

Experimental_Workflow cluster_isolation Isolation & Purification cluster_activity Bioactivity Assessment cluster_SAR Structure-Activity Relationship Fermentation 1. Streptomyces Fermentation Extraction 2. Solvent Extraction Fermentation->Extraction Purification 3. Chromatographic Purification (Silica, HPLC) Extraction->Purification Characterization 4. Structure Elucidation (NMR, MS) Purification->Characterization PP2A_Assay 5. In Vitro PP2A Inhibition Assay Characterization->PP2A_Assay Analog_Synthesis 8. Synthesis of Analogs (e.g., Dephosphorylated) Characterization->Analog_Synthesis IC50 6. IC50 Determination PP2A_Assay->IC50 Cell_Based_Assays 7. Cell-Based Assays (e.g., Cytotoxicity, Apoptosis) IC50->Cell_Based_Assays Comparative_Testing 9. Comparative Bioactivity Testing IC50->Comparative_Testing Analog_Synthesis->Comparative_Testing

The Indirect Regulation of the Actin Cytoskeleton by Phoslactomycin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phoslactomycin F (PLM-F), a natural product isolated from Streptomyces species, has been identified as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A). While not directly interacting with actin, PLM-F induces significant disruption of the actin cytoskeleton, leading to filament depolymerization. This technical guide provides an in-depth analysis of the mechanisms underlying PLM-F's effects on actin cytoskeleton regulation. It consolidates quantitative data, details experimental protocols for key assays, and visualizes the involved signaling pathways. The paradoxical observation that inhibition of PP2A, a known activator of the actin-depolymerizing factor cofilin, results in actin depolymerization is a central focus, suggesting a dominant, alternative signaling route likely involving the observed hyperphosphorylation of vimentin.

Introduction

The actin cytoskeleton is a dynamic and intricate network of filaments essential for a multitude of cellular processes, including cell motility, division, and maintenance of cell shape. Its constant remodeling is tightly regulated by a host of actin-binding proteins, which are, in turn, controlled by complex signaling cascades involving protein kinases and phosphatases. This compound has emerged as a valuable chemical probe for dissecting these pathways due to its specific inhibition of PP2A, a key serine/threonine phosphatase. This guide elucidates the downstream consequences of PP2A inhibition by PLM-F on the actin cytoskeleton, providing researchers with the necessary quantitative data, detailed methodologies, and pathway visualizations to facilitate further investigation and potential therapeutic development.

Quantitative Data on this compound Activity

The following table summarizes the key quantitative parameters of this compound's biological activity, highlighting its potency and selectivity.

ParameterValueCell Line/SystemReference
PP2A Inhibition (IC50) 4.7 µMin vitro assay[1]
PP1 Inhibition (IC50) > 100 µMin vitro assay[1]
Effective Concentration for Actin Depolymerization 10 µMNIH/3T3 fibroblasts[1]

Signaling Pathway of this compound-Induced Actin Depolymerization

This compound's effect on the actin cytoskeleton is indirect and mediated through the inhibition of Protein Phosphatase 2A (PP2A)[1]. This inhibition leads to the hyperphosphorylation of downstream substrates, ultimately resulting in the observed depolymerization of actin filaments. Two potential, and seemingly contradictory, pathways are considered below.

The Vimentin Phosphorylation Pathway

Experimental evidence strongly suggests that PLM-F treatment leads to a significant increase in the phosphorylation of vimentin, an intermediate filament protein[1]. The phosphorylation of vimentin is known to cause its disassembly and reorganization. While the precise mechanism linking vimentin phosphorylation to actin depolymerization is still under investigation, it is hypothesized that the disassembly of the vimentin network disrupts the spatial organization of the cytoplasm and may release or activate factors that promote actin filament disassembly.

G PLM_F This compound PP2A Protein Phosphatase 2A (PP2A) PLM_F->PP2A inhibits Vimentin Vimentin Filaments PP2A->Vimentin dephosphorylates Vimentin_P Phosphorylated Vimentin (Disassembled) Unknown Downstream Effectors (Hypothesized) Vimentin_P->Unknown Vimentin->Vimentin_P Actin_Depolymerization Actin Depolymerization Unknown->Actin_Depolymerization

Vimentin Phosphorylation Pathway
The Cofilin Phosphorylation Paradox

PP2A has been shown to directly dephosphorylate and activate cofilin, a potent actin-depolymerizing factor[2][3]. Therefore, inhibition of PP2A by PLM-F would be expected to lead to an increase in phosphorylated (inactive) cofilin, resulting in decreased actin depolymerization and stabilization of actin filaments. This is in direct contrast to the observed cellular phenotype of actin depolymerization upon PLM-F treatment[1]. This discrepancy suggests that the vimentin phosphorylation pathway may be the dominant mechanism of action for PLM-F, or that other, yet unidentified, PP2A substrates are involved in this process.

G PLM_F This compound PP2A Protein Phosphatase 2A (PP2A) PLM_F->PP2A inhibits Cofilin Cofilin (Active) PP2A->Cofilin dephosphorylates (activates) Cofilin_P Phosphorylated Cofilin (Inactive) Actin_Stabilization Actin Stabilization (Expected Outcome) Cofilin_P->Actin_Stabilization leads to Cofilin->Cofilin_P Actin_Depolymerization Actin Depolymerization (Observed Outcome) Cofilin->Actin_Depolymerization promotes Paradox Paradox

The Cofilin Phosphorylation Paradox

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's effect on the actin cytoskeleton.

Cell Culture and Treatment

Cell Line: NIH/3T3 mouse embryonic fibroblasts.

Culture Medium:

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • 10% Fetal Bovine Serum (FBS)

  • 1% Penicillin-Streptomycin

Culture Conditions:

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Passage cells upon reaching 80-90% confluency.

  • For experiments, seed cells onto appropriate culture vessels (e.g., glass coverslips for immunofluorescence) and allow them to adhere and grow for 24 hours.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified duration (e.g., 4 hours).

Protein Phosphatase 2A (PP2A) Inhibition Assay (Colorimetric)

This protocol is adapted from a general colorimetric phosphatase assay using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Purified Protein Phosphatase 2A (PP2A)

  • This compound

  • p-Nitrophenyl phosphate (pNPP)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl2, 0.1 mg/mL BSA)

  • Stop Solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control to each well.

  • Add 20 µL of purified PP2A enzyme solution to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Prepare a 10 mM solution of pNPP in the assay buffer.

  • To initiate the reaction, add 20 µL of the pNPP solution to each well.

  • Incubate the plate at 30°C for 15-30 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Dilute_PLMF Prepare serial dilutions of this compound Add_PLMF Add this compound/ vehicle to wells Dilute_PLMF->Add_PLMF Prepare_pNPP Prepare 10 mM pNPP solution Add_pNPP Add pNPP to initiate reaction Prepare_pNPP->Add_pNPP Add_PP2A Add purified PP2A and incubate Add_PLMF->Add_PP2A Add_PP2A->Add_pNPP Incubate Incubate at 30°C Add_pNPP->Incubate Stop_Reaction Add Stop Solution Incubate->Stop_Reaction Read_Absorbance Measure absorbance at 405 nm Stop_Reaction->Read_Absorbance Calculate_Inhibition Calculate % inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

PP2A Inhibition Assay Workflow
In Situ Vimentin Phosphorylation Assay (Immunofluorescence)

This protocol outlines the immunofluorescence staining procedure to detect phosphorylated vimentin in NIH/3T3 cells treated with this compound.

Materials:

  • NIH/3T3 cells grown on glass coverslips

  • This compound

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary Antibody: Rabbit anti-phospho-vimentin (e.g., targeting Ser56)

  • Secondary Antibody: Fluorophore-conjugated goat anti-rabbit IgG

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting Medium

  • Fluorescence microscope

Procedure:

  • Treat NIH/3T3 cells on coverslips with 10 µM this compound or vehicle control for 4 hours.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

  • Incubate the cells with the primary antibody against phospho-vimentin, diluted in Blocking Buffer, overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorophore-conjugated secondary antibody, diluted in Blocking Buffer, for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize the cells using a fluorescence microscope, capturing images of phospho-vimentin and DAPI fluorescence.

Actin Filament Staining

This protocol describes the staining of F-actin using fluorescently labeled phalloidin.

Materials:

  • NIH/3T3 cells grown on glass coverslips

  • This compound

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Solution (e.g., 0.1% Triton X-100 in PBS)

  • Fluorescently labeled phalloidin (e.g., Phalloidin-iFluor 488)

  • DAPI

  • Mounting Medium

  • Fluorescence microscope

Procedure:

  • Treat NIH/3T3 cells on coverslips with 10 µM this compound or vehicle control for 4 hours.

  • Fix and permeabilize the cells as described in the vimentin phosphorylation assay (Protocols 4.3, steps 2-6).

  • Dilute the fluorescently labeled phalloidin in PBS containing 1% BSA to the manufacturer's recommended concentration.

  • Incubate the cells with the phalloidin solution for 30-60 minutes at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips and visualize the actin cytoskeleton using a fluorescence microscope.

Conclusion

This compound serves as a potent tool for investigating the role of PP2A in cellular signaling, particularly in the context of actin cytoskeleton regulation. Its ability to induce actin depolymerization, despite the paradoxical effect on the known PP2A-cofilin pathway, highlights the complexity of cytoskeletal dynamics. The pronounced increase in vimentin phosphorylation upon PLM-F treatment points towards a dominant, alternative mechanism that warrants further investigation. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to explore these intricate signaling networks and to potentially leverage the modulation of these pathways for therapeutic purposes. Future studies should focus on elucidating the precise molecular link between vimentin phosphorylation and actin depolymerization to fully unravel the mechanism of action of this compound.

References

Initial isolation and purification of Phoslactomycin F from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Initial Isolation and Purification of Phoslactomycin F from Natural Sources for Researchers, Scientists, and Drug Development Professionals.

This compound (PLM F) is a member of the phoslactomycin family, a group of potent and selective inhibitors of protein phosphatase 2A (PP2A) with significant antifungal, antibacterial, and antitumor activities.[1][2] These polyketide natural products are produced by various species of Streptomyces, with Streptomyces nigrescens SC-273 identified as a producer of PLMs A through F.[1][2] This guide provides a comprehensive overview of the methodologies for the initial isolation and purification of this compound from its natural source, intended for researchers and professionals in drug development.

I. Production and Fermentation

The initial step in obtaining this compound involves the cultivation of the producing microorganism, Streptomyces nigrescens. While specific fermentation parameters for maximizing the yield of PLM F are proprietary to individual research groups, a general approach can be outlined based on protocols for similar Streptomyces species.[1]

Experimental Protocol: Fermentation of Streptomyces nigrescens
  • Inoculum Preparation: A seed culture is initiated by inoculating a suitable seed medium with a stock of Streptomyces nigrescens. The culture is incubated on a rotary shaker to ensure adequate aeration and growth.

  • Production Culture: The seed culture is then used to inoculate a larger production medium. The composition of the production medium is critical for optimal antibiotic production and typically contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

  • Fermentation Conditions: The production culture is incubated for several days under controlled conditions of temperature, pH, and aeration to promote the biosynthesis of phoslactomycins.

II. Extraction and Initial Purification

Following fermentation, the phoslactomycins are extracted from the culture broth and mycelium. The extraction process is designed to efficiently recover the target compounds while removing a significant portion of impurities.

Experimental Protocol: Extraction of Phoslactomycins
  • Harvesting: The culture broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction: Both the mycelium and the supernatant are extracted with a polar organic solvent, most commonly methanol or ethyl acetate, to solubilize the phoslactomycins.

  • Concentration: The organic extracts are combined and concentrated under reduced pressure to yield a crude extract containing a mixture of phoslactomycins and other metabolites.

III. Chromatographic Purification

The crude extract undergoes a series of chromatographic steps to isolate and purify this compound from its congeners and other impurities. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.

Experimental Protocol: Multi-Step HPLC Purification

A multi-step HPLC protocol is typically required to achieve high purity of this compound. The following is a representative workflow:

  • Initial Fractionation (Reversed-Phase HPLC): The crude extract is subjected to a primary separation on a reversed-phase HPLC column (e.g., C18). A gradient of water and a polar organic solvent like acetonitrile or methanol is used to elute the compounds. Fractions are collected based on their retention times.

  • Intermediate Purification (Ion-Exchange or Normal-Phase Chromatography): Fractions enriched with this compound may undergo a secondary purification step using a different chromatographic mode, such as ion-exchange or normal-phase chromatography, to separate compounds with similar hydrophobicity.

  • Final Polishing (Reversed-Phase HPLC): A final polishing step on a high-resolution reversed-phase HPLC column with a shallow solvent gradient is performed to isolate this compound to a high degree of purity.

IV. Quantitative Data on Purification

The following table summarizes representative quantitative data for a multi-step purification of a phoslactomycin analog. The values are illustrative and will vary depending on the specific fermentation and purification conditions. Detailed quantitative data for the purification of Phoslactomycins A-F can be found in the work by Fushimi et al., 1989.

Purification StepStarting MaterialProduct WeightYield (%)Purification Fold
Crude Methanol Extract 10 L Culture Broth5.0 g1001
Reversed-Phase HPLC (Step 1) 5.0 g Crude Extract500 mg1010
Ion-Exchange Chromatography 500 mg Enriched Fraction100 mg250
Reversed-Phase HPLC (Step 2) 100 mg Semi-Pure Fraction20 mg0.4250

V. Workflow and Process Visualization

The overall process for the isolation and purification of this compound can be visualized in the following workflow diagram.

Phoslactomycin_F_Purification cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Streptomyces Streptomyces nigrescens Culture Fermentation Fermentation Broth Streptomyces->Fermentation Incubation Harvest Harvest & Separate Mycelia Fermentation->Harvest Extraction Methanol Extraction Harvest->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract HPLC1 Reversed-Phase HPLC (Step 1) Crude_Extract->HPLC1 Fractions1 Enriched PLM F Fractions HPLC1->Fractions1 HPLC2 Ion-Exchange Chromatography Fractions1->HPLC2 Fractions2 Semi-Pure PLM F HPLC2->Fractions2 HPLC3 Reversed-Phase HPLC (Step 2) Fractions2->HPLC3 Pure_PLMF Pure this compound HPLC3->Pure_PLMF

Caption: Workflow for this compound Isolation.

VI. Conclusion

The isolation and purification of this compound from Streptomyces nigrescens is a multi-step process requiring careful optimization of fermentation and chromatographic conditions. This guide provides a foundational understanding of the key experimental protocols involved, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents from natural sources.

References

Methodological & Application

Phoslactomycin F as a chemical probe for serine/threonine phosphatase research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin F (PLM-F) is a member of the phoslactomycin family of natural products isolated from Streptomyces species. These compounds are potent inhibitors of serine/threonine protein phosphatases, with a notable selectivity for Protein Phosphatase 2A (PP2A) over Protein Phosphatase 1 (PP1).[1] This selectivity makes this compound a valuable chemical probe for elucidating the diverse cellular roles of PP2A, a key enzyme involved in a myriad of cellular processes including signal transduction, cell cycle control, and cytoskeletal organization. These application notes provide detailed protocols for utilizing this compound in serine/threonine phosphatase research, with a focus on its effects on the actin cytoskeleton and vimentin phosphorylation.

Mechanism of Action

Phoslactomycins exert their inhibitory effect on PP2A through direct interaction with the catalytic subunit. Studies on Phoslactomycin A (PLMA), a close analog of PLM-F, have revealed that it covalently binds to the Cys-269 residue of the PP2A catalytic subunit, thereby inactivating the enzyme.[2] By inhibiting PP2A, this compound leads to the hyperphosphorylation of PP2A substrates, triggering downstream cellular events.

Quantitative Data

CompoundTarget PhosphataseIC50Notes
Phoslactomycins (mixture)PP2A4.7 µMWeaker inhibition observed for PP1, indicating selectivity for PP2A.[1]
This compoundPP2AN/AA specific IC50 value is not currently available. A working concentration of 10 µM has been shown to be effective in cell-based assays.[1]

Signaling Pathways

This compound, through its inhibition of PP2A, has been demonstrated to modulate the cellular cytoskeleton, specifically impacting actin filaments and the intermediate filament protein vimentin.

Actin Cytoskeleton Reorganization

Treatment of cells with this compound leads to the depolymerization of actin filaments.[1] This effect is believed to be indirect, resulting from the hyperphosphorylation of proteins that regulate actin dynamics. PP2A is known to dephosphorylate key regulators of the actin cytoskeleton. Its inhibition by this compound would lead to the sustained phosphorylation and activation of proteins that promote actin filament disassembly.

G PLM_F This compound PP2A Protein Phosphatase 2A (PP2A) PLM_F->PP2A Inhibits Actin_Regulators Actin Dynamics Regulators (e.g., Cofilin) PP2A->Actin_Regulators Dephosphorylates (Inactivates) Actin_Depolymerization Actin Filament Depolymerization Actin_Regulators->Actin_Depolymerization Promotes

Figure 1. Proposed signaling pathway of this compound-induced actin depolymerization.

Vimentin Phosphorylation

This compound treatment has been shown to stimulate the phosphorylation of intracellular vimentin.[1] Vimentin is an intermediate filament protein whose assembly and disassembly are regulated by phosphorylation. PP2A is a known vimentin phosphatase. Inhibition of PP2A by this compound leads to an increase in vimentin phosphorylation, which can result in the disassembly of vimentin filaments and subsequent reorganization of the intermediate filament network.

G PLM_F This compound PP2A Protein Phosphatase 2A (PP2A) PLM_F->PP2A Inhibits Vimentin_P Phosphorylated Vimentin PP2A->Vimentin_P Dephosphorylates Vimentin Vimentin Vimentin->Vimentin_P Kinase(s) (Activated by other pathways) Filament_Disassembly Vimentin Filament Disassembly Vimentin_P->Filament_Disassembly Leads to G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction cluster_3 Detection & Analysis Reagents Prepare Assay Buffer, Phosphatase (PP2A), Substrate (e.g., pNPP), and this compound Incubate Incubate PP2A with varying concentrations of this compound Reagents->Incubate Reaction Initiate reaction by adding substrate Incubate->Reaction Detection Measure product formation (e.g., absorbance at 405 nm) Reaction->Detection Analysis Calculate % inhibition and determine IC50 Detection->Analysis

References

Application Notes and Protocols: Cell-Based Assay for Evaluating Phoslactomycin F Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin F is a natural product that has garnered interest within the scientific community for its potential as a selective inhibitor of protein phosphatase 2A (PP2A).[1][2] PP2A is a crucial serine/threonine phosphatase that plays a significant role as a tumor suppressor by regulating various signaling pathways involved in cell growth, proliferation, and apoptosis.[3] Its inhibition can lead to the hyperphosphorylation of downstream targets, thereby affecting fundamental cellular processes. This document provides a comprehensive set of protocols for evaluating the cytotoxic effects of this compound on cancer cell lines using established cell-based assays.

The following application notes detail the methodologies for assessing cell viability and membrane integrity via the MTT and LDH assays, respectively. Furthermore, a protocol for quantifying apoptosis using Annexin V/Propidium Iodide staining followed by flow cytometry is provided to elucidate the mechanism of cell death induced by this compound.

Signaling Pathway

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a key regulator of numerous signaling cascades, including the PI3K/Akt pathway, which is critical for cell survival and proliferation. Under normal conditions, PP2A dephosphorylates and thereby inactivates Akt. By inhibiting PP2A, this compound leads to the sustained phosphorylation and activation of Akt, which in turn promotes cell survival. However, the dysregulation of such a critical pathway can also trigger apoptotic processes in cancerous cells, leading to cytotoxicity.

Phoslactomycin_F_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 pAkt p-Akt (Active) PDK1->pAkt Phosphorylates Akt Akt pAkt->Akt Dephosphorylates Apoptosis_Proteins Pro-survival Proteins pAkt->Apoptosis_Proteins Inhibits PP2A PP2A PP2A->Akt Dephosphorylates (Inactivates) Phoslactomycin_F This compound Phoslactomycin_F->PP2A Inhibits Cell_Survival Cell Survival & Proliferation Apoptosis_Proteins->Cell_Survival Promotes

Caption: this compound inhibits PP2A, leading to increased Akt phosphorylation.

Experimental Workflow

The overall workflow for assessing the cytotoxicity of this compound involves a multi-faceted approach. Initially, a cell viability assay (MTT) is performed to determine the dose-dependent effect of the compound. Subsequently, a lactate dehydrogenase (LDH) assay is conducted to quantify cell membrane damage. To further characterize the mode of cell death, an apoptosis assay using Annexin V and Propidium Iodide staining is employed.

Experimental_Workflow cluster_assays Cytotoxicity Assessment Start Start: Culture Cancer Cells Treatment Treat cells with varying concentrations of this compound Start->Treatment Incubation Incubate for 24, 48, 72 hours Treatment->Incubation MTT_Assay MTT Assay (Cell Viability) Incubation->MTT_Assay LDH_Assay LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Incubation->Apoptosis_Assay Data_Analysis Data Analysis and IC50 Determination MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion on Cytotoxicity and Mechanism of Action Data_Analysis->Conclusion

Caption: Workflow for evaluating this compound cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[2]

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[2]

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2][4]

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5][7]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity.[8][9]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat the cells with serial dilutions of this compound and incubate for the desired time points.

  • Prepare control wells:

    • Spontaneous LDH release (untreated cells)

    • Maximum LDH release (cells treated with a lysis buffer provided in the kit)

    • Background control (medium only)

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.[10]

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate the plate at room temperature for 30 minutes, protected from light.[10]

  • Add the stop solution provided in the kit to each well.[10]

  • Measure the absorbance at 490 nm using a microplate reader.[1][10]

  • Calculate the percentage of cytotoxicity using the formula provided by the kit manufacturer.

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13]

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (commercially available)

  • Binding Buffer (provided in the kit)

  • Annexin V-FITC and Propidium Iodide (PI) staining solutions

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.[11]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[3]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.[12]

  • Analyze the cells by flow cytometry within one hour.[11]

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative[12]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive[12]

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in tables for clear comparison and analysis.

Table 1: Dose-Dependent Cytotoxicity of this compound on HeLa Cells (48h Incubation)

This compound (µM)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± 4.55.2 ± 1.1
192.3 ± 3.88.1 ± 1.5
575.1 ± 5.122.4 ± 2.3
1051.8 ± 4.245.9 ± 3.7
2528.4 ± 3.568.7 ± 4.1
5015.6 ± 2.982.3 ± 3.9
1008.2 ± 1.791.5 ± 2.8

Data are presented as mean ± standard deviation (n=3).

Table 2: Time-Course of this compound (10 µM) Cytotoxicity on HeLa Cells

Incubation Time (h)Cell Viability (%) (MTT Assay)% Cytotoxicity (LDH Assay)
2478.9 ± 5.325.6 ± 2.8
4851.8 ± 4.245.9 ± 3.7
7235.4 ± 3.962.1 ± 4.5

Data are presented as mean ± standard deviation (n=3).

Table 3: Apoptosis Analysis of HeLa Cells Treated with this compound (48h)

This compound (µM)Viable Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
0 (Vehicle Control)95.1 ± 2.12.5 ± 0.82.4 ± 0.7
1055.3 ± 3.728.9 ± 2.515.8 ± 1.9
5018.7 ± 2.945.2 ± 3.136.1 ± 2.8

Data are presented as mean ± standard deviation (n=3).

References

Application Notes and Protocols for Phoslactomycin F-Induced Actin Filament Depolymerization in Fibroblasts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin F (PLM-F) is a member of the phoslactomycin family of natural products, which are known as potent inhibitors of the serine/threonine protein phosphatase 2A (PP2A). The integrity of the actin cytoskeleton is crucial for numerous cellular processes, including motility, adhesion, and division. The dynamic polymerization and depolymerization of actin filaments are tightly regulated by a complex network of signaling proteins. Protein phosphorylation, controlled by the balance of protein kinases and phosphatases, is a key regulatory mechanism in this process.

These application notes provide a detailed protocol for utilizing this compound to induce actin filament depolymerization in fibroblasts. The mechanism of action is indirect; PLM-F does not directly interact with actin. Instead, by inhibiting PP2A, it leads to hyperphosphorylation of downstream targets, such as vimentin, which in turn disrupts the organization of the actin cytoskeleton.[1] This makes PLM-F a valuable tool for studying the role of PP2A-mediated signaling in the regulation of actin dynamics.

Data Presentation

Table 1: Biological Activity of this compound
ParameterValueCell LineReference
Effective Concentration for Actin Depolymerization10 µMNIH/3T3 Fibroblasts[1]
Incubation Time for Actin Depolymerization4 hoursNIH/3T3 Fibroblasts[1]
IC50 for Protein Phosphatase 2A (PP2A) Inhibition4.7 µMin vitro[1]

Note: Quantitative dose-response and detailed time-course data for this compound-induced actin depolymerization in fibroblasts are not extensively available in the public literature. The provided concentration and time point are based on published observations of significant depolymerization.

Signaling Pathway

The induction of actin filament depolymerization by this compound is initiated by the inhibition of Protein Phosphatase 2A (PP2A). This leads to an increase in the phosphorylation of key regulatory proteins, including the intermediate filament protein vimentin. Phosphorylation of vimentin is known to cause its disassembly and has been linked to the regulation of actin stress fiber assembly through the RhoA signaling pathway. The diagram below illustrates this proposed signaling cascade.

PhoslactomycinF_Signaling PLMF This compound PP2A Protein Phosphatase 2A (PP2A) PLMF->PP2A Inhibits Vimentin_P Phosphorylated Vimentin (Increased) PP2A->Vimentin_P Dephosphorylates (Inhibition leads to increased phosphorylation) ActinDepolymerization Actin Filament Depolymerization Vimentin_P->ActinDepolymerization Leads to

Caption: Proposed signaling pathway of this compound-induced actin depolymerization.

Experimental Protocols

Protocol 1: Induction of Actin Filament Depolymerization in Fibroblasts

This protocol describes the treatment of NIH/3T3 fibroblasts with this compound to induce actin filament depolymerization.

Materials:

  • NIH/3T3 fibroblasts

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound (prepare a stock solution in a suitable solvent, e.g., DMSO)

  • Phosphate Buffered Saline (PBS)

  • Cell culture plates or coverslips

Procedure:

  • Cell Culture: Culture NIH/3T3 fibroblasts in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed the fibroblasts onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow the cells to adhere and grow for 24 hours.

  • Preparation of Treatment Medium: Prepare the treatment medium by diluting the this compound stock solution into fresh, pre-warmed culture medium to a final concentration of 10 µM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Treatment: Remove the existing medium from the cells and replace it with the this compound treatment medium or the vehicle control medium.

  • Incubation: Incubate the cells for 4 hours at 37°C in a 5% CO2 incubator.

  • Proceed to Visualization: After the incubation period, the cells are ready for fixation and staining to visualize the actin cytoskeleton (see Protocol 2).

Protocol 2: Visualization of Actin Filaments by Phalloidin Staining

This protocol details the staining of F-actin in this compound-treated fibroblasts using fluorescently labeled phalloidin.

Materials:

  • Treated and control cells on coverslips (from Protocol 1)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS (methanol-free recommended)

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Fluorescently labeled phalloidin (e.g., FITC-phalloidin, Rhodamine-phalloidin)

  • DAPI or Hoechst stain (for nuclear counterstaining, optional)

  • Mounting medium

Procedure:

  • Washing: Gently wash the cells on coverslips three times with PBS.

  • Fixation: Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes at room temperature.

  • Phalloidin Staining: Prepare the phalloidin staining solution according to the manufacturer's instructions, typically by diluting the stock solution in 1% BSA in PBS. Incubate the coverslips with the staining solution for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Counterstaining (Optional): If desired, incubate with a DAPI or Hoechst solution in PBS for 5-10 minutes to stain the nuclei.

  • Final Wash: Wash the cells a final three times with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using a suitable mounting medium.

  • Imaging: Visualize the actin filaments using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Experimental Workflow

The following diagram outlines the complete experimental workflow from cell culture to imaging.

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_staining Staining cluster_analysis Analysis Culture Culture NIH/3T3 Fibroblasts Seed Seed cells onto coverslips Culture->Seed Treatment Treat with 10 µM This compound (4 hours) Seed->Treatment Control Vehicle Control Seed->Control Fix Fix with 4% PFA Treatment->Fix Control->Fix Permeabilize Permeabilize with 0.1% Triton X-100 Fix->Permeabilize Stain Stain with Fluorescent Phalloidin Permeabilize->Stain Mount Mount on slides Stain->Mount Image Fluorescence Microscopy Mount->Image

Caption: Experimental workflow for this compound treatment and actin visualization.

Concluding Remarks

This compound serves as a specific inhibitor of PP2A, offering a valuable approach to investigate the role of this phosphatase in regulating the actin cytoskeleton. The provided protocols offer a framework for inducing and observing actin filament depolymerization in fibroblasts. Researchers are encouraged to optimize parameters such as concentration and incubation time for their specific cell lines and experimental conditions. Further investigation into the downstream effectors of PP2A beyond vimentin will provide a more comprehensive understanding of the signaling pathways governing actin dynamics.

References

Application of Phoslactomycin F in Cancer Cell Line Proliferation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin F (PLM-F) is a member of the phoslactomycin family of natural products, known to be inhibitors of Protein Phosphatase 2A (PP2A).[1] PP2A is a critical serine/threonine phosphatase that acts as a tumor suppressor by negatively regulating multiple signaling pathways involved in cell growth, proliferation, and survival.[2][3][4][5] Inhibition of PP2A can disrupt these pathways, making its inhibitors, such as this compound, potential candidates for investigation in cancer research. These application notes provide an overview of the potential use of this compound in studying cancer cell proliferation and detailed protocols for relevant in vitro assays.

Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). One study reported an in vitro IC50 value of 4.7 µM for PP2A inhibition by phoslactomycins.[1] PP2A functions as a holoenzyme composed of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. By inhibiting the catalytic activity of PP2A, this compound can lead to the hyperphosphorylation of various downstream protein substrates. This can, in turn, affect multiple signaling cascades that are crucial for cell cycle progression and cell survival. For instance, PP2A is known to dephosphorylate and inactivate key oncogenic proteins such as Akt and components of the MAPK/ERK pathway, as well as regulate the stability of c-Myc.[2][5][6] Therefore, inhibition of PP2A by this compound is hypothesized to promote the activity of these pro-proliferative and anti-apoptotic pathways.

Data Presentation

Currently, there is a lack of published data specifically detailing the IC50 values of this compound on various cancer cell lines. The primary reported quantitative data is its inhibitory concentration on the PP2A enzyme itself.

CompoundTargetIC50 ValueReference
PhoslactomycinsProtein Phosphatase 2A (in vitro)4.7 µM[1]

Further research is required to determine the specific cytotoxic and anti-proliferative effects of this compound across a panel of cancer cell lines.

Mandatory Visualizations

Signaling Pathway of PP2A Inhibition

PP2A_Inhibition_Pathway Potential Signaling Consequences of PP2A Inhibition by this compound cluster_downstream Downstream Effectors PLMF This compound PP2A PP2A PLMF->PP2A Inhibits Akt Akt (Pro-survival) PP2A->Akt Dephosphorylates (Inactivates) ERK ERK (MAPK Pathway) (Pro-proliferation) PP2A->ERK Dephosphorylates (Inactivates) cMyc c-Myc (Oncogene Stability) PP2A->cMyc Dephosphorylates (Destabilizes) p21 p21 (Cell Cycle Inhibitor) PP2A->p21 Activates p53 p53 (Tumor Suppressor) PP2A->p53 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibits Proliferation Increased Cell Proliferation ERK->Proliferation cMyc->Proliferation CellCycle Cell Cycle Dysregulation p21->CellCycle Arrests p53->Apoptosis Induces p53->CellCycle Arrests

Caption: PP2A inhibition by this compound can lead to increased activity of pro-proliferative pathways.

Experimental Workflow for a Cytotoxicity Study

Cytotoxicity_Workflow Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture 1. Culture Cancer Cell Lines CellSeeding 3. Seed Cells in 96-well Plates CellCulture->CellSeeding PLMF_Prep 2. Prepare this compound Stock Solution Treatment 4. Treat Cells with Serial Dilutions of this compound PLMF_Prep->Treatment CellSeeding->Treatment Incubation 5. Incubate for 24, 48, 72 hours Treatment->Incubation MTT 6. Perform MTT Assay Incubation->MTT Absorbance 7. Measure Absorbance MTT->Absorbance IC50 8. Calculate IC50 Values Absorbance->IC50

Caption: A typical workflow for determining the IC50 of this compound on cancer cell lines.

Experimental Protocols

Note: The following protocols are generalized and should be optimized for the specific cell line and experimental conditions.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the cytotoxic effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Apoptosis Detection using Annexin V-FITC Staining

This protocol is for quantifying the induction of apoptosis by this compound.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with this compound at concentrations around the determined IC50 value for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up the compensation and gates.

    • Analyze the data to differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Protocol 3: Western Blot Analysis of PP2A Pathway Proteins

This protocol is to investigate the effect of this compound on the phosphorylation status of key proteins in the PP2A signaling pathway.

Materials:

  • Cancer cell line of interest

  • 6-well plates or larger culture dishes

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-c-Myc, anti-PP2A, and anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat cells with this compound as described in the apoptosis protocol.

    • After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-Akt) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., beta-actin). To assess changes in phosphorylation, normalize the phosphorylated protein signal to the total protein signal for each sample.

Conclusion

This compound, as a Protein Phosphatase 2A inhibitor, presents an interesting avenue for cancer research. The provided protocols offer a foundational framework for investigating its effects on cancer cell proliferation, apoptosis, and underlying signaling pathways. It is crucial to note that due to the limited specific data on this compound in cancer cell lines, these protocols will require careful optimization. Future studies are warranted to establish a comprehensive profile of this compound's anti-cancer potential and to elucidate its precise mechanisms of action in different cancer contexts.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of Phoslactomycin F, a potent and specific inhibitor of protein phosphatase 2A (PP2A), in cell culture experiments.

Introduction

This compound (PLM-F) is a member of the phoslactomycin family of natural products isolated from Streptomyces species. It exhibits a range of biological activities, primarily attributed to its specific inhibition of serine/threonine protein phosphatase 2A (PP2A).[1] This inhibition leads to downstream effects on various cellular processes, most notably the regulation of the actin cytoskeleton. Understanding the appropriate handling and application of this compound is crucial for obtaining reliable and reproducible results in cell-based assays.

Product Information

PropertyValue
Chemical Name This compound
CAS Number 122856-30-8
Molecular Formula C32H52NO10P
Molecular Weight 641.73 g/mol
Mechanism of Action Specific inhibitor of Protein Phosphatase 2A (PP2A)

Solubility and Preparation of Stock Solutions

Based on available data for related compounds and general laboratory practice for sparingly soluble compounds, the following is recommended:

Recommended Solvent: Dimethyl sulfoxide (DMSO)

Protocol for Stock Solution Preparation (10 mM):

  • Weigh out a precise amount of this compound powder.

  • To prepare a 10 mM stock solution, dissolve 6.42 mg of this compound in 1 mL of high-quality, sterile DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Note: For in vivo studies, phoslactomycins have been formulated in 0.01% Triton X-100 in distilled water.[1] However, for cell culture, DMSO is the preferred solvent to avoid potential cell lysis from detergents. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Recommended Working Concentration

The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on data from related phoslactomycin compounds and their derivatives, a starting concentration range is suggested below. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

ParameterConcentration RangeReference
Starting Concentration Range 1 µM - 40 µMBased on non-cytotoxic concentrations of related lactomycins.[2]
IC50 for PP2A inhibition (in vitro) 4.7 µMThis value is for the general class of phoslactomycins and serves as a useful reference point.

Experimental Protocols

General Cell Culture Treatment Protocol

This protocol provides a general workflow for treating adherent cells with this compound.

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Complete cell culture medium appropriate for the cell line

  • Adherent cells seeded in multi-well plates, flasks, or on coverslips

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the exponential growth phase and have reached the desired confluency (e.g., 70-80%) at the time of treatment.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Carefully remove the existing medium from the cells. Wash the cells once with sterile PBS. Add the freshly prepared medium containing the different concentrations of this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the specific assay.

  • Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cytotoxicity assays, protein extraction for western blotting, or cell imaging.

Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic effects of this compound.

Materials:

  • Cells treated with this compound as described above

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the desired incubation period with this compound, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a role in regulating numerous signaling pathways, including those that control cell growth, proliferation, and cytoskeletal dynamics.

Experimental Workflow for this compound Treatment

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_stock Prepare 10 mM this compound stock solution in DMSO prepare_working Prepare working concentrations in complete medium prep_stock->prepare_working seed_cells Seed cells in culture plates treat_cells Treat cells with this compound and vehicle control seed_cells->treat_cells prepare_working->treat_cells incubation Incubate for desired time (e.g., 24-72h) treat_cells->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity western_blot Western Blot (e.g., for p-Akt) incubation->western_blot imaging Microscopy (e.g., Phalloidin staining) incubation->imaging

Caption: A typical experimental workflow for studying the effects of this compound in cell culture.

By inhibiting PP2A, this compound leads to the hyperphosphorylation of PP2A substrates. One of the key consequences of PP2A inhibition by phoslactomycins is the disruption of the actin cytoskeleton. This is thought to occur through an indirect mechanism involving the altered phosphorylation state of actin-regulating proteins.

This compound Signaling Pathway

signaling_pathway PLM_F This compound PP2A Protein Phosphatase 2A (PP2A) PLM_F->PP2A Inhibits Actin_Reg Actin-Regulating Proteins PP2A->Actin_Reg Dephosphorylates Dephos Dephosphorylation Actin Actin Cytoskeleton Actin_Reg->Actin Regulates Organization Hyperphos Hyperphosphorylation Depoly Depolymerization

Caption: The inhibitory effect of this compound on PP2A leads to actin depolymerization.

Troubleshooting

ProblemPossible CauseSolution
Low cell viability in control group DMSO concentration is too high.Ensure the final DMSO concentration in the culture medium is ≤ 0.1%.
No observable effect Concentration of this compound is too low. Incubation time is too short.Perform a dose-response and time-course experiment to determine optimal conditions.
Precipitate observed in media Poor solubility of this compound at the working concentration.Ensure the stock solution is fully dissolved before diluting in media. Avoid using concentrations that exceed the solubility limit in aqueous solutions.

For further information and detailed experimental procedures, it is recommended to consult relevant scientific literature on phoslactomycins and PP2A inhibitors.

References

Application Notes and Protocols for the Characterization of Phoslactomycin F using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin F is a member of the phoslactomycin family of natural products, which are polyketide-derived compounds produced by various Streptomyces species.[1] These compounds exhibit a range of biological activities, including antifungal, antibacterial, and antitumor properties, primarily through the inhibition of protein serine/threonine phosphatase 2A.[1] The unique structural features of phoslactomycins, which include a phosphate ester group, a conjugated diene system, and a substituted cyclohexane ring, necessitate a comprehensive analytical approach for unambiguous structure elucidation and characterization.[2] This document provides detailed application notes and experimental protocols for the characterization of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Data Presentation

The structural elucidation of this compound relies on the careful analysis and interpretation of spectroscopic data. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CD₃OD

Position¹³C Chemical Shift (δc, ppm)¹H Chemical Shift (δн, ppm, multiplicity, J in Hz)
1167.5 (s)-
2124.0 (d)6.15 (d, 9.8)
3148.2 (d)7.30 (dd, 9.8, 5.9)
478.1 (d)4.45 (m)
535.4 (t)2.40 (m), 1.80 (m)
670.1 (d)4.05 (m)
7130.5 (d)5.80 (dd, 15.1, 7.8)
8127.9 (d)5.60 (dd, 15.1, 7.8)
975.1 (d)4.60 (m)
1036.5 (t)2.20 (m), 1.60 (m)
1172.9 (d)3.80 (m)
12135.8 (d)5.95 (dd, 15.4, 7.8)
13129.8 (d)5.70 (dd, 15.4, 7.8)
1446.2 (d)2.50 (m)
1529.1 (t)1.90 (m), 1.40 (m)
1632.7 (t)1.70 (m), 1.20 (m)
1743.1 (d)2.10 (m)
1868.2 (d)3.90 (m)
1934.2 (t)1.85 (m), 1.30 (m)
2021.5 (q)1.05 (d, 6.8)
2117.8 (q)0.95 (d, 6.8)
OCH₃53.2 (q)3.65 (s)

Data is based on the structure elucidation of Phoslactomycins A-F and may be subject to minor variations based on experimental conditions.

Experimental Protocols

NMR Spectroscopy

Objective: To acquire high-resolution 1D and 2D NMR spectra of this compound for the complete assignment of proton and carbon signals and to establish through-bond and through-space correlations for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated methanol (CD₃OD, 99.8% D)

  • NMR tubes (5 mm)

  • NMR spectrometer (500 MHz or higher) equipped with a cryoprobe is recommended for enhanced sensitivity.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the sample in approximately 0.6 mL of CD₃OD.

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of CD₃OD.

    • Shim the magnetic field to achieve optimal resolution and lineshape.

    • Acquire a standard ¹H NMR spectrum to check the concentration and purity of the sample.

    • Acquire the following spectra:

      • ¹H NMR: Standard single-pulse experiment.

      • ¹³C NMR: Proton-decoupled ¹³C NMR experiment (e.g., using a zgpg30 pulse sequence).

      • DEPT-135: To differentiate between CH, CH₂, and CH₃ signals.

      • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which are crucial for connecting different spin systems and confirming the carbon skeleton.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through the analysis of through-space proton-proton interactions.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin, or similar).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H and ¹³C spectra to the residual solvent signals (CD₃OD: δн 3.31 ppm, δc 49.0 ppm).

    • Integrate the ¹H NMR signals and measure the coupling constants (J-values).

    • Analyze the 2D spectra to assign all proton and carbon signals and to assemble the molecular structure.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Objective: To determine the accurate mass and elemental composition of this compound and to study its fragmentation pattern to further confirm the structure.

Materials:

  • This compound sample (approx. 1 mg)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (optional, for enhancing ionization)

  • HR-ESI-MS system (e.g., Q-TOF or Orbitrap)

Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a suitable solvent system (e.g., 50:50 methanol:water). A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

  • Mass Spectrometer Setup and Data Acquisition:

    • Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

    • Set up the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas flow, and temperature) to achieve stable and optimal ionization.

    • Acquire the full scan mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-1000).

    • Perform tandem MS (MS/MS) experiments by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor ion and applying collision-induced dissociation (CID) to induce fragmentation. Acquire the product ion spectra at different collision energies to obtain comprehensive fragmentation information.

  • Data Analysis:

    • Determine the accurate mass of the molecular ion from the full scan spectrum.

    • Use the accurate mass to calculate the elemental composition of this compound.

    • Analyze the MS/MS spectra to identify characteristic fragment ions. The fragmentation pattern should be consistent with the proposed structure, showing losses of functional groups such as water, the phosphate group, and cleavage of the carbon backbone.

Visualizations

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_elucidation Structure Elucidation Phoslactomycin_F This compound (Purified Sample) NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Phoslactomycin_F->NMR MS HR-ESI-MS (Full Scan & MS/MS) Phoslactomycin_F->MS NMR_Data NMR Data Analysis (Signal Assignment, J-coupling) NMR->NMR_Data MS_Data MS Data Analysis (Accurate Mass, Fragmentation) MS->MS_Data Structure Final Structure of This compound NMR_Data->Structure MS_Data->Structure

Caption: Experimental workflow for the characterization of this compound.

Structure_Elucidation_Logic cluster_nmr NMR Data cluster_ms Mass Spectrometry Data H1_NMR ¹H NMR: Proton Environment & J-Coupling COSY COSY: ¹H-¹H Connectivity H1_NMR->COSY HSQC HSQC: ¹H-¹³C Direct Correlation H1_NMR->HSQC C13_NMR ¹³C NMR & DEPT: Carbon Skeleton & Types C13_NMR->HSQC Substructures Substructural Fragments COSY->Substructures HSQC->Substructures HMBC HMBC: Long-Range ¹H-¹³C Correlations Connectivity Fragment Connectivity HMBC->Connectivity HRMS HR-MS: Elemental Composition Final_Structure Complete Structure of This compound HRMS->Final_Structure MSMS MS/MS: Fragmentation Pattern MSMS->Final_Structure Substructures->HMBC Connectivity->MSMS Connectivity->Final_Structure

Caption: Logical relationships in the structure elucidation of this compound.

References

Application Note: Preparation and Use of Biotinylated Phoslactomycin F for Target Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phoslactomycin F (PLM-F) is a member of the phoslactomycin family of natural products, which are known for their potent and selective inhibition of protein phosphatase 2A (PP2A).[1] PP2A is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including signal transduction, cell cycle regulation, and apoptosis.[2][3][4][5] Its dysregulation is implicated in various diseases, including cancer, making it an attractive therapeutic target. Understanding the specific protein interactions of PLM-F within the cellular environment is paramount for elucidating its precise mechanism of action and for the development of novel therapeutics.

This application note provides detailed protocols for the preparation of a biotinylated this compound probe and its application in target binding studies. The covalent attachment of a biotin tag to PLM-F enables the sensitive and specific detection and isolation of its protein binding partners through the high-affinity interaction between biotin and avidin or streptavidin.[5] The described methods include affinity pull-down assays for the identification of novel cellular targets and surface plasmon resonance (SPR) for the quantitative characterization of binding kinetics.

Data Presentation

Table 1: Inhibitory and Binding Affinity Data for Phoslactomycins

CompoundTargetAssay TypeValueReference
This compoundProtein Phosphatase 2AIn vitro inhibitionIC50: 4.7 µM[1][6]
Phoslactomycin A (PLMA)Protein Phosphatase 2AIn vitro inhibitionIC50: 30 nM[7]
Biotinylated PLMAProtein Phosphatase 2AIn vitro inhibitionIC50: 30 µM[7]
FostriecinProtein Phosphatase 2AIn vitro inhibitionIC50: 0.2-4 nM[8]
PP2A and Caspase 9Protein-protein interactionBLItz (Bio-Layer Interferometry)K_D: 8.94 x 10⁻⁸ M[9]

Note: The biotinylation of Phoslactomycin A resulted in a significant increase in its IC50 value, suggesting that the modification might interfere with its binding to PP2A. Careful selection of the biotinylation site on this compound is therefore critical.

Experimental Protocols

Protocol 1: Synthesis of Biotinylated this compound (Biotin-PLM-F)

This protocol describes a hypothetical method for the biotinylation of this compound via esterification of a secondary hydroxyl group. The selection of the hydroxyl group for biotinylation should be guided by structure-activity relationship data to minimize disruption of the pharmacophore. Based on the known structures of phoslactomycins, a hydroxyl group on the cyclohexane ring is a potential site for modification.

Materials:

  • This compound

  • Biotin-PEG4-Carboxylic Acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a minimal amount of anhydrous DMF. In a separate flask, dissolve Biotin-PEG4-Carboxylic Acid (1.2 equivalents), DCC (1.5 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM.

  • Reaction: Slowly add the this compound solution to the biotin reagent solution under an inert atmosphere (e.g., argon or nitrogen).

  • Incubation: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., a gradient of methanol in dichloromethane) to isolate the biotinylated this compound.

  • Characterization: Confirm the structure and purity of the final product using High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Affinity Pull-Down Assay for Target Identification

This protocol outlines the use of Biotin-PLM-F to isolate its binding partners from a cell lysate.

Materials:

  • Biotin-PLM-F

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or a high concentration of free biotin)

  • SDS-PAGE gels and reagents

  • Mass spectrometer for protein identification

Procedure:

  • Cell Lysis: Culture cells to the desired density and harvest. Lyse the cells in ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Bait Incubation: Incubate the cell lysate (e.g., 1-2 mg of total protein) with Biotin-PLM-F (at a concentration determined by preliminary experiments, e.g., 1-10 µM) for 2-4 hours at 4°C with gentle rotation. As a negative control, incubate a separate aliquot of lysate with free biotin.

  • Bead Incubation: Add pre-washed streptavidin-conjugated magnetic beads to the lysate and incubate for another 1-2 hours at 4°C with gentle rotation to capture the biotinylated probe and its binding partners.

  • Washing: Pellet the magnetic beads using a magnetic stand and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. For mass spectrometry analysis, on-bead digestion with trypsin can be performed.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by silver staining or Coomassie blue staining. Excise specific bands for identification by mass spectrometry, or analyze the entire eluate using a shotgun proteomics approach.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the use of SPR to quantitatively measure the binding affinity and kinetics of this compound to a purified target protein.[2][3]

Materials:

  • Purified recombinant target protein (e.g., PP2A catalytic subunit)

  • This compound and Biotin-PLM-F

  • SPR instrument and sensor chips (e.g., CM5 or streptavidin-coated chip)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Target Immobilization: Immobilize the purified target protein onto the surface of a sensor chip according to the manufacturer's instructions. For biotinylated targets, a streptavidin-coated chip can be used.

  • Analyte Preparation: Prepare a series of dilutions of this compound in running buffer.

  • Binding Analysis: Inject the different concentrations of this compound over the sensor chip surface and monitor the binding response in real-time. Include a buffer-only injection for baseline subtraction.

  • Regeneration: After each injection, regenerate the sensor surface using a suitable regeneration solution to remove the bound analyte.

  • Data Analysis: Analyze the resulting sensorgrams using the instrument's software to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_target_id Target Identification cluster_validation Target Validation & Characterization PLM_F This compound Biotin_PLM_F Biotinylated this compound PLM_F->Biotin_PLM_F Esterification Biotin_Linker Biotin-Linker Biotin_Linker->Biotin_PLM_F Purification HPLC Purification Biotin_PLM_F->Purification Pull_Down Affinity Pull-Down Purification->Pull_Down SPR Surface Plasmon Resonance (SPR) Purification->SPR Cell_Lysate Cell Lysate Cell_Lysate->Pull_Down Mass_Spec Mass Spectrometry Pull_Down->Mass_Spec Target_Proteins Candidate Target Proteins Mass_Spec->Target_Proteins Purified_Target Purified Target Protein Target_Proteins->Purified_Target Purified_Target->SPR Binding_Kinetics Binding Affinity (KD) & Kinetics SPR->Binding_Kinetics

Caption: Experimental workflow for the preparation and use of biotinylated this compound.

pp2a_pathway cluster_upstream Upstream Signaling cluster_core Core Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K MAPKKK MAPKKK RTK->MAPKKK Akt Akt PI3K->Akt MAPKK MAPKK MAPKKK->MAPKK mTOR mTOR Akt->mTOR Apoptosis Apoptosis Inhibition Akt->Apoptosis MAPK MAPK MAPKK->MAPK PP2A PP2A PP2A->Akt dephosphorylates PP2A->MAPKK dephosphorylates PLM_F This compound PLM_F->PP2A Cell_Cycle Cell Cycle Progression mTOR->Cell_Cycle MAPK->Cell_Cycle

Caption: Simplified signaling pathway showing PP2A regulation and the inhibitory effect of this compound.

References

Application Notes and Protocols: In Situ Phosphorylation Assays with Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation, a reversible post-translational modification orchestrated by protein kinases and phosphatases, is a fundamental mechanism controlling a vast array of cellular processes, including signal transduction, cell cycle progression, and cytoskeletal dynamics[1][2][3]. Protein Phosphatase 2A (PP2A) is a major serine/threonine phosphatase that plays a crucial role in regulating these pathways by dephosphorylating a wide range of substrate proteins[4][5].

Phoslactomycin F (PLM-F) is a member of the phoslactomycin family of natural products, which are known as potent and specific inhibitors of PP2A[4][6]. By inhibiting PP2A, PLM-F effectively increases the phosphorylation status of its target substrates, making it a valuable tool for investigating phosphorylation-dependent signaling pathways.

These application notes provide detailed protocols for conducting in situ phosphorylation assays using this compound to study the phosphorylation state of intracellular proteins within their native cellular environment.

Mechanism of Action: this compound as a PP2A Inhibitor

This compound exerts its effect by specifically inhibiting the catalytic activity of PP2A[4]. This inhibition leads to an accumulation of phosphorylated proteins that are normally dephosphorylated by PP2A, thereby amplifying signaling cascades regulated by this phosphatase. The mechanism involves the direct binding of phoslactomycins to the catalytic subunit of PP2A[7]. This targeted inhibition allows researchers to dissect the specific roles of PP2A in various cellular functions.

cluster_0 Cellular Process cluster_1 PP2A Regulation Protein_Kinase Protein Kinase Substrate Substrate (e.g., Vimentin) Protein_Kinase->Substrate ATP->ADP pSubstrate Phosphorylated Substrate (Increased Signal) pSubstrate->Substrate Pi PP2A Protein Phosphatase 2A (PP2A) PP2A->pSubstrate Dephosphorylates PLMF This compound PLMF->PP2A Inhibits start Start seed 1. Seed NIH/3T3 cells in 96-well plate start->seed grow 2. Culture cells to 80-90% confluency seed->grow treat 3. Treat with 10 µM This compound (vs. vehicle control) grow->treat fix 4. Fix cells with 4% paraformaldehyde treat->fix perm 5. Permeabilize with 0.1% Triton X-100 fix->perm block 6. Block with blocking buffer perm->block p_ab 7. Incubate with primary Abs (anti-p-Vimentin & anti-Vimentin) block->p_ab s_ab 8. Incubate with fluorescent secondary antibodies p_ab->s_ab scan 9. Scan plate on imaging system s_ab->scan analyze 10. Normalize p-Vimentin to total Vimentin signal scan->analyze end End analyze->end plmf This compound Treatment pp2a Inhibition of PP2A Activity plmf->pp2a phospho Increased Phosphorylation of Actin-Regulatory Proteins pp2a->phospho actin Actin Filament Depolymerization phospho->actin change Observable Change in Cytoskeletal Structure actin->change

References

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the stereoselective synthesis of Phoslactomycin F and its analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

A1: The main hurdles in the stereoselective synthesis of this compound include:

  • Control of Stereochemistry: The molecule contains multiple stereocenters, and achieving the desired stereoisomer requires highly selective reactions. Key areas of difficulty are controlling the stereochemistry at the C11 secondary alcohol and the Δ12-double bond.[1][2]

  • Protecting Group Strategy: The synthesis involves numerous functional groups that require a well-designed protecting group strategy to avoid unwanted side reactions.[3][4]

  • Convergent Synthesis and Fragment Coupling: Many synthetic routes are convergent, relying on the successful coupling of complex fragments. These coupling reactions, such as CuTC-mediated, Suzuki-Miyaura, or Stille couplings, can be challenging to optimize.[3][5]

  • Functional Group Manipulations: The sequence of introducing and manipulating functional groups is critical to the success of the synthesis.[4]

Q2: Which key reactions are commonly employed to establish the stereocenters in this compound synthesis?

A2: Several key stereoselective reactions are frequently used:

  • Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation is often used to set the absolute stereochemistry at the C-8/9 positions.[1]

  • Evans-Aldol Reaction: This reaction is crucial for establishing the stereochemistry of certain carbon-carbon bonds.[3][4]

  • Noyori Transfer Hydrogenation: This method is employed to control the stereochemistry at the C-11 position.[1]

  • Asymmetric Allylation/Pentenylation: Reagents like those developed by Leighton are used to set the stereochemistry at C-5.[1][5]

  • Asymmetric Baylis–Hillman Reaction: This reaction has been utilized as a starting point in the synthesis of the Phoslactomycin family.[6]

Q3: What are some common strategies for the synthesis of the α,β-unsaturated δ-lactone core of this compound?

A3: A notable strategy involves a catalytic asymmetric ketene-aldehyde [2+2] cycloaddition to form a cis-disubstituted β-lactone. This is followed by a ring extension through enolate condensation and subsequent recyclization to yield the desired δ-lactone.[1]

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Aldol Reaction for the C1-C13 Fragment
Possible Cause Troubleshooting Step
Incorrect choice of chiral auxiliary or reaction conditions.Solution: Employ an Evans-Aldol reaction protocol. Ensure the use of a suitable chiral auxiliary (e.g., oxazolidinone) and carefully control the reaction temperature and stoichiometry of reagents.
Steric hindrance or unfavorable substrate conformation.Solution: Modify the protecting groups on the aldehyde or the enolate precursor to minimize steric clash. Consider alternative Lewis acids to chelate the reactants into a more favorable transition state.
Problem 2: Poor Yield in the CuTC-Mediated Coupling of Fragments
Possible Cause Troubleshooting Step
Decomposition of the organostannane or alkenyl iodide fragments.Solution: Ensure all reagents and solvents are rigorously dried and degassed. The coupling reaction should be performed under an inert atmosphere (Argon or Nitrogen).
Inhibition of the copper catalyst.Solution: The presence of a protected phosphate group can sometimes interfere. Ensure the phosphate protecting groups are robust under the reaction conditions. It may be necessary to adjust the protecting group strategy.[3][4]
Incorrect reaction temperature or time.Solution: Optimize the reaction temperature and monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and prevent decomposition of the product.
Problem 3: E/Z Isomerization of the Δ12-Double Bond during Synthesis
Possible Cause Troubleshooting Step
Harsh reaction conditions during subsequent steps (e.g., deprotection).Solution: Utilize mild deprotection conditions. For example, if using acid-labile protecting groups, screen different acids and reaction times to find conditions that remove the protecting group without causing isomerization.
Photochemical isomerization.Solution: Protect the reaction mixture from light, especially if the intermediates are known to be light-sensitive.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of Phoslactomycin analogues. Note that yields can vary significantly based on the specific substrate and reaction conditions.

Reaction Substrate/Fragment Product Yield (%) Reference
Asymmetric DihydroxylationC8-C9 AlkeneC8, C9 DiolHigh[3][4]
Evans-Aldol ReactionC1-C13 Fragment PrecursorAldol AdductGood[3][4]
CuTC-Mediated CouplingC1-C13 Alkenyl Iodide & C14-C21 Alkenyl StannaneCoupled ProductModerate[3]
Asymmetric PentenylationAldehydeHomoallylic AlcoholGood[2]
Ring-Closing MetathesisDieneLactone RingHigh[5]

Experimental Protocols

Key Experiment: Asymmetric Dihydroxylation of the C8-C9 Alkene

This protocol is a generalized procedure based on the Sharpless Asymmetric Dihydroxylation.

Materials:

  • Alkene substrate

  • AD-mix-α or AD-mix-β

  • tert-Butanol

  • Water

  • Methanesulfonamide

  • Sodium sulfite

Procedure:

  • A mixture of tert-butanol and water (1:1) is cooled to 0 °C.

  • AD-mix-α (or AD-mix-β for the opposite enantiomer) and methanesulfonamide are added to the cooled solvent and stirred until two clear phases are formed.

  • The alkene substrate is added to the reaction mixture at 0 °C.

  • The reaction is stirred vigorously at 0 °C and the progress is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of solid sodium sulfite.

  • The mixture is warmed to room temperature and stirred for 1 hour.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yields

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_purification Optimize Purification Method start->check_purification analyze_side_products Identify Side Products (NMR, MS) check_reagents->analyze_side_products If reagents are pure check_conditions->analyze_side_products If conditions are correct success Yield Improved check_purification->success modify_protocol Modify Protocol Based on Analysis analyze_side_products->modify_protocol modify_protocol->success Convergent_Synthesis cluster_frag1 C1-C13 Fragment Synthesis cluster_frag2 C14-C21 Fragment Synthesis a Asymmetric Dihydroxylation b Evans-Aldol Reaction a->b c Protective Group Manipulations b->c d C1-C13 Alkenyl Iodide c->d coupling CuTC-Mediated Coupling d->coupling e Asymmetric 1,4-Addition f C14-C21 Alkenyl Stannane e->f f->coupling final_product Phoslactomycin A coupling->final_product

References

Phoslactomycin F stability and degradation in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of Phoslactomycin F (PLM-F) in aqueous buffers for researchers, scientists, and drug development professionals. As specific stability data for PLM-F is limited, the information provided is largely based on studies of the closely related analogue, Phoslactomycin B (PLM-B), which is expected to have a similar stability profile due to its structural similarity.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions?

A1: this compound is expected to exhibit pH-dependent stability, similar to other phoslactomycins. Based on studies of Phoslactomycin B, it is most stable in slightly acidic to neutral conditions, with a reported maximum stability at pH 6.63.[1] It undergoes both acid- and base-catalyzed degradation.[1]

Q2: What are the primary degradation pathways for this compound?

A2: The degradation of this compound is likely to follow pathways similar to those identified for Phoslactomycin B.[1]

  • Acid-Catalyzed Degradation: Under acidic conditions, the primary degradation is expected to involve dehydration, potentially leading to the formation of a C9-C11 phosphorinane derivative.[1]

  • Base-Catalyzed Degradation: In basic solutions, the main degradation route is the hydrolysis of the α,β-unsaturated lactone ring.[1]

Q3: How does temperature affect the stability of this compound?

A3: Increased temperature accelerates the degradation of phoslactomycins. Studies on Phoslactomycin B have shown that degradation is faster at 50°C compared to 30°C across a range of pH values.[1] For optimal stability, it is recommended to handle and store this compound solutions at low temperatures (e.g., 2-8°C) for short-term use and frozen for long-term storage.

Q4: What are the recommended storage conditions for this compound in aqueous buffers?

A4: For maximal stability in aqueous buffers, it is recommended to:

  • Maintain the pH of the buffer close to 6.6.

  • Store stock solutions at -20°C or -80°C.

  • For working solutions, store at 2-8°C and use them as quickly as possible.

  • Avoid repeated freeze-thaw cycles.

Q5: Do the degradation products of this compound have biological activity?

A5: The major degradation products of the related Phoslactomycin B have been shown to have dramatically reduced antifungal activity.[1] It is therefore crucial to ensure the integrity of this compound in experimental setups to obtain accurate results.

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Rapid loss of this compound activity in my experiment. The buffer pH is too high or too low.Measure the pH of your buffer and adjust it to be as close to 6.6 as your experimental conditions allow.
The experimental temperature is too high.If possible, conduct the experiment at a lower temperature. Keep the compound on ice when not in immediate use.
Inconsistent results between experimental replicates. Degradation of this compound during the experiment.Prepare fresh working solutions of this compound for each experiment. Minimize the time the compound is in solution before use.
Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution upon receipt to avoid multiple freeze-thaw cycles.
Precipitation of this compound in the buffer. The concentration of this compound is too high for the aqueous buffer.Try dissolving this compound in a small amount of a water-miscible organic solvent (e.g., DMSO) before diluting it in the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Quantitative Stability Data (for Phoslactomycin B)

The following table summarizes the stability data for Phoslactomycin B, which can be used as an estimate for this compound. The data shows a U-shaped pH-rate profile, with the highest stability at pH 6.63.[1]

pHTemperature (°C)Observed Rate Constant (k_obs, h⁻¹)Half-life (t₁/₂, hours)
2.030~0.1~6.9
4.030~0.01~69.3
6.6330~0.001~693
8.030~0.01~69.3
10.030~0.1~6.9
2.050IncreasedDecreased
10.050IncreasedDecreased

Note: The rate constants and half-lives are approximate values derived from the pH-rate profile of Phoslactomycin B. The original study provides the equation k_obs = k_H * 10^(-pH) + k_OH * 10^(pH-14) with k_H = 45 M⁻¹h⁻¹ and k_OH = 448 M⁻¹h⁻¹.[1]

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Buffers

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Aqueous buffer of choice (e.g., phosphate, citrate)

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Acid (e.g., trifluoroacetic acid, TFA) for mobile phase modification

2. Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO) and store it at -20°C.

  • Prepare the aqueous buffer at the desired pH and filter it through a 0.22 µm filter.

  • Initiate the stability study:

    • Dilute the this compound stock solution in the test buffer to a final concentration suitable for HPLC analysis (e.g., 10-50 µg/mL).

    • Divide the solution into aliquots for different time points.

    • Store the aliquots under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Analyze the samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours):

    • At each time point, take an aliquot and inject it into the HPLC system.

    • Example HPLC conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of water with 0.1% TFA (A) and acetonitrile with 0.1% TFA (B).

      • Flow Rate: 1 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound.

      • Injection Volume: 10-20 µL

  • Data Analysis:

    • Quantify the peak area of the intact this compound at each time point.

    • Plot the natural logarithm of the peak area (or concentration) versus time.

    • The slope of the line will be the negative of the observed degradation rate constant (-k_obs).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k_obs.

Visualizations

degradation_pathway PLM_F This compound Acid Acidic Conditions (pH < 6.0) PLM_F->Acid Base Basic Conditions (pH > 7.0) PLM_F->Base Dehydration Dehydration Acid->Dehydration H⁺ Hydrolysis Lactone Hydrolysis Base->Hydrolysis OH⁻ Product_Acid C9-C11 Phosphorinane Derivative Dehydration->Product_Acid Product_Base Ring-Opened Hydroxy Acid Hydrolysis->Product_Base

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_buffer Prepare and Filter Aqueous Buffer dilute Dilute Stock in Buffer prep_buffer->dilute aliquot Aliquot for Time Points dilute->aliquot incubate Incubate at Desired Temperature aliquot->incubate hplc Analyze Aliquots by HPLC at T₀, T₁, T₂... incubate->hplc quantify Quantify Peak Area hplc->quantify plot Plot ln(Area) vs. Time quantify->plot calculate Calculate k_obs and t₁/₂ plot->calculate

Caption: Experimental workflow for a stability study.

troubleshooting_workflow action action start_node Inconsistent or Unexpected Results? check_ph Is buffer pH optimal (≈6.6)? start_node->check_ph adjust_ph Adjust buffer pH check_ph->adjust_ph No check_temp Is temperature minimized? check_ph->check_temp Yes adjust_ph->check_temp reduce_temp Reduce temperature/ use ice check_temp->reduce_temp No check_freshness Are solutions freshly prepared? check_temp->check_freshness Yes reduce_temp->check_freshness prep_fresh Prepare fresh solutions from aliquoted stock check_freshness->prep_fresh No re_run Re-run Experiment check_freshness->re_run Yes prep_fresh->re_run

Caption: Troubleshooting workflow for this compound experiments.

References

How to improve the solubility of Phoslactomycin F for biological assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Phoslactomycin F (PLM-F) in biological assays, with a focus on overcoming solubility challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (PLM-F) is a member of the phoslactomycin family of natural products, which are known for their potent and selective inhibition of Protein Phosphatase 2A (PP2A).[1][2][3] PP2A is a crucial serine/threonine phosphatase involved in a wide range of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The inhibitory action of phoslactomycins is highly specific; for instance, Phoslactomycin A has been shown to directly bind to the cysteine-269 residue of the PP2A catalytic subunit. By inhibiting PP2A, PLM-F can induce downstream effects such as the depolymerization of actin filaments and increased phosphorylation of proteins like vimentin, making it a valuable tool for studying cellular signaling pathways.[2]

Q2: I am having trouble dissolving this compound for my experiments. What are the recommended solvents?

Recommended Solvents for Stock Solutions:

  • Dimethyl sulfoxide (DMSO): This is the most common solvent for preparing stock solutions of hydrophobic compounds for use in biological assays.

  • Ethanol: Another widely used organic solvent that can be effective.

  • Methanol: Can also be used, although it may be more volatile than DMSO or ethanol.

It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your aqueous assay buffer to the final desired concentration.

Troubleshooting Guide: Improving PLM-F Solubility

This guide provides a systematic approach to optimizing the solubility of this compound for your specific biological assay.

Initial Solubility Testing Protocol

This protocol is designed to help you determine the best solvent and concentration for your PLM-F stock solution.

Materials:

  • This compound (solid)

  • DMSO (anhydrous, sterile-filtered)

  • Ethanol (200 proof, sterile-filtered)

  • Your final aqueous assay buffer (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Methodology:

  • Prepare Serial Dilutions of Organic Solvents: If a high concentration of the organic solvent is not tolerated by your assay, you can test a range of concentrations. For example, you can prepare 50%, 25%, and 10% solutions of DMSO in your aqueous buffer.

  • Small-Scale Solubility Test:

    • Weigh a small, precise amount of PLM-F (e.g., 1 mg) into several microcentrifuge tubes.

    • To each tube, add a calculated volume of your chosen solvent (e.g., DMSO, ethanol, or a dilution) to achieve a desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly for 1-2 minutes.

    • Visually inspect for any undissolved particulate matter.

    • If the compound does not fully dissolve, you can try gentle warming (e.g., 37°C) or sonication for a short period. Be cautious with warming, as it could potentially degrade the compound.

  • Aqueous Buffer Compatibility Test:

    • Once you have a clear stock solution, perform a serial dilution into your final aqueous assay buffer.

    • Observe for any signs of precipitation. If precipitation occurs, the concentration of the organic solvent in the final solution may be too low to maintain solubility.

Solubility Enhancement Strategies

If you continue to face solubility issues, consider the following strategies:

StrategyDescriptionConsiderations
Co-Solvents The use of a water-miscible organic solvent to increase the solubility of a hydrophobic compound.The final concentration of the co-solvent in the assay should be tested for its effect on the biological system (e.g., cell viability, enzyme activity).
pH Adjustment The solubility of a compound can be influenced by the pH of the solution, especially if it has ionizable groups.The pH must be compatible with your biological assay. A pH stability study of a related compound, Phoslactomycin B, showed it was most stable at pH 6.63 and degraded in more acidic or basic conditions.
Use of Surfactants Low concentrations of non-ionic surfactants can help to maintain the solubility of hydrophobic compounds in aqueous solutions.Test the surfactant for any potential interference with your assay. A study on other phoslactomycins used 0.01% Triton X-100 for in vivo formulations.
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.The type of cyclodextrin and the molar ratio need to be optimized.

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound as an inhibitor of Protein Phosphatase 2A (PP2A) and its downstream consequences.

PhoslactomycinF_Pathway cluster_downstream Downstream Effects of PP2A Inhibition PLM_F This compound PP2A Protein Phosphatase 2A (PP2A) PLM_F->PP2A Phospho_Substrate Phosphorylated Substrate (e.g., Vimentin) PP2A->Phospho_Substrate Dephosphorylates Actin Actin Filaments Vimentin Vimentin Phosphorylation Dephospho_Substrate Dephosphorylated Substrate Phospho_Substrate->Dephospho_Substrate

Caption: Mechanism of this compound action.

References

Minimizing off-target effects of Phoslactomycin F in cellular experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects and ensure successful cellular experiments using Phoslactomycin F (PLAF).

Frequently Asked Questions (FAQs)

Q1: What is the primary cellular target of this compound?

This compound is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A), a major serine/threonine phosphatase in eukaryotic cells.[1][2] It exerts its inhibitory effect by directly binding to the cysteine-269 residue within the catalytic subunit of PP2A.[1]

Q2: What are the known off-target effects of this compound?

While this compound is known to be a selective inhibitor of PP2A, comprehensive public data on its off-target effects across a wide range of other phosphatases or a full kinome scan is limited. One study on the phoslactomycin family of compounds indicated that they inhibit PP2A at lower concentrations than Protein Phosphatase 1 (PP1), suggesting a degree of selectivity.[2] However, for detailed characterization in a specific cellular context, it is advisable to perform additional validation experiments.

Q3: What is a typical working concentration for this compound in cellular experiments?

The optimal working concentration of this compound can vary depending on the cell line and the specific experimental goals. A concentration of 10 µM has been used effectively in NIH/3T3 fibroblasts to induce actin filament depolymerization.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Q4: How can I assess the on-target activity of this compound in my cells?

The most direct way to measure the on-target activity of this compound is to perform a PP2A immunoprecipitation phosphatase assay. This assay allows for the specific measurement of PP2A activity in cell lysates. A decrease in PP2A activity upon treatment with this compound would confirm its on-target effect.

Troubleshooting Guides

Problem 1: No observable phenotype or effect after this compound treatment.
Possible Cause Troubleshooting Step
Insufficient concentration of this compound Perform a dose-response experiment (e.g., 1-20 µM) to determine the optimal concentration for your cell line and desired phenotype.
Cell line is resistant to PP2A inhibition Some cell lines may have compensatory mechanisms that mitigate the effects of PP2A inhibition. Consider using a different cell line or a positive control cell line known to be sensitive to PP2A inhibitors.
Degradation of this compound Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C, protected from light). Prepare fresh working solutions for each experiment.
Incorrect experimental timeline The time required to observe a phenotype can vary. Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to identify the optimal treatment duration.
Low PP2A expression in the cell line Confirm the expression level of the PP2A catalytic subunit (PP2Ac) in your cell line via Western blot.
Problem 2: High cellular toxicity and cell death observed.
Possible Cause Troubleshooting Step
This compound concentration is too high Reduce the concentration of this compound. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the cytotoxic concentration range for your cell line.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.1%). Run a solvent-only control.
Off-target effects leading to toxicity If toxicity is observed at concentrations that are not effectively inhibiting PP2A, consider the possibility of off-target effects. Lowering the concentration and optimizing the treatment time can help minimize these effects.
Problem 3: Inconsistent or unexpected results in downstream assays (e.g., Western blot).
Possible Cause Troubleshooting Step
Variability in cell culture conditions Maintain consistent cell culture practices, including cell density, passage number, and media composition.
Issues with antibody performance in Western blot Validate your primary and secondary antibodies. For phospho-specific antibodies, use a blocking buffer containing Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can cause high background.[3][4][5][6]
Timing of sample collection The phosphorylation state of proteins can be transient. Optimize the time point for cell lysis after this compound treatment to capture the desired signaling event.

Quantitative Data

CompoundTargetIC50Off-TargetIC50Reference
PhoslactomycinsPP2A4.7 µMPP1Higher than PP2A[2]

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with a range of this compound concentrations for the desired duration. Include untreated and solvent-only controls.

  • Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis of MAPK Pathway Activation

This protocol provides a general framework for assessing the phosphorylation status of key proteins in the MAPK pathway.

Materials:

  • Cells of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies)

  • Primary antibodies (e.g., anti-phospho-ERK1/2, anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat with this compound as determined by preliminary experiments.

  • Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK1/2).

Assessment of Apoptosis via Caspase-3 Cleavage

This protocol details the detection of cleaved caspase-3, a hallmark of apoptosis, by Western blot.

Materials:

  • Same as for Western Blot Analysis of MAPK Pathway Activation

  • Primary antibodies: anti-cleaved-caspase-3 and anti-total-caspase-3

Procedure:

  • Follow the Western blot procedure as described above (Protocol 2).

  • For primary antibody incubation, use an antibody specific for cleaved caspase-3.

  • After signal detection, the membrane can be stripped and re-probed with an antibody for total caspase-3 to assess the extent of cleavage relative to the total protein amount.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment PLAF Treatment cluster_assay MTT Assay cell_culture Seed Cells in 96-well Plate adherence Allow Adherence Overnight cell_culture->adherence plaf_treatment Treat with this compound (Dose-Response) adherence->plaf_treatment add_mtt Add MTT Reagent plaf_treatment->add_mtt incubation Incubate (2-4h) add_mtt->incubation solubilize Add Solubilization Solution incubation->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate Cell Viability

Figure 1. Experimental workflow for determining the cytotoxic concentration of this compound using an MTT assay.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Phosphorylates (Activates) PP2A PP2A PP2A->RAF Dephosphorylates (Inhibits) PP2A->MEK Dephosphorylates (Inhibits) PLAF This compound PLAF->PP2A Inhibits Proliferation Cell Proliferation Transcription->Proliferation Promotes

Figure 2. Simplified MAPK signaling pathway indicating the inhibitory role of PP2A and the effect of this compound.

apoptosis_pathway cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Bad_p p-Bad (Inactive) Bad Bad (Active) Bcl2 Bcl-2 Bad->Bcl2 Inhibits CytoC Cytochrome c Release Bad->CytoC Promotes Bcl2->CytoC Prevents PP2A PP2A PP2A->Bad_p Dephosphorylates PLAF This compound PLAF->PP2A Inhibits Apoptosome Apoptosome Formation CytoC->Apoptosome Activates Caspase9 Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Figure 3. Intrinsic apoptosis pathway showing PP2A-mediated dephosphorylation of Bad and its regulation by this compound.

References

Technical Support Center: Enhancing Phoslactomycin F Selectivity for PP2A Isoforms

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed strategies, troubleshooting guides, and experimental protocols to enhance the selectivity of Phoslactomycin F (PLM F) for specific Protein Phosphatase 2A (PP2A) isoforms.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound (PLM F) and what is its known target?

This compound is a known potent inhibitor of Protein Phosphatase 2A (PP2A), a family of major serine/threonine phosphatases.[1][2] Its mechanism involves direct binding to the PP2A catalytic subunit (PP2Ac).[1] Specifically, studies have identified that Phoslactomycin A, a closely related analog, covalently binds to the Cysteine-269 (Cys-269) residue within the active site of PP2Ac.[1][3] This interaction is crucial for its inhibitory activity.

Q2: Why is developing isoform-selective PP2A inhibitors important?

PP2A is not a single enzyme but a diverse family of holoenzymes. Each holoenzyme consists of a common catalytic (C) and scaffolding (A) subunit dimer, which associates with one of over 40 different regulatory (B) subunits.[4][5][6] These B subunits determine the substrate specificity, subcellular localization, and function of the specific PP2A isoform.[4][7] Because different PP2A isoforms regulate distinct signaling pathways, isoform-selective inhibitors are crucial for minimizing off-target effects and developing targeted therapeutics.[4][8] For example, specific B56 isoforms are known to regulate key oncogenes like MYC and beta-catenin.[4]

Q3: this compound targets the conserved catalytic subunit. How can its selectivity for specific isoforms be enhanced?

Since PLM F's primary binding site is the highly conserved catalytic subunit, achieving isoform selectivity presents a challenge. The strategy is to modify the PLM F scaffold to create new interactions with less conserved regions that differ between PP2A holoenzymes. This can be achieved through two main approaches:

  • Exploiting the B Subunit Interface: Develop PLM F analogs with moieties that extend from the catalytic site to interact with unique residues on the specific regulatory B subunit associated with the target isoform.

  • Targeting the Holoenzyme Conformation: Different B subunits can induce subtle conformational changes in the catalytic subunit. High-resolution structural analysis and computational modeling can help identify and target these unique conformational states.[9][10]

Q4: What are the key strategic approaches to begin developing a more selective this compound analog?

A rational drug design approach is recommended:

  • Structural Analysis & Computational Modeling: Use crystal structures of different PP2A holoenzymes to perform in silico docking of PLM F and its virtual analogs.[3][11] This helps predict which modifications could favor interaction with a specific B subunit.

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of PLM F analogs with systematic modifications.[3][12] Test their inhibitory activity against a panel of purified PP2A isoforms to identify modifications that confer selectivity.

  • Site-Directed Mutagenesis: Mutate specific amino acids at the B subunit interface that are predicted to interact with your modified PLM F.[13][14] A loss of selectivity in the mutant confirms the importance of that residue for the specific interaction.

Troubleshooting Guides

Issue 1: My new PLM F analog shows high potency but no improvement in isoform selectivity.

  • Possible Cause: The modification likely enhances binding only within the conserved catalytic site, a common outcome when improving inhibitor potency.

  • Troubleshooting Steps:

    • Re-evaluate Docking Models: Ensure your computational models accurately represent the flexibility of both the inhibitor and the protein. The modification may be folding back into the active site rather than extending towards the B subunit.

    • Increase Steric Bulk: Synthesize analogs with larger, more rigid extensions designed to sterically clash with non-target B subunits while fitting into a pocket on the target B subunit.

    • Incorporate Electrostatics: Analyze the electrostatic surface potential of the target B subunit interface.[9][10] Design analogs with complementary charges to improve specific interactions.

Issue 2: The inhibitory activity (IC50) of my analog varies significantly between experiments.

  • Possible Cause: Instability of the compound or variability in the phosphatase assay.

  • Troubleshooting Steps:

    • Confirm Compound Stability: Verify the stability of your PLM F analog in the assay buffer over the time course of the experiment using techniques like HPLC. Some ester or phosphate groups can be labile.

    • Standardize Enzyme Activity: Ensure the specific activity of your purified PP2A isoforms is consistent across batches. Use a standard inhibitor like Okadaic Acid as a positive control in every assay plate to normalize results.

    • Optimize Substrate Concentration: Perform the assay well below the Km of the substrate for the enzyme to ensure you are measuring true inhibitory constants and not competing with the substrate.

Issue 3: I am struggling to express and purify stable, active PP2A holoenzyme isoforms.

  • Possible Cause: Expression of heterotrimeric complexes can be challenging. The free catalytic subunit can be toxic to expression hosts, and proper assembly may require specific cellular conditions.

  • Troubleshooting Steps:

    • Use a Baculovirus System: Baculovirus-mediated overexpression in insect cells is a well-established method for producing active PP2A complexes.[13]

    • Co-express Subunits: Co-infect or use a multi-gene vector to express the A, C, and specific B subunits simultaneously to promote in-cell assembly of the holoenzyme.

    • Incorporate Affinity Tags: Place an affinity tag (e.g., His-tag, FLAG-tag) on the A or B subunit (not the C subunit) to purify only fully assembled trimers and remove unincorporated C subunits.

Quantitative Data Summary

The following tables represent hypothetical data from a successful study aimed at enhancing the selectivity of a PLM F analog for the PP2A-B56α isoform over other isoforms.

Table 1: Inhibitory Activity (IC50, nM) of this compound Analogs Against Various PP2A Isoforms

CompoundPP2A-B55αPP2A-B56αPP2A-B'γSelectivity Ratio (B55α/B56α)
This compound35.241.538.90.85
Analog-1 (Methyl Ester)25.830.128.40.86
Analog-2 (Phenyl Ring)15.14.218.53.60
Analog-3 (Charged Moiety) 98.6 2.5 75.3 39.44

Selectivity Ratio is calculated as IC50 (non-target isoform) / IC50 (target isoform).

Table 2: Kinetic Constants of Analog-3 for Target vs. Non-Target PP2A Isoforms

PP2A IsoformK_i (nM)K_on (M⁻¹s⁻¹)K_off (s⁻¹)
PP2A-B56α2.3 ± 0.41.5 x 10⁵3.4 x 10⁻⁴
PP2A-B55α105.2 ± 8.10.8 x 10⁵8.4 x 10⁻³

Key Experimental Protocols

Protocol 1: In Vitro PP2A Phosphatase Activity Assay (Fluorescence-Based)

This protocol is used to determine the IC50 values of inhibitors against specific PP2A isoforms.

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES pH 7.4, 150 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT.

    • Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) at a working concentration of 100 µM.

    • Enzyme: Purified recombinant PP2A-B56α (or other isoform) diluted to 0.5 nM in Assay Buffer.

    • Inhibitor: this compound analog serially diluted in DMSO, then further diluted in Assay Buffer.

  • Assay Procedure:

    • Add 25 µL of Assay Buffer to all wells of a black, 384-well microplate.

    • Add 5 µL of inhibitor dilutions to the appropriate wells (for controls, add buffer with DMSO).

    • Add 10 µL of the diluted PP2A enzyme solution to all wells except the 'no enzyme' control.

    • Incubate at 30°C for 15 minutes to allow inhibitor binding.

    • Initiate the reaction by adding 10 µL of the DiFMUP substrate solution to all wells.

    • Read the fluorescence immediately (Excitation: 360 nm, Emission: 460 nm) every 60 seconds for 30 minutes on a plate reader.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Normalize the rates to the 'no inhibitor' control (100% activity) and 'no enzyme' control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Target Engagement

This protocol validates that a selective inhibitor stabilizes the interaction with its target isoform in a cellular context.

  • Cell Culture and Treatment:

    • Culture HEK293 cells transiently overexpressing FLAG-tagged B56α.

    • Treat cells with 10x IC50 of the selective PLM F analog (or DMSO as a control) for 4 hours.

  • Lysis and Immunoprecipitation:

    • Lyse cells in a non-denaturing Co-IP buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation.

    • Incubate 1 mg of lysate with anti-FLAG M2 magnetic beads for 4 hours at 4°C.

  • Washing and Elution:

    • Wash the beads three times with Co-IP buffer to remove non-specific binders.

    • Elute the protein complexes by boiling the beads in 2x Laemmli sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with primary antibodies against:

      • FLAG (to confirm B56α pulldown)

      • PP2A-C subunit (to detect the catalytic subunit)

      • PP2A-A subunit (to detect the scaffolding subunit)

    • An increased signal for the A and C subunits in the analog-treated sample compared to the DMSO control suggests the inhibitor stabilizes the holoenzyme complex.

Visualizations: Workflows and Pathways

G cluster_0 Strategy for Enhancing Selectivity cluster_1 Target: PP2A Holoenzyme PLM This compound (Core Scaffold) Analog Rational Analog Design (SAR) PLM->Analog Docking Computational Docking PLM->Docking C Catalytic (C) Subunit PLM->C Binds conserved active site B_target Target B Subunit Analog->B_target Introduce moiety for specific interaction B_off Off-Target B Subunit Analog->B_off Steric clash or repulsion A Scaffold (A) Subunit C->A A->B_target A->B_off

Caption: Logic for enhancing inhibitor selectivity via analog design.

G start Identify Target PP2A Isoform (e.g., PP2A-B56α) comp Computational Modeling (Dock PLM F Analogs) start->comp synth Synthesize Library of PLM F Analogs comp->synth screen Primary Screen: In Vitro Phosphatase Assays (Panel of PP2A Isoforms) synth->screen hit Identify 'Hit' with Improved Selectivity screen->hit hit->comp No Hit validate Secondary Validation: Co-IP & Western Blot (Cellular Target Engagement) hit->validate Hit Found optimize Lead Optimization (Iterative SAR) validate->optimize

Caption: Experimental workflow for developing a selective PP2A inhibitor.

G ERK p-ERK Prolif Cell Proliferation ERK->Prolif AKT p-AKT Apoptosis Apoptosis AKT->Apoptosis Inhibits MYC p-MYC (Ser62) MYC->Prolif PP2A_B55a PP2A-B55α (Broad Specificity) PP2A_B55a->ERK Dephosphorylates PP2A_B55a->AKT Dephosphorylates PP2A_B56a PP2A-B56α (MYC-Specific) PP2A_B56a->MYC Dephosphorylates

Caption: Distinct signaling roles of PP2A-B55α and PP2A-B56α isoforms.

References

Technical Support Center: Refining Chromatographic Purification of Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the chromatographic purification of Phoslactomycin F from crude extracts. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when developing a purification protocol for this compound?

A1: The most critical factor is the pH of your buffers and solvents. Phoslactomycin B, a closely related analog, is most stable at a pH of 6.63 and is susceptible to degradation under both acidic and basic conditions.[1] Therefore, maintaining a pH around 6.5-7.0 throughout the extraction and purification process is crucial to prevent sample loss.

Q2: What type of chromatography is most suitable for this compound purification?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective and widely used method for purifying Phoslactomycins and other similar natural products.[2][3][4][5] A C18 column is a common choice for the stationary phase, offering good separation based on the hydrophobicity of the molecule.

Q3: What solvents should I use for the mobile phase in RP-HPLC?

A3: A typical mobile phase for the purification of Phoslactomycins consists of a gradient of water and acetonitrile.[6] To improve peak shape and resolution, a small amount of a modifier like formic acid is often added to the mobile phase. However, given the pH sensitivity of Phoslactomycins, it is advisable to use a buffer system to maintain a stable pH close to 6.6.

Q4: How can I prepare my crude extract for HPLC purification?

A4: After extraction from the fermentation broth (e.g., with methanol or ethyl acetate), the crude extract should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column. Depending on the complexity of the extract, a solid-phase extraction (SPE) step with a C18 cartridge can be used for initial cleanup and enrichment of this compound before preparative HPLC.

Troubleshooting Guide

Issue 1: Low yield of this compound after purification.

Possible Cause Solution
pH-induced degradation Ensure all buffers and the mobile phase are maintained at a pH of approximately 6.5-7.0. Avoid strong acids or bases during extraction and purification.
Suboptimal HPLC gradient Optimize the gradient elution profile. A shallower gradient around the expected elution time of this compound can improve resolution and recovery.
Irreversible binding to the column The column may be contaminated. Implement a column washing protocol with a strong solvent like isopropanol, followed by re-equilibration with the mobile phase.
Co-elution with other compounds If this compound is not fully resolved from impurities, consider using a different stationary phase (e.g., a phenyl-hexyl column) or modifying the mobile phase (e.g., using methanol instead of acetonitrile).

Issue 2: Poor peak shape (tailing or fronting) in the chromatogram.

Possible Cause Solution
Secondary interactions with the stationary phase Add a small amount of a competing agent, like a buffer salt (e.g., 10-20 mM ammonium acetate), to the mobile phase to minimize interactions with residual silanol groups on the silica-based column.
Column overload Reduce the amount of crude extract injected onto the column. For preparative runs, perform a loading study to determine the maximum sample capacity of your column.
Inappropriate injection solvent Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a strong solvent can cause peak distortion.

Issue 3: Inconsistent retention times for this compound.

Possible Cause Solution
Fluctuations in mobile phase composition Ensure the mobile phase is well-mixed and degassed. Use a high-quality HPLC system with a reliable pump and gradient proportioning valve.
Column temperature variations Use a column oven to maintain a constant temperature throughout the analysis. Even small temperature changes can affect retention times.
Column degradation The stationary phase can degrade over time, especially when using aggressive mobile phases. Monitor column performance with a standard and replace the column if performance deteriorates significantly.

Quantitative Data Summary

The following table presents hypothetical but realistic data for a typical two-step purification of this compound from a crude extract. These values can serve as a benchmark for researchers to evaluate their own purification efficiency.

Purification Step Total Protein (mg) This compound (mg) Purity (%) Yield (%)
Crude Extract 1000505100
Solid-Phase Extraction (SPE) 2004522.590
Preparative RP-HPLC 1035>9570

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Crude Extract Cleanup
  • Materials:

    • C18 SPE cartridge (e.g., 500 mg)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • Crude extract dissolved in 5% methanol/water

    • Vacuum manifold

  • Procedure:

    • Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water through it. Do not let the cartridge run dry.

    • Load the crude extract solution onto the cartridge.

    • Wash the cartridge with 5 mL of 10% methanol/water to remove polar impurities.

    • Elute this compound with 5 mL of 80% methanol/water.

    • Dry the eluted fraction under a stream of nitrogen or using a rotary evaporator.

    • Reconstitute the dried sample in the initial mobile phase for HPLC analysis.

Protocol 2: Preparative Reversed-Phase HPLC for this compound Purification
  • Instrumentation and Columns:

    • Preparative HPLC system with a UV detector

    • C18 column (e.g., 10 µm particle size, 250 x 21.2 mm)

  • Mobile Phase:

    • Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.5

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 220 nm

    • Injection Volume: 1-5 mL (depending on sample concentration and column capacity)

    • Gradient:

      • 0-5 min: 20% B

      • 5-35 min: 20% to 60% B (linear gradient)

      • 35-40 min: 60% to 100% B (wash)

      • 40-45 min: 100% B (hold)

      • 45-50 min: 100% to 20% B (re-equilibration)

      • 50-60 min: 20% B (hold)

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions (20% B) for at least 30 minutes.

    • Inject the SPE-purified and filtered sample.

    • Collect fractions based on the UV chromatogram, focusing on the peak corresponding to this compound.

    • Analyze the purity of the collected fractions using analytical HPLC.

    • Pool the pure fractions and remove the solvent by lyophilization or evaporation.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_cleanup Initial Cleanup cluster_purification High-Resolution Purification cluster_analysis Analysis and Final Product Fermentation Fermentation Broth Extraction Solvent Extraction (e.g., Methanol) Fermentation->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration SPE Solid-Phase Extraction (SPE) (C18 Cartridge) Filtration->SPE Load crude extract Prep_HPLC Preparative RP-HPLC (C18 Column) SPE->Prep_HPLC Load cleaned extract Purity_Analysis Analytical HPLC (Purity Check) Prep_HPLC->Purity_Analysis Collect fractions Pure_PLM_F Pure this compound Purity_Analysis->Pure_PLM_F Pool pure fractions

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic Start Low this compound Yield Check_pH Is buffer pH ~6.5-7.0? Start->Check_pH Adjust_pH Adjust buffer pH Check_pH->Adjust_pH No Optimize_Gradient Is HPLC gradient optimized? Check_pH->Optimize_Gradient Yes Adjust_pH->Start Modify_Gradient Modify gradient slope Optimize_Gradient->Modify_Gradient No Check_Column Is column performance optimal? Optimize_Gradient->Check_Column Yes Modify_Gradient->Start Wash_Column Implement column wash protocol Check_Column->Wash_Column No Success Yield Improved Check_Column->Success Yes Wash_Column->Start

References

Best practices for long-term storage of Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Phoslactomycin F. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: How should solid this compound be stored for long-term stability?

For long-term storage, solid this compound should be stored in a tightly sealed vial at -20°C. To minimize degradation, it is advisable to protect it from moisture and light. Before use, allow the vial to warm to room temperature for at least 60 minutes before opening to prevent condensation.[1]

Q2: What is the recommended method for preparing and storing this compound solutions?

It is recommended to prepare stock solutions and aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored in tightly sealed vials at -20°C. While solutions are generally usable for up to one month when stored at -20°C, it is best practice to prepare fresh solutions on the day of use whenever possible.[1]

Q3: At what pH is this compound most stable in solution?

While specific stability data for this compound is limited, a study on the closely related Phoslactomycin B found it to be most stable at a pH of 6.63.[2] Decomposition was observed to be catalyzed by both acidic and basic conditions.[2] Therefore, for maximum stability in aqueous solutions, it is recommended to maintain a buffer system close to this pH.

Q4: What are the primary degradation pathways for Phoslactomycins in solution?

Studies on Phoslactomycin B indicate that under basic conditions, the primary degradation mechanism is the hydrolysis of the α,β-unsaturated lactone.[2] Under acidic conditions, degradation primarily occurs through a dehydration step.[2] These degradation products have been shown to have significantly reduced biological activity.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Reduced or no biological activity observed in the experiment. 1. Degradation of this compound: Improper storage (e.g., exposure to light, moisture, wrong temperature, or inappropriate pH) can lead to degradation.- Ensure solid compound and stock solutions are stored at -20°C in tightly sealed, light-protected vials. - Prepare fresh solutions for critical experiments. - Verify the pH of your experimental buffer; aim for a pH around 6.6 for optimal stability.[2]
2. Repeated Freeze-Thaw Cycles: Multiple freeze-thaw cycles of stock solutions can lead to degradation.- Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Inconsistent results between experiments. 1. Inaccurate concentration of stock solution: This could be due to improper dissolution or degradation over time.- Prepare fresh stock solutions periodically. - Ensure the compound is fully dissolved before use. - Allow the vial of solid compound to equilibrate to room temperature before opening and weighing to prevent condensation, which can affect the actual concentration.[1]
2. Variability in solution preparation: Differences in solvent or pH can affect stability and activity.- Use a consistent, high-purity solvent for all experiments. - Use a buffered solution with a pH around 6.6 to maintain stability.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibration: Allow the vial of solid this compound to warm to room temperature for at least 60 minutes before opening.[1]

  • Weighing: In a sterile environment, accurately weigh the desired amount of this compound.

  • Dissolution: Dissolve the solid in a suitable, high-purity solvent (e.g., DMSO or ethanol) to the desired stock concentration. Ensure complete dissolution by gentle vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use, light-protected, and tightly sealed vials.

  • Storage: Store the aliquots at -20°C.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Key Considerations
Solid-20°CUp to 6 months (general recommendation)[1]Keep tightly sealed, protected from light and moisture.
Solution-20°CUp to 1 month (general recommendation)[1]Aliquot to avoid freeze-thaw cycles. Use a buffer with a pH around 6.6 for aqueous solutions.[2]

Table 2: pH Stability Profile of Phoslactomycin B (as a proxy for this compound)

pH Condition Stability Primary Degradation Pathway
Acidic (pH < 6)UnstableDehydration[2]
Near Neutral (pH 6.63)Most Stable-
Basic (pH > 7)UnstableHydrolysis of the lactone ring[2]

Visualizations

G Workflow for Preparation and Storage of this compound Stock Solution cluster_prep Preparation cluster_storage Storage A Equilibrate solid this compound to Room Temperature B Weigh desired amount A->B C Dissolve in appropriate solvent B->C D Vortex to ensure complete dissolution C->D E Aliquot into single-use vials D->E Transfer to storage F Store at -20°C, protected from light E->F

Caption: Workflow for the preparation and long-term storage of this compound stock solutions.

G Troubleshooting Inconsistent Experimental Results cluster_causes Potential Causes cluster_solutions Solutions A Inconsistent Results Observed B Compound Degradation A->B C Inaccurate Concentration A->C D Variability in Preparation A->D E Store properly at -20°C, check pH B->E F Prepare fresh stock, equilibrate before weighing C->F G Use consistent solvent and buffer D->G

Caption: A logical diagram for troubleshooting inconsistent experimental outcomes with this compound.

References

Allelic replacement strategies for modifying the phoslactomycin biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the phoslactomycin (PLM) biosynthetic pathway using allelic replacement strategies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments aimed at modifying the phoslactomycin biosynthetic pathway.

ProblemPossible Cause(s)Recommended Solution(s)
Low or no exconjugants after intergeneric conjugation from E. coli to Streptomyces. 1. Inefficient plasmid transfer.[1][2] 2. Incorrect ratio of donor to recipient cells.[3] 3. Suboptimal media or incubation conditions.[1][3] 4. Inactivation of spores or mycelia.1. Ensure the use of a methylation-deficient E. coli strain (e.g., ET12567/pUZ8002) to avoid restriction by the Streptomyces host.[4] 2. Optimize the donor-to-recipient ratio; a 1:1 ratio is often a good starting point.[3] 3. Use appropriate media for conjugation (e.g., MS agar) and optimize incubation times (typically 16-20 hours) before applying selection.[3][5] 4. If using spores, perform a heat shock at 50°C for 10 minutes to induce germination. If using mycelia, ensure they are actively growing.[5][6]
High frequency of false positives (single-crossover events) after selection. 1. Insufficient length of homologous arms in the knockout construct. 2. Inefficient counter-selection method.1. Ensure the flanking homologous regions in your allelic replacement vector are of sufficient length (typically 0.8-1.0 kb).[7] 2. If using a temperature-sensitive replicon, ensure proper temperature shifts to select for the second crossover event. For counter-selection markers like sacB, ensure appropriate sucrose concentration in the selection medium.
PCR screening of potential mutants does not confirm gene replacement. 1. Incorrect PCR primer design. 2. Contamination with wild-type cells. 3. Plasmid integration at an ectopic site.1. Design primers that anneal outside the homologous regions used for recombination to differentiate between the wild-type and mutant alleles.[8] 2. Streak exconjugants to single colonies on selective media multiple times to eliminate any remaining wild-type cells. 3. Confirm the integration site by Southern blot analysis or sequencing of the PCR product.
Engineered strain shows no production or significantly reduced production of the desired phoslactomycin analog. 1. Polar effects of the gene deletion on downstream genes in the operon. 2. The targeted gene is essential for the production of the polyketide backbone. 3. Instability of the engineered strain.1. If possible, create an in-frame deletion to minimize polar effects.[9] 2. Review the function of the targeted gene in the PLM biosynthetic cluster. For instance, deleting a key polyketide synthase (PKS) gene will likely abolish production entirely. 3. Subculture the mutant strain multiple times and re-verify its genotype and phenotype.
Difficulty in cloning large fragments of the phoslactomycin gene cluster. High GC content of Streptomyces DNA can make cloning challenging.[9]1. Use a PCR polymerase suitable for high-GC templates. 2. Consider using specialized cloning techniques such as Gibson Assembly or TAR (Transformation-Associated Recombination) cloning in yeast.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for allelic replacement in the phoslactomycin biosynthetic pathway?

A1: The general strategy involves constructing a "knockout" plasmid in E. coli that cannot replicate in Streptomyces. This plasmid contains a selectable marker (e.g., an antibiotic resistance gene) flanked by DNA sequences homologous to the regions upstream and downstream of the target gene in the phoslactomycin biosynthetic cluster. The plasmid is then transferred to the target Streptomyces strain via intergeneric conjugation. A double-crossover event, where the homologous regions on the plasmid recombine with the corresponding sequences on the chromosome, results in the replacement of the target gene with the selectable marker.

Q2: How can I increase the production of a specific phoslactomycin analog like PLM B?

A2: You can engineer the biosynthetic pathway by targeting genes responsible for modifying the core PLM structure. For example, the hydroxylation of the cyclohexanecarboxylic acid (CHC)-derived side chain of PLM B by the enzyme PlmS2 leads to the formation of other PLM analogs. By creating a plmS2 deletion mutant through allelic replacement, you can block this hydroxylation step, leading to the selective overproduction of PLM B.[10][11] Strains engineered in this manner have been shown to produce PLM B at titers up to nine times higher than the wild-type strain.[12]

Q3: What are the key regulatory genes in the phoslactomycin biosynthetic cluster that can be targeted for modification?

A3: In Streptomyces platensis SAM-0654, two positive regulators, PnR1 and PnR2, have been identified.[13][14] These regulators activate the transcription of the structural biosynthetic genes. Modifying the expression of these regulatory genes could be a strategy to enhance the overall production of phoslactomycins.

Q4: What is a suitable vector system for creating gene knockouts in Streptomyces?

A4: A common approach is to use a temperature-sensitive delivery vector. These vectors can replicate at a permissive temperature but are lost at a non-permissive temperature. This allows for the selection of single-crossover events at the permissive temperature and then selection for the second crossover (and loss of the vector) at the non-permissive temperature. Another approach is to use a vector that cannot replicate in Streptomyces and relies on homologous recombination for integration.

Q5: What are the essential components of the phoslactomycin biosynthetic gene cluster?

A5: The phoslactomycin biosynthetic gene cluster is approximately 75 kb and contains open reading frames that encode for polyketide synthases (PKSs), enzymes for the synthesis of the cyclohexanecarboxyl-CoA (CHC-CoA) starter unit, enzymes for post-PKS modifications, and regulatory proteins.[10][12][13]

Experimental Protocols

Protocol 1: Construction of a Gene Replacement Vector for plmS2 Deletion

This protocol describes the creation of a vector for deleting the plmS2 gene from the phoslactomycin biosynthetic gene cluster.

  • Primer Design: Design primers to amplify approximately 1 kb regions flanking the plmS2 gene (upstream and downstream homologous arms). Incorporate restriction sites into the primers for cloning into the delivery vector.

  • Amplification of Homologous Arms: Perform PCR using genomic DNA from the wild-type Streptomyces strain as a template to amplify the upstream and downstream homologous arms.

  • Vector Preparation: Digest the delivery vector (e.g., a temperature-sensitive plasmid) and the amplified homologous arms with the appropriate restriction enzymes.

  • Ligation: Ligate the upstream and downstream homologous arms into the digested vector. This will create the knockout construct where the homologous arms flank the selectable marker in the vector.

  • Transformation into E. coli: Transform the ligation mixture into a suitable E. coli strain (e.g., DH5α) for plasmid propagation.

  • Verification: Verify the correct construction of the knockout plasmid by restriction digestion and sequencing.

Protocol 2: Intergeneric Conjugation for Allelic Replacement

This protocol details the transfer of the gene replacement vector from E. coli to Streptomyces.

  • Donor Strain Preparation: Transform the verified gene replacement vector into a methylation-deficient E. coli donor strain, such as ET12567 containing the helper plasmid pUZ8002.[4] Grow the donor strain in LB medium containing the appropriate antibiotics to an OD600 of 0.4-0.6.[6]

  • Recipient Strain Preparation: Prepare a spore suspension or mycelial fragments of the recipient Streptomyces strain. If using spores, heat-shock them at 50°C for 10 minutes.[5][6]

  • Mating: Wash the E. coli donor cells to remove antibiotics and mix them with the Streptomyces recipient cells. Plate the mixture onto MS agar plates and incubate at 28-30°C for 16-20 hours.[3][5]

  • Selection of Exconjugants: Overlay the plates with an appropriate antibiotic to select for Streptomyces colonies that have integrated the plasmid. Nalidixic acid can be used to counter-select against the E. coli donor.[5]

  • Selection for Double Crossover: Isolate single exconjugant colonies and culture them under conditions that select for the second crossover event. This may involve shifting to a non-permissive temperature for temperature-sensitive vectors or plating on media containing a counter-selective agent (e.g., sucrose for sacB-based vectors).

  • Verification of Mutants: Screen colonies that have undergone the second crossover by PCR using primers flanking the targeted gene. The mutant should yield a different sized product than the wild-type. Confirm the deletion by Southern blotting or sequencing.

Quantitative Data Summary

Gene TargetedHost StrainEngineering StrategyOutcomeFold Increase in PLM BReference
plmS2Streptomyces sp. HK-803Allelic ReplacementSelective production of PLM B6-fold[10]
plmS2 and plmR2Streptomyces sp. HK803Gene manipulationSelective production of PLM B9-fold[12]

Visualizations

Allelic_Replacement_Workflow cluster_0 Vector Construction in E. coli cluster_1 Intergeneric Conjugation cluster_2 Selection and Screening cluster_3 Outcome PCR_arms Amplify Homologous Arms (HA_up, HA_down) Ligation Ligate Arms and Selectable Marker into Vector PCR_arms->Ligation Vector Delivery Vector (e.g., temperature-sensitive) Vector->Ligation KO_Vector Gene Replacement Vector Ligation->KO_Vector Ecoli_donor E. coli Donor (with KO Vector) Mating Mating on Solid Medium Ecoli_donor->Mating Strepto_recipient Streptomyces Recipient (Wild-Type) Strepto_recipient->Mating Single_Crossover Select for First Crossover Event (Plasmid Integration) Mating->Single_Crossover Double_Crossover Select for Second Crossover Event (Gene Replacement) Single_Crossover->Double_Crossover Screening PCR Screening and Verification of Mutant Double_Crossover->Screening Mutant_Strain Phoslactomycin Mutant Strain Screening->Mutant_Strain

Caption: Workflow for allelic replacement in Streptomyces.

Phoslactomycin_Biosynthesis_Modification CHC_CoA Cyclohexanecarboxyl-CoA (Starter Unit) PKS Polyketide Synthase (PKS) CHC_CoA->PKS PLM_B Phoslactomycin B PKS->PLM_B PlmS2 PlmS2 (Hydroxylase) PLM_B->PlmS2 Other_PLMs Other Phoslactomycin Analogs PlmS2->Other_PLMs Allelic_Replacement Allelic Replacement of plmS2 Allelic_Replacement->PlmS2 inactivates

References

Validation & Comparative

A Comparative Guide to Phoslactomycin F and Okadaic Acid as Selective PP2A Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two widely utilized selective inhibitors of Protein Phosphatase 2A (PP2A), Phoslactomycin F and Okadaic Acid. The information presented herein is intended to assist researchers in selecting the appropriate inhibitor for their experimental needs by offering a detailed analysis of their potency, selectivity, mechanisms of action, and effects on cellular signaling pathways.

Introduction to PP2A and its Inhibition

Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase that plays a vital role in regulating a multitude of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Its diverse functions are achieved through the formation of various holoenzymes, each consisting of a catalytic subunit, a scaffolding subunit, and a regulatory subunit. Given its central role in cellular homeostasis, the dysregulation of PP2A activity has been implicated in numerous diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors of PP2A are invaluable tools for dissecting its cellular functions and represent potential therapeutic agents.

Among the numerous PP2A inhibitors, this compound and Okadaic Acid are two natural products that have been extensively studied. While both compounds target the catalytic subunit of PP2A, they exhibit distinct profiles in terms of their potency, selectivity, and downstream cellular effects.

Potency and Selectivity: A Quantitative Comparison

The inhibitory potency (IC50) and selectivity profile are critical parameters for choosing an appropriate inhibitor. The following table summarizes the reported IC50 values for this compound and Okadaic Acid against a panel of protein phosphatases.

Protein PhosphataseThis compound (IC50)Okadaic Acid (IC50)
PP2A 4.7 µM[1]0.1 - 0.3 nM[2]
PP1 > 100 µM (approx.)15 - 50 nM[2]
PP2B (Calcineurin) Not reportedHigh concentrations required
PP2C Not reportedNo inhibition[2]
PP3 Not reported3.7 - 4 nM[2]
PP4 Not reported0.1 nM[2]
PP5 Not reported3.5 nM[2]

Key Observations:

  • Potency: Okadaic Acid is a significantly more potent inhibitor of PP2A than this compound, with IC50 values in the low nanomolar range compared to the micromolar range for this compound.

  • Selectivity: While both are considered selective for PP2A, Okadaic Acid also demonstrates potent inhibition of PP4 and PP5, and moderate inhibition of PP1 and PP3. This compound shows a high degree of selectivity for PP2A over PP1, though its activity against other phosphatases is not as extensively documented.

Mechanism of Action

Both this compound and Okadaic Acid exert their inhibitory effects by directly interacting with the catalytic subunit of PP2A (PP2Ac). However, their specific binding sites and modes of interaction differ.

Okadaic Acid: Binds to a surface pocket on the PP2Ac. The interaction involves the C-terminal region of PP2Ac, and the carboxyl group of Okadaic Acid is crucial for its inhibitory activity.

This compound: Phoslactomycin A (a closely related analog) has been shown to bind directly to the Cysteine-269 (Cys-269) residue of the PP2A catalytic subunit.[3] This covalent interaction is thought to be responsible for its inhibitory activity.

cluster_OA Okadaic Acid Binding cluster_PLM This compound Binding OA Okadaic Acid PP2Ac_OA PP2A Catalytic Subunit (Surface Pocket) OA->PP2Ac_OA Non-covalent Interaction PLM This compound PP2Ac_PLM PP2A Catalytic Subunit (Cys-269) PLM->PP2Ac_PLM Covalent Interaction

Binding mechanisms of Okadaic Acid and this compound on the PP2A catalytic subunit.

Impact on Cellular Signaling Pathways

The inhibition of PP2A by these compounds leads to the hyperphosphorylation of numerous downstream substrates, thereby modulating various signaling pathways.

Okadaic Acid and the MAPK Signaling Pathway

Okadaic Acid is a well-established activator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting PP2A, Okadaic Acid prevents the dephosphorylation of key kinases in this pathway, leading to their sustained activation. This can result in a variety of cellular responses, including proliferation, differentiation, and apoptosis, depending on the cellular context.

OA Okadaic Acid PP2A PP2A OA->PP2A inhibits Raf Raf PP2A->Raf dephosphorylates MEK MEK PP2A->MEK dephosphorylates Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors activates CellularResponse Cellular Response (Proliferation, Apoptosis, etc.) TranscriptionFactors->CellularResponse

Okadaic Acid-induced activation of the MAPK signaling pathway.

This compound and the Actin Cytoskeleton

This compound has been shown to induce depolymerization of the actin cytoskeleton.[1] This effect is not due to a direct interaction with actin but is an indirect consequence of PP2A inhibition. This compound treatment leads to the hyperphosphorylation of intracellular proteins, such as vimentin, which are involved in regulating the organization of the actin cytoskeleton.[1]

PLM This compound PP2A PP2A PLM->PP2A inhibits Vimentin Vimentin PP2A->Vimentin dephosphorylates ActinRegProteins Actin Regulatory Proteins Vimentin->ActinRegProteins regulates Actin Actin Filaments ActinRegProteins->Actin modulates Depolymerization Actin Depolymerization Actin->Depolymerization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Inhibitor Dilutions C Add Buffers/Inhibitors to Plate A->C B Prepare PP2A Enzyme Solution D Add PP2A Enzyme B->D C->D E Pre-incubate D->E F Add pNPP Substrate E->F G Incubate F->G H Add Stop Solution G->H I Read Absorbance at 405 nm H->I J Calculate % Inhibition I->J K Determine IC50 J->K

References

A Comparative Analysis of Phoslactomycin F and Fostriecin: Unraveling their Binding Mechanisms to Protein Phosphatase 2A

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the binding interactions of two potent Protein Phosphatase 2A inhibitors.

Phoslactomycin F and Fostriecin are natural product inhibitors of Protein Phosphatase 2A (PP2A), a critical serine/threonine phosphatase involved in a myriad of cellular processes. Their ability to selectively target PP2A has made them invaluable tools for studying cellular signaling and promising candidates for therapeutic development. This guide provides a comparative analysis of their binding mechanisms, supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of their molecular interactions.

Binding Mechanisms: A Tale of Two Inhibitors at a Shared Site

Both this compound and Fostriecin exert their inhibitory effects by targeting the catalytic subunit of PP2A (PP2Ac). Experimental evidence has pinpointed a key interaction with a specific cysteine residue, Cysteine-269 (Cys269), located within the active site of PP2Ac.

Fostriecin , a potent inhibitor of PP2A, forms a covalent bond with the thiol group of Cys269.[1] This irreversible interaction is thought to occur through a Michael-type conjugate addition reaction involving the α,β-unsaturated lactone moiety present in the Fostriecin structure. The stability of this covalent adduct effectively inactivates the phosphatase. The binding of Fostriecin is further stabilized by interactions involving its C9-phosphate and C11-alcohol groups.

This compound , belonging to the broader class of phoslactomycins, is also known to directly bind to the Cys269 residue of PP2Ac.[2] While the specific member of the family studied in detail is Phoslactomycin A (PLMA), the structural similarity across the phoslactomycin family suggests a conserved binding mechanism for this compound. This interaction is also believed to be covalent in nature, leveraging a similar reactive moiety to form a stable bond with Cys269.

Quantitative Comparison of Inhibitory Potency

The inhibitory activities of this compound and Fostriecin against PP2A and other phosphatases have been quantified using IC50 values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

InhibitorTarget PhosphataseIC50 ValueSelectivity
Fostriecin PP2A0.2 - 4 nM[1][3] (a specific value of 3.2 nM has been reported[4])Highly selective for PP2A over PP1
PP1131 µM[4]
Phoslactomycins PP2A4.7 µM[5]Weaker inhibitor compared to Fostriecin[3]
PP1Higher IC50 than for PP2A[5]

Note: IC50 values can vary depending on the experimental conditions.

The data clearly indicates that Fostriecin is a significantly more potent inhibitor of PP2A than the phoslactomycins, with an IC50 value in the nanomolar range compared to the micromolar range for phoslactomycins. This difference in potency likely arises from subtle variations in their chemical structures and their corresponding interactions with the PP2A active site.

Experimental Protocols

The elucidation of the binding mechanisms of these inhibitors has been made possible through a combination of biochemical and analytical techniques. Below are detailed methodologies for key experiments.

Biotin Pull-Down Assay to Identify Protein Targets

This assay is used to confirm the direct binding of an inhibitor to its protein target.

Methodology:

  • Synthesis of Biotinylated Inhibitor: A biotin moiety is chemically conjugated to the inhibitor molecule (e.g., Phoslactomycin or Fostriecin) to serve as a handle for affinity purification.

  • Cell Lysis: Cells expressing the target protein (PP2A) are lysed to release the cellular proteins.

  • Incubation: The cell lysate is incubated with the biotinylated inhibitor to allow for binding to the target protein.

  • Affinity Capture: Streptavidin-coated beads, which have a high affinity for biotin, are added to the lysate. The biotinylated inhibitor, along with its bound protein target, will be captured by the beads.

  • Washing: The beads are washed multiple times to remove non-specifically bound proteins.

  • Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer.

  • Analysis: The eluted proteins are separated by SDS-PAGE and the target protein is identified by Western blotting using a specific antibody against PP2A or by mass spectrometry.

MALDI-TOF Mass Spectrometry for Covalent Adduct Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique to confirm the covalent binding of an inhibitor to its target protein and to identify the site of modification.

Methodology:

  • Inhibition Reaction: The purified PP2A catalytic subunit is incubated with the inhibitor (Fostriecin or Phoslactomycin) to allow for the formation of the covalent adduct.

  • Proteolytic Digestion: The protein-inhibitor complex is subjected to enzymatic digestion, typically with trypsin, which cleaves the protein into smaller peptides.

  • Sample Preparation: The resulting peptide mixture is mixed with a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and spotted onto a MALDI target plate.

  • Mass Spectrometry Analysis: The sample is analyzed by a MALDI-TOF mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peptide that has been modified by the inhibitor. The mass of the modified peptide will be increased by the mass of the inhibitor.

  • Tandem MS (MS/MS): To pinpoint the exact amino acid residue that is modified, the modified peptide is subjected to tandem mass spectrometry (MS/MS). In this process, the peptide is fragmented, and the masses of the resulting fragment ions are used to determine the amino acid sequence and the site of modification (Cys269).

Phosphatase Inhibition Assay

This assay is used to determine the inhibitory potency (IC50) of the compounds.

Methodology:

  • Enzyme and Substrate Preparation: Purified PP2A and a suitable substrate, such as radiolabeled [³²P]phosphohistone or a colorimetric substrate like p-nitrophenyl phosphate (pNPP), are prepared.

  • Inhibitor Dilution Series: A series of dilutions of the inhibitor (this compound or Fostriecin) are prepared.

  • Inhibition Reaction: The PP2A enzyme is pre-incubated with the different concentrations of the inhibitor.

  • Initiation of Reaction: The substrate is added to initiate the phosphatase reaction.

  • Quantification of Product: The amount of product formed (e.g., released ³²P or p-nitrophenol) is measured. For radiolabeled assays, this can be done using a scintillation counter. For colorimetric assays, a spectrophotometer is used.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated, and the data is plotted to determine the IC50 value.

Signaling Pathway Visualizations

The inhibition of PP2A by this compound and Fostriecin has profound effects on cellular signaling pathways, primarily due to the hyperphosphorylation of PP2A substrates. Below are diagrams illustrating the role of PP2A in apoptosis and actin cytoskeleton regulation, and how its inhibition can impact these processes.

Fostriecin_Phoslactomycin_Binding_Mechanism cluster_inhibitors Inhibitors cluster_PP2A PP2A Catalytic Subunit (PP2Ac) Fostriecin Fostriecin Cys269 Cys269 Fostriecin->Cys269 Covalent Binding (Michael Addition) PLM_F This compound PLM_F->Cys269 Covalent Binding PP2Ac PP2Ac

Caption: Covalent binding of Fostriecin and this compound to Cys269 of PP2Ac.

PP2A_Apoptosis_Pathway cluster_inhibitors Inhibitors cluster_regulation Regulation of Apoptosis Inhibitors This compound Fostriecin PP2A PP2A Inhibitors->PP2A Inhibition Bcl2 Bcl-2 (Anti-apoptotic) PP2A->Bcl2 Dephosphorylates (Inactivates) Bad Bad (Pro-apoptotic) PP2A->Bad Dephosphorylates (Activates) Apoptosis Apoptosis Bcl2->Apoptosis Bad->Apoptosis

Caption: Inhibition of PP2A by this compound and Fostriecin promotes apoptosis.

PP2A_Actin_Pathway cluster_inhibitors Inhibitors cluster_regulation Actin Cytoskeleton Regulation Inhibitors This compound Fostriecin PP2A PP2A Inhibitors->PP2A Inhibition Actin_Reg_Proteins Actin Regulating Proteins PP2A->Actin_Reg_Proteins Dephosphorylates (Regulates Activity) Actin_Dynamics Actin Cytoskeleton Dynamics Actin_Reg_Proteins->Actin_Dynamics

Caption: PP2A inhibition alters actin cytoskeleton dynamics.

References

Validating Cys-269 as the Phoslactomycin F Binding Site on PP2Ac: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of the cysteine-269 (Cys-269) residue of the catalytic subunit of protein phosphatase 2A (PP2Ac) as the binding site for Phoslactomycin F (PLMF). It includes a comparison with other well-characterized PP2A inhibitors, detailed experimental methodologies, and visual representations of key processes to support further research and drug development efforts in targeting PP2A.

Executive Summary

Comparison of PP2A Inhibitors

The following table summarizes the key characteristics of this compound and two other widely studied PP2A inhibitors, Fostriecin and Okadaic Acid. This comparative data is essential for selecting the appropriate tool compound for specific research applications.

FeatureThis compoundFostriecinOkadaic Acid
Binding Site on PP2Ac Cys-269[1][2]Cys-269Binds to a pocket formed by the C-terminal groove
Binding Mechanism Covalent (Michael addition)Covalent (Michael addition)Non-covalent
IC50 for PP2A ~4.7 µM (for PLMs)~1.4 nM[3]~0.1-0.3 nM[4]
Selectivity for PP2A Selective for PP2A over PP1[3]Highly selective for PP2A/PP4 over PP1/PP5 (>10,000-fold)[3][5]High affinity for PP2A, with lower but significant affinity for PP1[4]
Key Structural Feature for Binding α,β-unsaturated lactoneα,β-unsaturated δ-lactonePolyether fatty acid structure

Experimental Validation of the Cys-269 Binding Site

The identification of Cys-269 as the binding site of Phoslactomycins on PP2Ac was achieved through a series of rigorous biochemical and molecular biology experiments. The following sections detail the methodologies for these key experiments.

Biotinylated Phoslactomycin Pull-Down Assay

This assay confirms the direct physical interaction between Phoslactomycin and PP2Ac in a cellular context.

Experimental Protocol:

  • Synthesis of Biotinylated Probe: Synthesize a biotinylated analog of Phoslactomycin (e.g., biotin-PLMA) by attaching a biotin moiety via a linker to a non-essential position on the molecule[1].

  • Cell Lysis: Culture and harvest cells (e.g., HeLa) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Incubation with Probe: Incubate the cell lysate with the biotinylated Phoslactomycin probe for a specified time (e.g., 2-4 hours) at 4°C to allow for binding.

  • Capture with Streptavidin Beads: Add streptavidin-conjugated agarose or magnetic beads to the lysate and incubate for an additional 1-2 hours at 4°C to capture the biotinylated probe and any interacting proteins.

  • Washing: Pellet the beads by centrifugation and wash them extensively with lysis buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for the PP2A catalytic subunit (PP2Ac) to confirm its presence.

Mass Spectrometry for Covalent Adduct Identification

Mass spectrometry is employed to pinpoint the exact amino acid residue on PP2Ac that forms a covalent bond with Phoslactomycin.

Experimental Protocol:

  • In Vitro Binding Reaction: Incubate purified recombinant PP2Ac with an excess of this compound for a sufficient duration to allow for covalent bond formation.

  • Proteolytic Digestion: Denature the PP2Ac-PLMF complex, reduce the disulfide bonds, and alkylate the free cysteines. Subsequently, digest the protein into smaller peptides using a specific protease, such as trypsin.

  • MALDI-TOF Mass Spectrometry Analysis:

    • Mix the resulting peptide mixture with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid).

    • Spot the mixture onto a MALDI target plate and allow it to crystallize.

    • Analyze the peptides using a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint.

  • Data Analysis: Compare the mass spectrum of the Phoslactomycin-treated PP2Ac with that of an untreated control. A mass shift in a specific tryptic peptide corresponding to the mass of this compound indicates a covalent modification.

  • Tandem Mass Spectrometry (MS/MS): To confirm the exact site of modification, subject the modified peptide to MS/MS analysis. Fragmentation of the peptide will reveal the specific amino acid residue (Cys-269) to which the inhibitor is attached.

Site-Directed Mutagenesis of Cys-269

To definitively establish the functional importance of the Cys-269 residue in this compound binding and PP2A inhibition, this residue is mutated to a non-reactive amino acid, such as alanine (C269A).

Experimental Protocol:

  • Primer Design: Design mutagenic PCR primers that contain a mismatch at the codon for Cys-269, changing it to an alanine codon. The primers should also contain sufficient flanking sequences for specific annealing to the PP2Ac expression vector.

  • PCR Mutagenesis: Perform a PCR reaction using a high-fidelity DNA polymerase, the PP2Ac expression plasmid as a template, and the mutagenic primers. This will generate a linear, mutated plasmid.

  • Template Removal: Digest the parental, non-mutated plasmid template using the DpnI restriction enzyme, which specifically cleaves methylated DNA (the original plasmid), leaving the newly synthesized, unmethylated mutated plasmid intact.

  • Ligation and Transformation: Ligate the ends of the linear mutated plasmid to re-circularize it and transform the ligated product into competent E. coli cells for propagation.

  • Sequence Verification: Isolate the plasmid DNA from several bacterial colonies and sequence the PP2Ac gene to confirm the presence of the C269A mutation and the absence of any other unintended mutations.

  • Protein Expression and Functional Assay: Express and purify the mutant C269A PP2Ac protein. Perform phosphatase activity assays in the presence and absence of this compound to demonstrate that the mutation confers resistance to inhibition, thereby confirming the critical role of Cys-269.

PP2A Phosphatase Activity Assay

The inhibitory effect of this compound on both wild-type and mutant PP2Ac is quantified using a phosphatase activity assay, often a colorimetric method like the malachite green assay.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, set up reactions containing a defined amount of purified wild-type or C269A PP2Ac, a specific phosphopeptide substrate (e.g., K-R-pT-I-R-R), and varying concentrations of this compound in a suitable assay buffer.

  • Incubation: Incubate the reactions at 30°C for a specific time (e.g., 10-30 minutes) to allow for dephosphorylation of the substrate.

  • Termination and Color Development: Stop the reaction and measure the amount of free phosphate released using a malachite green-based reagent, which forms a colored complex with inorganic phosphate.

  • Absorbance Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis: Construct a dose-response curve by plotting the percentage of PP2A activity against the logarithm of the this compound concentration. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Visualizing the Validation Workflow and Cellular Context

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

cluster_PP2A PP2A Holoenzyme cluster_Signaling Cellular Signaling PP2Ac PP2Ac (Catalytic Subunit) PP2Aa PP2Aa (Scaffolding Subunit) PP2Ac->PP2Aa Phospho_Substrate Phosphorylated Substrate PP2Ac->Phospho_Substrate Dephosphorylation PP2Ab PP2Ab (Regulatory Subunit) PP2Aa->PP2Ab Dephospho_Substrate Dephosphorylated Substrate Cellular_Response Cellular Response Dephospho_Substrate->Cellular_Response PLMF This compound PLMF->PP2Ac Inhibition at Cys-269

Caption: PP2A signaling pathway and inhibition by this compound.

start Start biotin_plm Synthesize Biotin-PLM start->biotin_plm ms_analysis MS Analysis of PLM-PP2Ac Adduct start->ms_analysis mutagenesis Site-Directed Mutagenesis of Cys-269 to Ala start->mutagenesis pull_down Pull-Down Assay with Cell Lysate biotin_plm->pull_down western_blot Western Blot for PP2Ac pull_down->western_blot direct_binding Direct Binding Confirmed western_blot->direct_binding identify_cys269 Cys-269 Identified as Binding Site ms_analysis->identify_cys269 activity_assay PP2A Activity Assay (WT vs. Mutant) mutagenesis->activity_assay functional_validation Functional Role of Cys-269 Validated activity_assay->functional_validation

Caption: Experimental workflow for validating the Cys-269 binding site.

hypothesis Hypothesis: PLMF binds covalently to PP2Ac exp1 Experiment 1: Biotin-PLM Pull-Down hypothesis->exp1 exp2 Experiment 2: Mass Spectrometry hypothesis->exp2 exp3 Experiment 3: C269A Mutagenesis hypothesis->exp3 res1 Result: PP2Ac is pulled down exp1->res1 conc1 Conclusion: Direct interaction occurs res1->conc1 final_conclusion Validated Conclusion: PLMF covalently binds to and inhibits PP2Ac via the Cys-269 residue conc1->final_conclusion res2 Result: Mass shift on Cys-269 peptide exp2->res2 conc2 Conclusion: Cys-269 is the binding site res2->conc2 conc2->final_conclusion res3 Result: C269A mutant is resistant to PLMF exp3->res3 conc3 Conclusion: Cys-269 is functionally critical res3->conc3 conc3->final_conclusion

Caption: Logical flow of the validation process.

References

Phoslactomycin F: A Comparative Analysis of its Selectivity for Protein Phosphatase 1

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A detailed guide for researchers, scientists, and drug development professionals assessing the inhibitory selectivity of Phoslactomycin F for Protein Phosphatase 1 (PP1) versus other serine/threonine phosphatases.

This publication provides a comprehensive comparison of this compound's inhibitory activity, focusing on its selectivity for Protein Phosphatase 1 (PP1) in relation to other major cellular phosphatases, particularly Protein Phosphatase 2A (PP2A). This guide synthesizes available experimental data to offer a clear perspective on the potential of this compound as a selective tool for studying phosphatase biology and as a lead compound in drug discovery.

Executive Summary

Phoslactomycins are a class of natural products known to inhibit serine/threonine protein phosphatases. Experimental evidence indicates that this compound exhibits a notable degree of selectivity, not for PP1, but rather for Protein Phosphatase 2A (PP2A). An in vitro analysis of a mixture of phoslactomycins (PLMs) demonstrated a significantly lower IC50 value for PP2A compared to PP1, suggesting a preferential inhibition of PP2A.[1] While specific quantitative data for this compound's effect on a broader range of phosphatases remains to be fully elucidated in comparative studies, the existing findings position it as a more potent inhibitor of PP2A than PP1.

Data Presentation: Inhibitory Activity of Phoslactomycins

The following table summarizes the available quantitative data on the inhibitory concentration of phoslactomycins against PP1 and PP2A.

CompoundTarget PhosphataseIC50 ValueReference
Phoslactomycins (PLMs)Protein Phosphatase 2A4.7 µM[1]
Phoslactomycins (PLMs)Protein Phosphatase 1> 4.7 µM[1]

Note: The specific IC50 value for PP1 was not provided in the cited study, but it was established to be higher than that for PP2A.

Experimental Protocols

The assessment of this compound's selectivity relies on robust in vitro phosphatase inhibition assays. A detailed methodology for such an assay is provided below.

In Vitro Phosphatase Inhibition Assay

This protocol outlines the general steps to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein phosphatase.

1. Materials and Reagents:

  • Purified recombinant protein phosphatases (e.g., PP1, PP2A)
  • Phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide specific to the phosphatase)
  • Assay buffer (specific to the phosphatase, typically containing Tris-HCl, MgCl2, and a reducing agent like DTT)
  • This compound (or other inhibitors) at various concentrations
  • Microplate reader
  • 96-well microplates

2. Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.
  • In a 96-well plate, add a constant amount of the purified phosphatase to each well.
  • Add the different concentrations of this compound to the respective wells. Include a control well with no inhibitor.
  • Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for binding.
  • Initiate the phosphatase reaction by adding the substrate to each well.
  • Incubate the reaction for a specific time, ensuring the reaction proceeds within the linear range.
  • Stop the reaction (e.g., by adding a stop solution or by measuring the product formation directly).
  • Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.
  • Calculate the percentage of inhibition for each concentration of this compound relative to the control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

To aid in the understanding of the experimental workflow and the relevant signaling context, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Reagents PLM_F_Dilutions This compound Serial Dilutions Reagents->PLM_F_Dilutions Phosphatase Purified Phosphatase (PP1, PP2A, etc.) Reagents->Phosphatase Substrate Phosphatase Substrate Reagents->Substrate Incubation Pre-incubation (Phosphatase + Inhibitor) PLM_F_Dilutions->Incubation Phosphatase->Incubation Reaction Reaction Initiation (Add Substrate) Substrate->Reaction Plate 96-well Plate Incubation->Reaction Measurement Measure Product (Microplate Reader) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Curve Generate Dose-Response Curve Inhibition_Calc->IC50_Curve IC50_Value Determine IC50 Value IC50_Curve->IC50_Value

Caption: Experimental workflow for determining phosphatase inhibition.

signaling_pathway cluster_signaling Cellular Signaling cluster_phosphatases Phosphatase Regulation Kinase Protein Kinase Substrate_P Phosphorylated Substrate Protein Kinase->Substrate_P Phosphorylation Substrate Dephosphorylated Substrate Protein Substrate_P->Substrate Dephosphorylation PP1 PP1 Substrate_P->PP1 PP2A PP2A Substrate_P->PP2A Biological_Response Biological Response Substrate->Biological_Response PP1->Substrate PP2A->Substrate Dephosphorylates Inhibitor This compound Inhibitor->PP1 Inhibits (less potent) Inhibitor->PP2A Inhibits (more potent)

Caption: Role of PP1/PP2A and inhibition by this compound.

References

Confirming Phoslactomycin F-Induced Apoptosis: A Comparative Guide to Caspase Activation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental approaches to confirm Phoslactomycin F-induced apoptosis through the measurement of caspase activation. This compound, a natural product isolated from Streptomyces species, is a known inhibitor of protein phosphatase 2A (PP2A). Inhibition of PP2A has been demonstrated to induce apoptosis through the intrinsic pathway, which involves the activation of initiator caspase-9 and executioner caspase-3 and -7.

This guide compares this compound-induced apoptosis with that of two well-characterized apoptosis inducers, Staurosporine and Etoposide. We present available data on their respective effects on caspase activation, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows.

Comparative Analysis of Apoptosis Induction and Caspase Activation

Compound Mechanism of Action Primary Caspase Pathway Caspase-3/7 Activation Data Key References
This compound Protein Phosphatase 2A (PP2A) InhibitorIntrinsic (Caspase-9, Caspase-3/7)Data not publicly available. Inferred from PP2A inhibitor studies.[1]
Staurosporine Broad-spectrum protein kinase inhibitorIntrinsic (Caspase-9, Caspase-3/7)Dose and time-dependent increase in caspase-3/7 activity.[2]
Etoposide Topoisomerase II inhibitorIntrinsic (Caspase-9, Caspase-3/7)Time-dependent increase in caspase-3 activity.

Visualizing the Apoptotic Signaling Pathway

The following diagram illustrates the intrinsic pathway of apoptosis, which is the primary mechanism activated by this compound, Staurosporine, and Etoposide.

This compound This compound PP2A PP2A This compound->PP2A inhibits Staurosporine Staurosporine Kinases Kinases Staurosporine->Kinases inhibits Etoposide Etoposide Topoisomerase II Topoisomerase II Etoposide->Topoisomerase II inhibits Mitochondrion Mitochondrion PP2A->Mitochondrion regulates Kinases->Mitochondrion regulates Topoisomerase II->Mitochondrion induces stress Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds Apoptosome Apoptosome Apaf-1->Apoptosome forms Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 recruits Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 activates Pro-caspase-3/7 Pro-caspase-3/7 Caspase-9->Pro-caspase-3/7 cleaves and activates Caspase-3/7 Caspase-3/7 Pro-caspase-3/7->Caspase-3/7 activates Substrate Cleavage Substrate Cleavage Caspase-3/7->Substrate Cleavage cleaves Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Intrinsic Apoptosis Pathway

Experimental Protocols

Accurate and reproducible assessment of caspase activation is crucial for confirming apoptosis. Below are detailed protocols for commonly used caspase assays.

Caspase-Glo® 3/7 Assay (Promega)

This is a homogeneous, luminescent assay that measures the activities of caspase-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Reagent (Promega, Cat. No. G8090)

  • White-walled multiwell plates suitable for luminescence measurements

  • Plate-reading luminometer

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Test compounds (this compound, Staurosporine, Etoposide) and vehicle control (e.g., DMSO)

Protocol:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Treat cells with various concentrations of this compound, Staurosporine, or Etoposide. Include a vehicle-only control. Incubate for the desired time period (e.g., 6, 12, 24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Caspase-Glo® 3/7 Substrate to room temperature. Reconstitute the substrate with the buffer to form the Caspase-Glo® 3/7 Reagent.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis: Subtract the average luminescence of the vehicle control wells (background) from the luminescence readings of the treated wells. Express the results as fold change in caspase-3/7 activity relative to the vehicle control.

Western Blotting for Cleaved PARP

Poly (ADP-ribose) polymerase (PARP) is a well-known substrate for caspase-3. Cleavage of PARP from its full-length form (~116 kDa) to a smaller fragment (~89 kDa) is a hallmark of apoptosis.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against PARP (recognizing both full-length and cleaved forms)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Lysis: After compound treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Capture the signal using an imaging system.

Data Analysis: Quantify the band intensities for both full-length and cleaved PARP. An increase in the ratio of cleaved PARP to full-length PARP indicates apoptosis.

Experimental Workflow Diagram

The following diagram outlines the general workflow for confirming this compound-induced apoptosis using caspase activation assays.

cluster_0 Cell Culture and Treatment cluster_1 Caspase Activity Assay cluster_2 Western Blot Analysis Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Lyse Cells / Add Reagent Lyse Cells / Add Reagent Treat with this compound->Lyse Cells / Add Reagent Prepare Cell Lysates Prepare Cell Lysates Treat with this compound->Prepare Cell Lysates Measure Luminescence/Fluorescence Measure Luminescence/Fluorescence Lyse Cells / Add Reagent->Measure Luminescence/Fluorescence Quantify Caspase-3/7 Activity Quantify Caspase-3/7 Activity Measure Luminescence/Fluorescence->Quantify Caspase-3/7 Activity Confirm Apoptosis Confirm Apoptosis Quantify Caspase-3/7 Activity->Confirm Apoptosis SDS-PAGE & Transfer SDS-PAGE & Transfer Prepare Cell Lysates->SDS-PAGE & Transfer Immunoblot for Cleaved PARP Immunoblot for Cleaved PARP SDS-PAGE & Transfer->Immunoblot for Cleaved PARP Quantify PARP Cleavage Quantify PARP Cleavage Immunoblot for Cleaved PARP->Quantify PARP Cleavage Quantify PARP Cleavage->Confirm Apoptosis

Workflow for Apoptosis Confirmation

Logical Relationship Diagram

This diagram illustrates the logical flow from the action of this compound to the confirmation of apoptosis through caspase activation.

This compound This compound PP2A Inhibition PP2A Inhibition This compound->PP2A Inhibition Intrinsic Pathway Activation Intrinsic Pathway Activation PP2A Inhibition->Intrinsic Pathway Activation Caspase-9 Activation Caspase-9 Activation Intrinsic Pathway Activation->Caspase-9 Activation Caspase-3/7 Activation Caspase-3/7 Activation Caspase-9 Activation->Caspase-3/7 Activation Apoptosis Confirmation Apoptosis Confirmation Caspase-3/7 Activation->Apoptosis Confirmation Assay 1: Caspase-Glo 3/7 Assay 1: Caspase-Glo 3/7 Assay 1: Caspase-Glo 3/7->Caspase-3/7 Activation Assay 2: Western Blot (Cleaved PARP) Assay 2: Western Blot (Cleaved PARP) Assay 2: Western Blot (Cleaved PARP)->Caspase-3/7 Activation

Logic of Apoptosis Confirmation

Conclusion

Confirming apoptosis induced by this compound relies on the robust detection of downstream caspase activation. While direct quantitative data for this compound is emerging, its established role as a PP2A inhibitor provides a strong rationale for its pro-apoptotic activity via the intrinsic caspase pathway. By employing standardized and quantitative assays such as the Caspase-Glo® 3/7 assay and complementing these with methods like Western blotting for cleaved PARP, researchers can effectively validate the apoptotic effects of this compound and compare its potency to other known apoptosis inducers. The protocols and workflows provided in this guide offer a solid framework for conducting such comparative studies in the fields of cancer research and drug development.

References

A Comparative Guide to the Biological Activity of Synthetic vs. Naturally Isolated Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Phoslactomycin F derived from natural sources versus chemical synthesis. This compound, a member of the phoslactomycin family of natural products, is a potent inhibitor of protein phosphatase 2A (PP2A), exhibiting both antifungal and potential anticancer properties. This document summarizes the available data, outlines key experimental protocols for comparative analysis, and highlights the current gaps in the scientific literature.

Data Presentation: Quantitative Comparison of Biological Activity

Biological ActivityNaturally Isolated this compoundSynthetically Produced this compound
Protein Phosphatase 2A (PP2A) Inhibition (IC50) 4.7 µM (for a mixture of phoslactomycins)Data not publicly available
Antifungal Activity (MIC) Strong activity against various phytopathogenic fungi (Specific MIC for F not detailed)Data not publicly available

Note to Researchers: The lack of publicly available data on the biological activity of synthetic this compound presents a significant research opportunity. Such a study would be valuable for validating synthetic routes and ensuring the biological equivalence of synthetic compounds to their natural counterparts.

Key Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.

Protein Phosphatase 2A (PP2A) Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory activity of a compound against PP2A using p-nitrophenyl phosphate (pNPP) as a substrate.

Materials:

  • Recombinant human PP2A enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)

  • p-Nitrophenyl phosphate (pNPP) substrate

  • Test compounds (Naturally isolated and synthetic this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop solution (e.g., 1 M NaOH)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compounds (natural and synthetic this compound) in the assay buffer.

  • In a 96-well plate, add 20 µL of each compound dilution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Add 20 µL of the PP2A enzyme solution to all wells except the negative control.

  • Incubate the plate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding 160 µL of the pNPP substrate solution to all wells.

  • Incubate the plate at 30°C for 30-60 minutes.

  • Stop the reaction by adding 50 µL of the stop solution to each well.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution antifungal susceptibility testing.

Materials:

  • Fungal strain of interest (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Test compounds (Naturally isolated and synthetic this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the fungal strain in RPMI-1640 medium to a final concentration of approximately 0.5 x 103 to 2.5 x 103 CFU/mL.

  • Prepare serial twofold dilutions of the test compounds in RPMI-1640 medium in a 96-well microplate.

  • Add 100 µL of the fungal inoculum to each well containing the test compound dilutions.

  • Include a growth control well (inoculum without any compound) and a sterility control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Determine the Minimum Inhibitory Concentration (MIC) visually or by measuring the absorbance at a specific wavelength (e.g., 530 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

Mandatory Visualizations

This compound Mechanism of Action

This compound exerts its biological effect by inhibiting Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that dephosphorylates a wide range of proteins involved in cell cycle regulation, signal transduction, and cytoskeletal organization. By inhibiting PP2A, this compound leads to the hyperphosphorylation of downstream targets, ultimately disrupting these cellular processes.

Phoslactomycin_F_Mechanism PLM_F This compound PP2A Protein Phosphatase 2A (PP2A) PLM_F->PP2A Inhibits Disruption Disruption of Cellular Processes Substrate_P Phosphorylated Substrate Proteins Substrate Dephosphorylated Substrate Proteins Substrate_P->Substrate Dephosphorylation Substrate_P->Disruption Leads to Cellular_Processes Normal Cellular Processes (e.g., Cytoskeletal Dynamics) Substrate->Cellular_Processes Regulates

Caption: this compound inhibits PP2A, leading to substrate hyperphosphorylation.

Experimental Workflow for Comparative Analysis

The following diagram outlines a logical workflow for a comprehensive comparison of the biological activities of naturally isolated and synthetically produced this compound.

Comparative_Workflow cluster_sourcing Compound Sourcing cluster_characterization Characterization cluster_assays Biological Assays cluster_analysis Data Analysis Natural Natural Isolation (from Streptomyces sp.) Purity Purity & Structural Verification (NMR, MS) Natural->Purity Synthetic Total Chemical Synthesis Synthetic->Purity PP2A_Assay PP2A Inhibition Assay (IC50) Purity->PP2A_Assay Antifungal_Assay Antifungal Susceptibility (MIC) Purity->Antifungal_Assay Comparison Comparative Analysis of Biological Activity PP2A_Assay->Comparison Antifungal_Assay->Comparison

Caption: Workflow for comparing natural and synthetic this compound.

Phoslactomycin F: A Comparative Guide to its Efficacy as a Natural Product Phosphatase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Phoslactomycin F with other prominent natural product phosphatase inhibitors. The information presented is intended to assist researchers in selecting the appropriate tools for their studies of protein phosphatase function and for those involved in the discovery and development of novel therapeutics targeting these essential enzymes.

Executive Summary

This compound (PLM-F) is a natural product isolated from Streptomyces species that demonstrates potent and selective inhibitory activity against Protein Phosphatase 2A (PP2A), a key serine/threonine phosphatase involved in a myriad of cellular processes. While a highly valuable tool for studying PP2A-mediated signaling, its efficacy and selectivity profile differs from other well-characterized natural product phosphatase inhibitors. This guide presents a side-by-side comparison of this compound with other widely used inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Data Presentation: Comparative Inhibitory Efficacy

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other major natural product phosphatase inhibitors against a panel of serine/threonine phosphatases. This quantitative data allows for a direct comparison of their potency and selectivity.

InhibitorSource OrganismPP1PP2APP4PP5
This compound Streptomyces sp.Weaker than PP2A4.7 µM[1]Data Not AvailableData Not Available
Okadaic Acid Prorocentrum sp., Dinophysis sp.15-50 nM0.1-0.3 nM0.1 nM3.5 nM
Calyculin A Marine Sponges~2 nM0.5-1 nMData Not AvailableData Not Available
Fostriecin Streptomyces pulveraceus131 µM3.2 nM3 nM50-70 µM
Microcystin-LR Microcystis aeruginosa1.7 nM0.04 nMData Not AvailableData Not Available
Cantharidin Blister Beetles1.7 µM0.16 µM50 nM600 nM

Note: IC50 values can vary depending on the specific assay conditions, substrate used, and enzyme preparation. The data presented here is a compilation from various sources to provide a comparative overview.

Experimental Protocols: In Vitro Protein Phosphatase 2A Inhibition Assay

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against Protein Phosphatase 2A (PP2A). This method can be adapted for other protein phosphatases and inhibitor types.

Objective: To determine the IC50 value of a test compound (e.g., this compound) against purified PP2A.

Principle: The assay measures the dephosphorylation of a synthetic substrate by PP2A. The amount of phosphate released is quantified, and the inhibition is calculated by comparing the activity in the presence and absence of the inhibitor. A common method involves a colorimetric assay where the release of a chromogenic product is measured spectrophotometrically.

Materials:

  • Purified recombinant or native PP2A enzyme

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)

  • Substrate: p-Nitrophenyl Phosphate (pNPP) or a specific phosphopeptide substrate

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution (e.g., 1 M NaOH for pNPP assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation: Dilute the purified PP2A to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

  • Inhibitor Preparation: Prepare a series of dilutions of the test compound in the assay buffer. A typical starting range for a new compound might be from 1 nM to 100 µM.

  • Assay Setup:

    • To the wells of a 96-well microplate, add a fixed volume of the diluted PP2A enzyme.

    • Add an equal volume of the various concentrations of the test compound or vehicle control (e.g., DMSO) to the respective wells.

    • Include a "no enzyme" control to measure background substrate hydrolysis.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C or 37°C) to allow for inhibitor binding.

  • Reaction Initiation: Start the reaction by adding a fixed volume of the pre-warmed substrate (e.g., pNPP) to all wells.

  • Incubation: Incubate the plate at the chosen temperature for a specific time, ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding the stop solution. For the pNPP assay, the addition of NaOH will also develop the yellow color of the p-nitrophenol product.

  • Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 405 nm for the pNPP assay) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no enzyme control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve (e.g., a sigmoidal curve).

Mandatory Visualizations

Signaling Pathway: Regulation of the MAPK/ERK Pathway by PP2A

Protein Phosphatase 2A (PP2A) is a critical negative regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key pathway controlling cell proliferation, differentiation, and survival. This compound, by inhibiting PP2A, can lead to the hyperphosphorylation and sustained activation of components within this pathway.

MAPK_Pathway_Regulation_by_PP2A GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK P ERK ERK MEK->ERK P Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription P Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation PP2A PP2A PP2A->Raf PP2A->MEK PLM_F This compound PLM_F->PP2A

Caption: PP2A negatively regulates the MAPK/ERK pathway.

Experimental Workflow: In Vitro Phosphatase Inhibition Assay

The following diagram illustrates the key steps involved in a typical in vitro phosphatase inhibition assay to determine the IC50 of an inhibitor.

Phosphatase_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Buffer, Inhibitor, Substrate) Start->Prepare_Reagents Dispense_Enzyme Dispense Enzyme into Microplate Wells Prepare_Reagents->Dispense_Enzyme Add_Inhibitor Add Inhibitor Dilutions & Vehicle Control Dispense_Enzyme->Add_Inhibitor Pre_Incubate Pre-incubate (Enzyme-Inhibitor Binding) Add_Inhibitor->Pre_Incubate Initiate_Reaction Initiate Reaction (Add Substrate) Pre_Incubate->Initiate_Reaction Incubate_Reaction Incubate (Enzymatic Reaction) Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction (Add Stop Solution) Incubate_Reaction->Stop_Reaction Measure_Signal Measure Signal (e.g., Absorbance) Stop_Reaction->Measure_Signal Analyze_Data Data Analysis (Calculate % Inhibition, Plot Curve) Measure_Signal->Analyze_Data Determine_IC50 Determine IC50 Analyze_Data->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining inhibitor IC50 values.

Concluding Remarks

This compound serves as a valuable research tool for the specific inhibition of Protein Phosphatase 2A. Its micromolar IC50 value indicates a lower potency compared to several other natural product inhibitors such as Okadaic Acid, Calyculin A, and Fostriecin, which exhibit nanomolar or even picomolar efficacy. While its selectivity for PP2A over PP1 is established, a comprehensive understanding of its effects on other phosphatases is still developing. The choice of a phosphatase inhibitor should be guided by the specific research question, considering the required potency and selectivity profile. For highly specific and potent inhibition of PP2A, Fostriecin may be a more suitable candidate. However, this compound remains a relevant compound for studies where moderate and selective PP2A inhibition is desired, and its unique chemical structure may offer different opportunities for analog development. Researchers are encouraged to carefully consider the comparative data presented in this guide to make informed decisions for their experimental designs.

References

A Comparative Guide to Label-Free Target Validation Methods for Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of leading label-free target validation methods applicable to the natural product Phoslactomycin F. As a known inhibitor of the serine/threonine phosphatase PP2A, this compound serves as an excellent case study for evaluating the strengths and limitations of different target deconvolution technologies.[1] This document offers a detailed examination of experimental protocols, comparative performance data, and the signaling context of its primary target.

Executive Summary

Label-free target identification methods are indispensable tools in drug discovery, particularly for natural products where chemical modification for affinity probe synthesis can be challenging and may alter the molecule's bioactivity. These techniques rely on the principle that the interaction between a small molecule and its protein target alters the biophysical properties of the protein, such as its thermal stability or susceptibility to proteolysis. This guide focuses on three prominent label-free methods:

  • Cellular Thermal Shift Assay (CETSA): Measures changes in the thermal stability of proteins upon ligand binding.

  • Drug Affinity Responsive Target Stability (DARTS): Assesses the stabilization of a target protein against enzymatic degradation in the presence of a binding ligand.

  • Affinity Purification-Mass Spectrometry (AP-MS): Identifies proteins that bind to an immobilized form of the small molecule. While traditionally a labeled method, it can be adapted for label-free approaches by using the unmodified natural product as bait.

Comparative Analysis of Label-Free Methods

MethodKey ParameterTypical Value for a Potent PP2A InhibitorAdvantagesLimitations
CETSA Thermal Shift (ΔTm)1-5 °CApplicable in live cells and tissues, providing physiological relevance. No chemical modification of the compound is needed.Not all protein-ligand interactions result in a significant thermal shift. Requires specific antibodies for validation by Western blot if not using a proteomics approach.
DARTS Protein Protection (Fold Change)>1.5-fold increase in protein abundance in the presence of the inhibitor after proteolysisDoes not require the compound to be modified. Can identify targets that do not exhibit a thermal shift.Typically performed in cell lysates, which may not fully represent the cellular environment. The degree of protection can be influenced by the choice of protease and digestion conditions.
AP-MS Spectral Counts / IntensitySignificantly higher spectral counts for the target protein in the pulldown with the inhibitor compared to control.Can identify a broad range of interacting proteins. Amenable to quantitative proteomics for assessing binding strength.Requires immobilization of the small molecule, which can sometimes interfere with its binding activity. Prone to identifying non-specific binders.

Signaling Pathway Context: this compound and the PP2A Pathway

This compound exerts its biological effects by inhibiting the catalytic subunit of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that plays a central role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. It typically functions as a tumor suppressor by dephosphorylating and thereby inactivating key oncogenic proteins.

One of the well-established pathways regulated by PP2A is the MAPK/ERK signaling cascade . PP2A acts as a negative regulator of this pathway by dephosphorylating and inactivating MEK and ERK kinases. By inhibiting PP2A, this compound can lead to the sustained activation of the MAPK/ERK pathway, which can have profound effects on cell proliferation and survival.

PP2A_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Ras Ras Receptor Tyrosine Kinase->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation PP2A PP2A PP2A->MEK Dephosphorylates PP2A->ERK Dephosphorylates This compound This compound This compound->PP2A Inhibits Label_Free_Workflow cluster_discovery Discovery Phase cluster_identification Identification Phase cluster_validation Validation Phase Cell Lysate / Intact Cells Cell Lysate / Intact Cells Compound Treatment Treat with this compound Cell Lysate / Intact Cells->Compound Treatment Biophysical Perturbation Apply Heat (CETSA) or Protease (DARTS) Compound Treatment->Biophysical Perturbation Sample Preparation Separate Soluble/Protected Proteins Biophysical Perturbation->Sample Preparation Mass Spectrometry Mass Spectrometry Sample Preparation->Mass Spectrometry Data Analysis Identify Stabilized Proteins Mass Spectrometry->Data Analysis Candidate Targets Candidate Targets Data Analysis->Candidate Targets Orthogonal Assays Western Blot, Enzymatic Assays Candidate Targets->Orthogonal Assays Direct Target Confirmed Direct Target Confirmed Orthogonal Assays->Direct Target Confirmed

References

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of available data on the in vivo efficacy of Phoslactomycin F and its related compounds reveals a notable scarcity of animal model studies for this particular family of molecules. While Phoslactomycins are recognized as inhibitors of the critical cellular enzyme Protein Phosphatase 2A (PP2A), their evaluation in preclinical animal models for diseases such as cancer or systemic fungal infections is not extensively documented in publicly available literature.

In contrast, Fostriecin, a structurally and functionally related compound that also targets PP2A, has undergone more extensive in vivo testing, particularly in anti-tumor studies. This guide provides a comparative overview of the available data for Phoslactomycins, with a focus on their in vitro activity, and presents the in vivo efficacy data for Fostriecin as a key comparator to understand the potential therapeutic profile of this class of PP2A inhibitors.

Comparative Efficacy Data

Due to the limited in vivo data for this compound, this section presents a comparison of the in vitro anti-cancer activity of Phoslactomycins against the in vivo anti-tumor efficacy of the related compound, Fostriecin.

Table 1: In Vitro Activity of this compound and Analogs
CompoundTarget Cell LineIC50 (µM)Reference
Phoslactomycin AL1210 Leukemia0.46[1]
Phoslactomycin BL1210 Leukemia--
Phoslactomycin CL1210 Leukemia--
Phoslactomycin DL1210 Leukemia--
Phoslactomycin EL1210 Leukemia--
This compoundL1210 Leukemia--
Table 2: In Vivo Anti-Tumor Efficacy of Fostriecin in Murine Leukemia Models
Animal ModelTumor ModelTreatment ScheduleEfficacy MetricResultReference
MouseL1210 Leukemia6.25 mg/kg/injection (i.p.), daily for 9 daysIncreased Life Span (% T/C)207%[1]
MouseP388 Leukemia--Sensitive to Fostriecin[1]

i.p. = intraperitoneal; % T/C = (Median survival time of treated group / Median survival time of control group) x 100

Mechanism of Action: Targeting the PP2A Signaling Pathway

Phoslactomycins and Fostriecin exert their biological effects primarily through the inhibition of Protein Phosphatase 2A (PP2A). PP2A is a crucial serine/threonine phosphatase that acts as a tumor suppressor by dephosphorylating and thereby regulating the activity of numerous proteins involved in cell growth, proliferation, and apoptosis. Key targets of PP2A include components of the MAPK/ERK and PI3K/Akt signaling pathways. By inhibiting PP2A, these compounds can lead to the hyperphosphorylation and activation of pro-survival pathways in cancer cells, ultimately triggering cell cycle arrest and apoptosis.

PP2A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Ras Ras Receptor->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, CREB) ERK->Transcription PP2A PP2A PP2A->Akt PP2A->Raf PP2A->MEK Phoslactomycin This compound & Fostriecin Phoslactomycin->PP2A Transcription->Proliferation

Caption: PP2A signaling pathway and points of inhibition.

Experimental Protocols

Detailed experimental protocols for the in vivo evaluation of this compound are not available. The following is a generalized protocol for assessing the anti-tumor efficacy of a compound like Fostriecin in a murine leukemia model, based on common practices in the field.

In Vivo Anti-Tumor Efficacy Study in a Murine Leukemia Model (L1210)

1. Animal Model:

  • Species: Mouse

  • Strain: DBA/2 or BDF1

  • Health Status: Specific pathogen-free, 6-8 weeks old.

2. Tumor Cell Line:

  • Cell Line: L1210 (murine lymphocytic leukemia)

  • Culture: Maintained in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics.

3. Tumor Implantation:

  • L1210 cells are harvested during their exponential growth phase.

  • A predetermined number of viable tumor cells (e.g., 1 x 10^5 cells) are injected intraperitoneally (i.p.) into each mouse.

4. Treatment:

  • Test Compound: Fostriecin, dissolved in a suitable vehicle.

  • Dosing and Administration: For example, 6.25 mg/kg administered intraperitoneally once daily for 9 consecutive days, starting 24 hours after tumor implantation.

  • Control Groups: A vehicle control group receiving only the solvent and potentially a positive control group treated with a standard-of-care chemotherapy agent.

5. Efficacy Evaluation:

  • Primary Endpoint: Survival time. Mice are monitored daily, and the date of death is recorded.

  • Calculation: The efficacy is often expressed as the percentage of increased life span (% T/C), calculated as: (Median survival time of the treated group / Median survival time of the control group) x 100.

6. Toxicity Monitoring:

  • Body weight is measured regularly (e.g., twice weekly) as an indicator of general health and toxicity.

  • Clinical signs of toxicity (e.g., changes in behavior, appearance) are observed and recorded daily.

Experimental_Workflow start Start cell_culture L1210 Cell Culture & Preparation start->cell_culture implantation Tumor Cell Implantation (i.p. in Mice) cell_culture->implantation randomization Randomization of Mice into Treatment Groups implantation->randomization treatment Treatment Administration (e.g., Fostriecin i.p.) randomization->treatment monitoring Daily Monitoring (Survival, Toxicity) treatment->monitoring data_collection Data Collection (Date of Death, Body Weight) monitoring->data_collection analysis Data Analysis (% T/C Calculation) data_collection->analysis end End analysis->end

Caption: Generalized workflow for in vivo anti-tumor efficacy testing.

Conclusion

While this compound and its analogs are established as inhibitors of PP2A, there is a clear gap in the literature regarding their in vivo efficacy in animal models of disease. The available data for the related compound, Fostriecin, demonstrates significant anti-tumor activity in murine leukemia models, highlighting the therapeutic potential of targeting PP2A. Further preclinical in vivo studies of Phoslactomycins are warranted to fully assess their therapeutic potential and establish a comprehensive comparative profile with other PP2A inhibitors.

References

Safety Operating Guide

Navigating the Safe Disposal of Phoslactomycin F: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step operational plan for the safe disposal of Phoslactomycin F, a bioactive compound utilized in various research applications. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to maintain compliance with institutional and regulatory standards.

Disclaimer: This document provides general guidance based on the chemical properties of this compound. A specific Safety Data Sheet (SDS) for this compound was not located. Therefore, all personnel must consult their institution's Environmental Health and Safety (EHS) department for a formal hazard assessment and to ensure compliance with local, state, and federal regulations.

Core Principles of Chemical Waste Disposal

The disposal of any laboratory chemical, including this compound, should always begin with a thorough evaluation of its potential hazards. This compound is classified as an organophosphorus compound and a lactone. Organophosphorus compounds, as a class, can exhibit significant toxicity. Therefore, a cautious approach to waste management is essential.

Quantitative Data Summary for Chemical Waste Disposal

The following table outlines key parameters and recommended practices for the disposal of chemical waste like this compound. These are general guidelines and may be superseded by specific institutional protocols.

ParameterGuidelineRationale
pH Range for Aqueous Waste 6.0 - 9.0To prevent corrosion of plumbing and to minimize environmental impact.
Halogen Content < 2% for non-halogenated waste streamsTo ensure proper categorization and disposal routing, as halogenated waste often requires specific treatment.
Container Material Chemically resistant, sealed containers (e.g., HDPE)To prevent leaks and reactions with the container material.
Labeling Clearly labeled with "Hazardous Waste," chemical name, and associated hazardsTo ensure proper handling, storage, and disposal by EHS personnel.
Storage In a designated, well-ventilated, and secure hazardous waste accumulation areaTo prevent accidental spills, exposure, and unauthorized access.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol details the methodology for the proper disposal of this compound waste generated during laboratory experiments.

1. Personal Protective Equipment (PPE):

  • Wear a standard laboratory coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene recommended).

2. Waste Segregation:

  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Segregate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.

3. Decontamination of Labware:

  • All glassware and equipment contaminated with this compound should be decontaminated.

  • Rinse contaminated items with a suitable solvent (e.g., ethanol or acetone) to remove residues.

  • Collect the rinse solvent as hazardous waste.

  • After the initial solvent rinse, wash the labware with soap and water.

4. Liquid Waste Handling:

  • Collect all aqueous and organic solutions containing this compound in a designated, properly labeled hazardous waste container.

  • Do not dispose of this compound solutions down the drain. As an antibiotic, its release into the sewer system can have adverse environmental effects.[1]

  • If the waste solution is acidic or basic, it should be neutralized to a pH between 6.0 and 9.0 before being collected for disposal, if deemed safe and appropriate by EHS.

5. Solid Waste Handling:

  • Collect all solid waste contaminated with this compound (e.g., contaminated personal protective equipment, absorbent pads, and weighing papers) in a designated, labeled hazardous waste bag or container.

  • Ensure the container is sealed to prevent the release of any dust or residues.

6. Final Disposal:

  • All collected hazardous waste must be transferred to your institution's designated hazardous waste storage area.

  • Follow your institution's procedures for scheduling a hazardous waste pickup with the EHS department.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Wear Appropriate PPE (Lab Coat, Goggles, Gloves) A->B C Segregate Waste Streams (Solid vs. Liquid) B->C D Decontaminate Labware (Solvent Rinse) C->D E Collect Liquid Waste in Labeled Container C->E F Collect Solid Waste in Labeled Container C->F D->E G Transfer to Designated Hazardous Waste Area E->G F->G H Schedule EHS Pickup G->H

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Research: A Guide to Handling Phoslactomycin F

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Phoslactomycin F, a member of the organophosphorus and lactone chemical families. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document offers procedural guidance based on the known hazards of its chemical relatives to empower laboratories to operate safely and efficiently.

The information herein is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel. All laboratory activities should be performed in accordance with institutional and regulatory guidelines.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment is the first line of defense against potential exposure to hazardous chemicals. Given the chemical nature of this compound, a comprehensive PPE protocol is essential.

PPE CategoryMinimum RequirementRecommended for High-Concentration or Aerosol-Generating Procedures
Eye and Face Protection Safety glasses with side shieldsChemical splash goggles and a face shield
Hand Protection Disposable nitrile gloves (double-gloving recommended)Chemical-resistant gloves (e.g., neoprene or butyl rubber) with extended cuffs
Body Protection Laboratory coatChemical-resistant apron or gown over a lab coat
Respiratory Protection Not generally required for small quantities in a well-ventilated areaA NIOSH-approved respirator with an organic vapor cartridge may be necessary based on a risk assessment, especially in cases of poor ventilation or potential for aerosolization.
Foot Protection Closed-toe shoesChemical-resistant shoe covers

Note: Always inspect PPE for integrity before use. Contaminated PPE should be removed promptly and disposed of according to institutional guidelines.

Operational Plan: From Receipt to Disposal

A structured operational plan minimizes the risk of exposure and ensures the integrity of the research.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verification: Confirm that the received substance matches the order specifications.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The storage container should be clearly labeled with the chemical name, hazard information, and date of receipt.

Handling and Use
  • Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Weighing: For weighing solid this compound, use an enclosure or a ventilated balance enclosure to prevent the dispersal of dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.

  • Avoid Contamination: Use dedicated glassware and utensils. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Experimental Workflow

The following diagram outlines a general workflow for experiments involving this compound.

G Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Retrieve this compound from storage B Don appropriate PPE A->B C Weigh compound in ventilated enclosure B->C D Prepare solution in fume hood C->D E Perform experimental procedure D->E F Incubate/Analyze samples E->F G Decontaminate work area F->G H Segregate and label waste G->H I Dispose of waste according to institutional protocol H->I J Doff and dispose of PPE I->J K Wash hands thoroughly J->K

A general workflow for handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste StreamDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Collect in a designated, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, disposable lab coats) Place in a sealed bag and dispose of as hazardous waste.
Aqueous Waste Solutions Collect in a labeled, sealed container for chemical waste disposal. Neutralization may be required depending on the solution's properties and institutional guidelines.
Organic Solvent Waste Solutions Collect in a labeled, sealed container for hazardous waste disposal. Do not mix with incompatible waste streams.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is crucial.

Spill Response

The appropriate response to a spill depends on its size and the hazards of the material.

Spill SizeProcedure
Minor Spill (small quantity, contained) 1. Alert others in the area. 2. Wear appropriate PPE. 3. Contain the spill with absorbent material (e.g., chemical spill pillows or pads). 4. Collect the absorbed material into a labeled hazardous waste container. 5. Clean the spill area with an appropriate decontaminating solution.
Major Spill (large quantity, uncontained, or in a public area) 1. Evacuate the immediate area. 2. Alert your supervisor and institutional safety office. 3. If flammable, turn off ignition sources if it is safe to do so. 4. Prevent others from entering the area. 5. Await the arrival of trained emergency response personnel.
Exposure Response
Exposure RouteFirst Aid Measures
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Hazard Mitigation Logic

The following diagram illustrates the logical relationship between potential hazards and the corresponding protective measures.

G Hazard Mitigation for this compound cluster_hazards Potential Hazards cluster_controls Control Measures cluster_outcomes Desired Outcomes H1 Skin/Eye Irritation C3 Personal Protective Equipment (Gloves, Goggles, Lab Coat) H1->C3 H2 Inhalation Toxicity C1 Engineering Controls (Fume Hood, Ventilated Enclosure) H2->C1 H2->C3 H3 Ingestion Toxicity C2 Administrative Controls (SOPs, Training) H3->C2 H3->C3 O1 Minimized Exposure Risk C1->O1 C2->O1 C3->O1 O2 Safe Laboratory Environment O1->O2

Relationship between hazards and controls.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.